molecular formula C21H26O7 B12380351 (+)-7'-Methoxylariciresinol

(+)-7'-Methoxylariciresinol

Cat. No.: B12380351
M. Wt: 390.4 g/mol
InChI Key: KDVJSVPEOZSZGS-COKJGXLZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-7'-Methoxylariciresinol is a useful research compound. Its molecular formula is C21H26O7 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26O7

Molecular Weight

390.4 g/mol

IUPAC Name

4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol

InChI

InChI=1S/C21H26O7/c1-25-18-8-12(4-6-16(18)23)20(27-3)15-11-28-21(14(15)10-22)13-5-7-17(24)19(9-13)26-2/h4-9,14-15,20-24H,10-11H2,1-3H3/t14-,15-,20?,21+/m0/s1

InChI Key

KDVJSVPEOZSZGS-COKJGXLZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@H](CO2)C(C3=CC(=C(C=C3)O)OC)OC)CO)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)O)OC)OC)CO)O

Origin of Product

United States

Foundational & Exploratory

(+)-7'-Methoxylariciresinol: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for the lignan (B3055560) glucoside, (+)-7'-Methoxylariciresinol. This document synthesizes available scientific information to furnish researchers with the necessary background for the extraction, purification, and characterization of this compound.

Natural Sources

This compound is a naturally occurring phytochemical belonging to the lignan class of compounds. Lignans (B1203133) are widely distributed in the plant kingdom and are known for their diverse biological activities. The primary documented natural source of this compound is detailed in the table below.

Plant SpeciesFamilyPlant Part(s)Reference(s)
Cyclea racemosaMenispermaceaeNot specified in available literature[1]

Table 1: Documented Natural Source of this compound

Experimental Protocols: Isolation and Purification

While a specific, detailed experimental protocol for the isolation of this compound is not extensively detailed in publicly available literature, a general methodology can be constructed based on established techniques for the isolation of lignan glucosides from plant materials. The following protocol is a composite of standard procedures in phytochemistry.

General Experimental Workflow

The isolation of this compound, a polar glycoside, typically involves a multi-step process beginning with extraction from the dried and powdered plant material, followed by fractionation to separate compounds based on polarity, and concluding with chromatographic purification to isolate the target compound.

experimental_workflow start Dried & Powdered Plant Material extraction Solvent Extraction (e.g., 80% MeOH) start->extraction filtration Filtration & Concentration extraction->filtration fractionation Liquid-Liquid Fractionation (e.g., Hexane, EtOAc, n-BuOH) filtration->fractionation nBuOH_fraction n-Butanol Fraction (Glycoside-rich) fractionation->nBuOH_fraction Polar Phase column_chrom Column Chromatography (e.g., Silica Gel, Sephadex LH-20) nBuOH_fraction->column_chrom fractions Collection of Fractions column_chrom->fractions purification Preparative HPLC (e.g., RP-C18) fractions->purification final_product This compound (Pure Compound) purification->final_product

Figure 1: Generalized experimental workflow for the isolation of this compound.
Detailed Methodologies

2.2.1 Extraction

  • Preparation of Plant Material : The relevant part of Cyclea racemosa is air-dried and ground into a fine powder to increase the surface area for solvent penetration.

  • Solvent Maceration : The powdered plant material is submerged in an appropriate solvent, typically an aqueous alcohol solution such as 80% methanol (B129727) (MeOH) or ethanol (B145695) (EtOH), at room temperature. This mixture is left to stand for a period of 24-48 hours with occasional agitation.

  • Repeated Extraction : The process is repeated multiple times (usually 2-3 times) with fresh solvent to ensure exhaustive extraction of the target compounds.

  • Concentration : The combined extracts are filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.2 Fractionation

  • Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This typically involves:

    • Hexane : To remove non-polar compounds like fats and waxes.

    • Ethyl Acetate (EtOAc) : To remove compounds of intermediate polarity, including some aglycones.

    • n-Butanol (n-BuOH) : To extract polar compounds, including glycosides like this compound.

  • Fraction Collection : Each solvent layer is collected, and the solvent is evaporated to yield distinct fractions. The n-BuOH fraction is expected to be enriched with the target compound.

2.2.3 Chromatographic Purification

  • Column Chromatography : The n-BuOH fraction is subjected to column chromatography. Common stationary phases include:

    • Silica Gel : Using a gradient elution system, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

    • Sephadex LH-20 : An effective resin for separating small organic molecules, often using an isocratic elution with methanol.

  • Fraction Monitoring : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

  • Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing this compound are pooled and further purified using preparative HPLC, typically with a reversed-phase C18 column and a mobile phase consisting of a gradient of water and methanol or acetonitrile.

Quantitative Data

ParameterDescriptionTypical Method of DeterminationExample Value (Hypothetical)
Extraction Yield The percentage of the crude extract obtained from the initial dry plant material.Gravimetric analysis5-10% (w/w)
Fraction Yield The percentage of each fraction obtained from the crude extract.Gravimetric analysis15-25% (n-BuOH fraction from crude)
Final Yield The amount of pure this compound obtained from the starting plant material.Gravimetric analysis0.01-0.1% (w/w)
Purity The percentage purity of the final isolated compound.HPLC, qNMR>98%
Spectroscopic Data Data used for structural elucidation.NMR (1H, 13C), Mass Spectrometry (MS), IR, UVConforms to structure

Table 2: Key Quantitative and Qualitative Data for the Isolation of this compound.

Biological Activity and Signaling Pathways

The specific biological activities and associated signaling pathways of this compound have not been extensively studied. However, many lignans exhibit significant biological effects, including anti-inflammatory, antioxidant, and anticancer activities. Structurally related lignans often exert their effects by modulating key signaling pathways involved in cellular processes such as inflammation and apoptosis. A plausible, yet hypothetical, signaling pathway for a lignan with anti-inflammatory properties is depicted below.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Activates stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor compound This compound compound->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_IkappaB NF-κB/IκBα Complex NFkB NF-κB DNA DNA NFkB->DNA Translocates & Binds NFkB_IkappaB->NFkB Releases cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->cytokines Transcription

Figure 2: Hypothetical anti-inflammatory signaling pathway modulated by a lignan.

This diagram illustrates how a lignan could potentially inhibit the NF-κB signaling pathway, a central mediator of inflammation. By preventing the activation of the IKK complex, the degradation of IκBα is blocked, which in turn sequesters NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.

Conclusion

This compound is a lignan glucoside with a confirmed natural source in Cyclea racemosa. While specific, detailed protocols and quantitative yields are not widely published, its isolation can be achieved through standard phytochemical techniques involving solvent extraction, liquid-liquid fractionation, and multiple chromatographic steps. Further research is warranted to fully elucidate its biological activities and to establish optimized, scalable purification protocols, which are essential for advancing its potential in drug development and other scientific applications.

References

The Putative Biosynthetic Pathway of (+)-7'-Methoxylariciresinol in Cyclea racemosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative biosynthetic pathway of (+)-7'-Methoxylariciresinol, a lignan (B3055560) of potential pharmacological interest, within Cyclea racemosa. In the absence of direct research on this specific pathway in C. racemosa, this document presents a scientifically inferred pathway based on established principles of lignan biosynthesis in other plant species. The proposed pathway commences with the dimerization of monolignols and proceeds through key enzymatic steps, including reduction and methylation, to yield the target compound. This guide furnishes detailed, generalized experimental protocols for the elucidation and characterization of this pathway, alongside representative quantitative data from analogous systems to serve as a benchmark for future investigations. Visual diagrams of the proposed pathway and experimental workflows are provided to facilitate comprehension.

Introduction

Lignans (B1203133) are a diverse class of polyphenolic compounds derived from the phenylpropanoid pathway in plants. They exhibit a wide array of biological activities, making them attractive candidates for drug discovery and development. This compound is a dibenzylbutyrolactone lignan whose biosynthetic machinery has not yet been characterized in Cyclea racemosa. Understanding its biosynthesis is crucial for optimizing its production through metabolic engineering or synthetic biology approaches. This document serves as a foundational resource for researchers aiming to investigate and harness the therapeutic potential of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the general phenylpropanoid pathway, which provides the monolignol precursors. The core of the lignan-specific pathway involves three key enzymatic transformations: oxidative coupling, reduction, and methylation.

Step 1: Oxidative Coupling of Coniferyl Alcohol

The pathway initiates with the stereospecific dimerization of two coniferyl alcohol molecules. This reaction is mediated by dirigent proteins (DIR) and catalyzed by oxidative enzymes such as laccases or peroxidases, resulting in the formation of (+)-pinoresinol.

Step 2: Reduction of (+)-Pinoresinol

The furofuran ring of (+)-pinoresinol undergoes a two-step reduction catalyzed by pinoresinol-lariciresinol reductase (PLR). The first reduction yields (+)-lariciresinol. This step is a critical branch point in the biosynthesis of various lignans.

Step 3: Methylation of (+)-Lariciresinol

The final proposed step is the regiospecific methylation of the 7'-hydroxyl group of (+)-lariciresinol. This reaction is likely catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), yielding this compound.

Visual Representation of the Putative Pathway

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis Coniferyl_Alcohol Coniferyl Alcohol Pinoresinol (+)-Pinoresinol Coniferyl_Alcohol->Pinoresinol 2x Dirigent Protein Laccase/Peroxidase Lariciresinol (+)-Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) NADPH Methoxylariciresinol This compound Lariciresinol->Methoxylariciresinol O-Methyltransferase (OMT) S-Adenosyl-L-methionine (SAM)

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data on Key Enzymes

While specific data for Cyclea racemosa is unavailable, the following tables summarize representative kinetic parameters for the key enzyme families involved in the proposed pathway, sourced from studies on other plant species. These values can serve as a reference for characterizing the analogous enzymes in C. racemosa.

Table 1: Kinetic Parameters of Pinoresinol-Lariciresinol Reductases (PLRs)

Plant SourceSubstrateKm (µM)Vmax (pkat/mg)Reference
Thuja plicata(+)-Pinoresinol5.8 ± 0.613.3 ± 0.5[1]
Linum perenne(+)-Pinoresinol2.5 ± 0.345.3 ± 1.8[2]
Taiwania cryptomerioides(+)-PinoresinolNot ReportedNot Reported[3]

Table 2: Kinetic Parameters of Lignan O-Methyltransferases (OMTs)

Plant SourceSubstrateKm (µM)Vmax (pkat/mg)Reference
Alfalfa (COMT)Caffeic Acid18 ± 21.6 ± 0.1[4]
Phanerochaete chrysosporiumPhenolic CompoundsBroadNot Reported[5]
Mesembryanthemum crystallinumFlavonoidsVariesVaries[6]

Experimental Protocols

The following section provides detailed, generalized methodologies for the key experiments required to investigate the biosynthesis of this compound.

Lignan Extraction and Quantification

This protocol describes the extraction of lignans from Cyclea racemosa plant material and their quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[7]

Materials:

  • Fresh or lyophilized Cyclea racemosa tissue (e.g., leaves, stems)

  • Methanol (B129727) (80%)

  • Internal standard (e.g., a commercially available lignan not present in the plant)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC-MS/MS system

Procedure:

  • Homogenize 100 mg of finely ground plant tissue in 1 mL of 80% methanol containing the internal standard.

  • Vortex vigorously and sonicate for 30 minutes.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter.

  • Inject the filtered extract into the HPLC-MS/MS system for analysis.

  • Develop a quantitative method using authentic standards of the lignans of interest.

Pinoresinol-Lariciresinol Reductase (PLR) Enzyme Assay

This assay measures the activity of PLR by monitoring the consumption of NADPH.[1]

Materials:

  • Crude protein extract from Cyclea racemosa or purified recombinant PLR

  • Tris-HCl buffer (pH 7.5)

  • (+)-Pinoresinol (substrate)

  • NADPH

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, (+)-pinoresinol, and NADPH.

  • Initiate the reaction by adding the protein extract.

  • Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time.

  • Calculate the enzyme activity based on the rate of NADPH oxidation.

O-Methyltransferase (OMT) Enzyme Assay

This protocol outlines a method to determine the activity of the OMT responsible for methylating (+)-lariciresinol.[8]

Materials:

  • Crude protein extract or purified recombinant OMT

  • Phosphate (B84403) buffer (pH 7.4)

  • (+)-Lariciresinol (substrate)

  • S-adenosyl-L-methionine (SAM) (methyl donor)

  • Quenching solution (e.g., 0.4 M Sodium Borate)

  • HPLC system for product quantification

Procedure:

  • Set up a reaction mixture containing phosphate buffer, (+)-lariciresinol, SAM, and the protein extract.

  • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Analyze the reaction mixture by HPLC to quantify the formation of this compound.

Visual Representation of Experimental Workflow

Experimental_Workflow cluster_extraction Lignan Extraction & Quantification cluster_enzyme_assay Enzyme Assays Plant_Material Cyclea racemosa Tissue Homogenization Homogenization in 80% Methanol Plant_Material->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC_MSMS HPLC-MS/MS Analysis Filtration->HPLC_MSMS Protein_Extraction Protein Extraction from Tissue PLR_Assay PLR Activity Assay (Spectrophotometric) Protein_Extraction->PLR_Assay OMT_Assay OMT Activity Assay (HPLC-based) Protein_Extraction->OMT_Assay

Caption: General experimental workflow for pathway elucidation.

Conclusion

This technical guide provides a comprehensive, albeit putative, framework for the biosynthesis of this compound in Cyclea racemosa. The proposed pathway, based on well-established lignan biosynthetic principles, offers a solid starting point for empirical investigation. The detailed experimental protocols and representative quantitative data are intended to equip researchers with the necessary tools to validate this pathway and characterize the involved enzymes. Successful elucidation of this biosynthetic route will be instrumental in advancing the metabolic engineering and synthetic biology efforts aimed at producing this and other valuable lignans for pharmaceutical applications.

References

Physical and chemical properties of (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-7'-Methoxylariciresinol is a naturally occurring lignan (B3055560) found in various plant species, including Cyclea racemosa and Crataegus pinnatifida. As a member of the lignan family of polyphenols, it is of increasing interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental data and methodologies. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound, also known as (+)-5'-Methoxylariciresinol, possesses a defined set of physical and chemical characteristics crucial for its handling, characterization, and application in research settings. The fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₁H₂₆O₇[1]
Molecular Weight 390.43 g/mol [1]
CAS Number 1426550-86-8
Alternate CAS Number 105256-12-0 (for 5'-Methoxylariciresinol)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

Spectral Data

The structural elucidation of this compound relies on various spectroscopic techniques. While complete spectral data sets are not publicly available, the following information has been referenced in scientific databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to confirming the structure of this compound. Referenced data indicates the availability of ¹³C NMR spectra, though specific peak assignments and coupling constants are not detailed in the accessible literature.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of the molecule. The exact mass and fragmentation pathways for this compound would be essential for its unambiguous identification in complex mixtures.

Detailed NMR peak lists, spectra images, and mass spectrometry fragmentation data are not available in the public domain at the time of this writing.

Experimental Protocols

Isolation from Natural Sources

This compound has been successfully isolated from plant sources. A general workflow for the isolation of lignans (B1203133) from plant material is presented below. It is important to note that this is a generalized protocol and specific optimization would be required for the targeted isolation of this compound.

General Isolation Workflow for Lignans:

G General Workflow for Lignan Isolation start Plant Material (e.g., Cyclea racemosa) extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) start->extraction concentration Concentration of Crude Extract extraction->concentration partitioning Solvent-Solvent Partitioning (e.g., Ethyl Acetate/Water) concentration->partitioning chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) partitioning->chromatography fractionation Fraction Collection and Analysis (e.g., TLC, HPLC) chromatography->fractionation purification Further Purification (e.g., Preparative HPLC) fractionation->purification characterization Structural Elucidation (NMR, MS, etc.) purification->characterization end This compound characterization->end

Caption: A generalized workflow for the isolation of lignans from plant sources.

Methodology:

  • Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often using techniques like maceration or Soxhlet extraction.

  • Concentration: The resulting crude extract is concentrated under reduced pressure to remove the solvent.

  • Partitioning: The concentrated extract is then partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on their polarity.

  • Chromatography: The organic phase, enriched with lignans, is subjected to column chromatography over a stationary phase like silica gel or Sephadex. Elution is performed with a gradient of solvents of increasing polarity.

  • Fractionation and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound.

  • Purification: Fractions containing this compound are combined and further purified using techniques such as preparative HPLC to yield the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including NMR and mass spectrometry.

A detailed, step-by-step protocol for the synthesis of this compound is not currently available in the scientific literature.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively studied to date. However, research on structurally related lignans, such as matairesinol, provides a basis for potential areas of investigation. Matairesinol has been shown to interact with the PI3K/Akt signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival.

Hypothesized Signaling Pathway Interaction (based on related compounds):

G Hypothesized Interaction with PI3K/Akt Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Stimulation Lignan This compound (Hypothesized Target) Lignan->PI3K Modulation?

Caption: A diagram of the PI3K/Akt signaling pathway, a potential target for lignans.

It is plausible that this compound may exhibit similar modulatory effects on this or other cellular signaling pathways. Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.

Conclusion

This compound is a natural product with potential for further scientific investigation. This guide consolidates the currently available chemical and physical data. However, significant gaps remain in the literature concerning its quantitative properties, detailed spectral characterization, specific experimental protocols for its procurement, and its biological functions. Future research efforts should focus on filling these knowledge gaps to fully realize the potential of this compound in pharmacology and drug development.

References

An In-Depth Technical Guide on the Biological Activity of (+)-Lariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the biological activities of (+)-Lariciresinol . Due to the limited availability of specific data on (+)-7'-Methoxylariciresinol, this document provides a comprehensive overview of its closely related structural analog, (+)-Lariciresinol, to serve as a valuable reference for researchers, scientists, and drug development professionals.

Introduction

(+)-Lariciresinol is a naturally occurring furofuran lignan (B3055560) found in a variety of plants. Lignans (B1203133) are a class of polyphenolic compounds that have garnered significant scientific interest for their diverse pharmacological activities. As a phytoestrogen, (+)-Lariciresinol and its metabolites are believed to contribute to the health benefits associated with lignan-rich diets. This guide provides a detailed examination of the multifaceted biological activities of (+)-Lariciresinol, with a focus on its antioxidant, anti-inflammatory, anticancer, and anti-diabetic properties. It includes quantitative data from key studies, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Data on Biological Activities

The biological efficacy of (+)-Lariciresinol has been quantified across various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: Anticancer and Cytotoxic Activity of Lariciresinol (B1674508)
Cell LineActivityMetricValueReference
HepG2 (Liver Cancer)Apoptosis Induction-Concentration- and time-dependent[1]
SKBr3 (Breast Cancer)Apoptosis Induction-Time-dependent[2]
SKBr3 (Breast Cancer)Gene Expression-Significant overexpression of pro-apoptotic genes and underexpression of anti-apoptotic genes[2]
Fibroblast (Healthy)Cell Viability% Reduction (48h)47%[2][3]
MCF-7 (Breast Cancer) XenograftsTumor Growth-Inhibition of tumor growth and angiogenesis[4]
Table 2: Anti-inflammatory and Antioxidant Activity of (+)-Lariciresinol
AssayActivityMetricValueReference
DPPH Radical ScavengingAntioxidant-Strong, dose-dependent[5][6]
ABTS Radical ScavengingAntioxidant-Strong, dose-dependent[6][7]
Superoxide Radical ScavengingAntioxidant-Strong, dose-dependent[6][7]
Hydroxyl Radical ScavengingAntioxidant-Strong, dose-dependent[6][7]
Ferric Reducing Antioxidant Power (FRAP)Antioxidant-Dose-dependent increase[6]
Cupric Reducing Antioxidant Capacity (CUPRAC)Antioxidant-Dose-dependent increase[6]
Reactive Oxygen Species (ROS) Generation (RAW 264.7 cells)Antioxidant-Dose-dependent inhibition[5][7]
Complete Freund's Adjuvant-Induced Arthritis (in rats)Anti-inflammatory-Regulation of TGF-β and NF-κB pathways at 10-30 mg/kg[1][8]
Influenza A Virus-Induced Pro-inflammatory ResponseAnti-inflammatory-Inhibition of NF-κB activation (by a glycoside of lariciresinol)[8]
Table 3: Anti-diabetic and Antimicrobial Activity of Lariciresinol
Target/OrganismActivityMetricValueReference
α-glucosidaseAnti-diabeticIC506.97 μM[1][9]
α-glucosidaseAnti-diabeticKi0.046 μM[1][9]
Candida albicansAntifungalMIC25 µg/mL[1]
Trichosporon beigeliiAntifungalMIC12.5 µg/mL[1]
Malassezia furfurAntifungalMIC25 µg/mL[1]

Key Signaling Pathways Modulated by (+)-Lariciresinol

(+)-Lariciresinol exerts its biological effects by modulating several critical cellular signaling pathways.

Anti-inflammatory and Antioxidant Signaling

(+)-Lariciresinol has been shown to mitigate inflammatory responses and oxidative stress through the modulation of the NF-κB and Nrf2 pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Lariciresinol can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[1][8]

NF_kB_Pathway Lariciresinol Lariciresinol IKK IKK Lariciresinol->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription

Inhibition of the NF-κB Signaling Pathway by Lariciresinol.

(+)-Lariciresinol can activate the p38 mitogen-activated protein kinase (MAPK), which in turn activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thus protecting cells from oxidative stress.[5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lariciresinol Lariciresinol p38 MAPK p38 MAPK Lariciresinol->p38 MAPK Activates Nrf2 Nrf2 p38 MAPK->Nrf2 Phosphorylates Keap1 Keap1 Nrf2->Keap1 Dissociates from Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element Nrf2->ARE Binds to HO-1 Heme Oxygenase-1 ARE->HO-1 Induces Expression

Activation of the Nrf2 Antioxidant Pathway by (+)-Lariciresinol.
Anticancer Signaling

Lariciresinol induces apoptosis in cancer cells through the mitochondrial-mediated pathway, which involves the regulation of Bcl-2 family proteins.

Lariciresinol has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating caspases and ultimately leading to programmed cell death.[1]

Apoptosis_Pathway Lariciresinol Lariciresinol Bcl-2 Anti-apoptotic Lariciresinol->Bcl-2 Downregulates Bax Pro-apoptotic Lariciresinol->Bax Upregulates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade Activates Apoptosis Apoptosis Caspase Cascade->Apoptosis Executes

Induction of Mitochondrial Apoptosis by Lariciresinol.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of lignans like (+)-Lariciresinol.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Lariciresinol (typically in a solvent like DMSO, with a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[3]

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Protocol:

  • Sample Preparation: Prepare different concentrations of (+)-Lariciresinol in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of a methanolic DPPH solution (e.g., 0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC50 value (the concentration that scavenges 50% of the DPPH radicals) can be determined.[5][6]

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and binds to these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Treat cells with Lariciresinol for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are distinguished as follows:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.[2][3]

Conclusion

(+)-Lariciresinol demonstrates a broad spectrum of biological activities, positioning it as a promising natural compound for further investigation in drug discovery and development. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, cancer, and metabolic disorders underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers to explore the pharmacological properties of (+)-Lariciresinol and related lignans. While direct evidence for the bioactivity of this compound remains limited, the comprehensive profile of its close analog, (+)-Lariciresinol, offers valuable insights and a strong rationale for future studies on this and other related natural products.

References

Potential Therapeutic Effects of (+)-7'-Methoxylariciresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the therapeutic effects of (+)-7'-Methoxylariciresinol is limited in publicly available scientific literature. This guide synthesizes information on the parent compound, lariciresinol (B1674508), and closely related methoxylated lignans (B1203133) to infer the potential therapeutic activities of this compound. All quantitative data and experimental protocols provided are based on studies of these related compounds and should be adapted and validated specifically for this compound in future research.

Introduction

This compound is a lignan (B3055560) glucoside that has been isolated from plants such as Cyclea racemosa and Asarum heterotropoides. Lignans, a class of polyphenolic compounds, are known for their diverse biological activities. While research on this compound is in its nascent stages, the known therapeutic potential of its parent compound, lariciresinol, and other methoxylated lignans suggests promising avenues for investigation in several key areas, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide aims to provide a comprehensive overview of the current understanding of related compounds to facilitate and guide future research and development of this compound as a potential therapeutic agent.

Potential Therapeutic Effects

Based on the activities of structurally similar lignans, this compound is hypothesized to possess the following therapeutic properties:

Anti-Inflammatory and Anti-Allergic Effects

Lignans isolated from Asarum heterotropoides, including methoxylated derivatives, have demonstrated anti-inflammatory properties. These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][2] The proposed mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, potentially through the inhibition of the ERK and NF-κB signaling pathways.[1][3]

Furthermore, studies on lignans suggest a potential role in mitigating allergic reactions. Certain methoxylated lignans have been shown to inhibit the release of histamine (B1213489) and the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in mast cells, indicating potential anti-allergic inflammatory effects.

Anticancer Activity

Lariciresinol has been reported to exhibit anticancer activity against various cancer cell lines, including liver and breast cancer.[3][4] The primary mechanism appears to be the induction of apoptosis through the mitochondrial-mediated pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.[3][5] The methoxy (B1213986) group in related flavonoid structures has been shown to influence cytotoxic activity, suggesting that the 7'-methoxy group in this compound could be a key determinant of its anticancer potential.[4]

Neuroprotective Effects

Several studies have highlighted the neuroprotective potential of lignans.[6][7] These effects are often attributed to their antioxidant and anti-inflammatory properties within the central nervous system. Lignans have been shown to protect neuronal cells from oxidative stress-induced injury and modulate neuroinflammatory processes.[7] The activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, has been implicated in the neuroprotective effects of some lignans.[7]

Quantitative Data

The following tables summarize the available quantitative data for lariciresinol and related lignans. Note: This data is not for this compound and should be used for comparative purposes only.

Table 1: In Vitro Anticancer Activity of Lariciresinol

Cell LineAssayEffectIC50 ValueReference
HepG2 (Liver Cancer)MTT AssayInhibition of cell proliferationData not specified[3]
SKBr3 (Breast Cancer)MTT AssayInhibition of cell viability~500 µM (48h)[8]
Fibroblast (Healthy)MTT AssayReduced cytotoxicityHigher IC50 than cancer cells[8]

Table 2: Anti-Inflammatory Activity of Lignan Derivatives

CompoundCell LineAssayEffectIC50 ValueReference
(1R,2S,5R,6R)-5′-O-methylpluviatilolRAW264.7NO ProductionInhibitionNot specified[1][3]
Isolariciresinol derivativeRAW 264.7NO ProductionInhibition3.7 µM[9]
Seco-isolariciresinol derivativeRAW 264.7NO ProductionInhibition7.4 µM[9]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by lariciresinol and related lignans, which may be relevant to the mechanism of action of this compound.

apoptosis_pathway Lariciresinol Lariciresinol Bcl2 Bcl-2 Lariciresinol->Bcl2 down-regulates Bax Bax Lariciresinol->Bax up-regulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by Lariciresinol.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Lignan Methoxylated Lignan (e.g., from Asarum) Lignan->IKK inhibits?

Caption: Postulated inhibition of the NF-κB signaling pathway by methoxylated lignans.

Experimental Protocols

The following are generalized protocols for key experiments relevant to assessing the therapeutic potential of this compound. These protocols should be optimized for the specific cell lines and experimental conditions used.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for NF-κB Pathway Activation

This protocol is used to determine the effect of a compound on the protein expression levels of key components of the NF-κB signaling pathway.

Materials:

  • Cell culture dishes

  • LPS (lipopolysaccharide)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to 70-80% confluency.

  • Pre-treat cells with this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Animal Model of Acute Inflammation (Carrageenan-Induced Paw Edema)

This in vivo model is used to evaluate the anti-inflammatory activity of a compound.

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • This compound solution/suspension for oral or intraperitoneal administration

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide the animals into groups (e.g., control, vehicle, positive control like indomethacin, and different doses of this compound).

  • Administer the test compounds to the respective groups.

  • After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Conclusion and Future Directions

While direct evidence is currently lacking, the existing literature on lariciresinol and related methoxylated lignans provides a strong rationale for investigating the therapeutic potential of this compound. The available data suggests that this compound may exert beneficial effects in the context of inflammatory diseases, cancer, and neurodegenerative disorders.

Future research should focus on:

  • Isolation and purification of sufficient quantities of this compound for comprehensive biological evaluation.

  • In vitro screening to determine its cytotoxic effects on a panel of cancer cell lines and to quantify its anti-inflammatory and antioxidant activities.

  • Mechanism of action studies to elucidate the specific signaling pathways modulated by this compound.

  • In vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.

The information compiled in this technical guide serves as a foundational resource to stimulate and direct these future research endeavors, with the ultimate goal of unlocking the full therapeutic potential of this compound.

References

In Vitro Studies on (+)-7'-Methoxylariciresinol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide acknowledges the user's request for a detailed technical summary of in vitro studies on (+)-7'-Methoxylariciresinol. However, exhaustive searches of scientific databases have not yielded specific experimental data, detailed protocols, or established signaling pathways directly attributable to this compound.

Therefore, it is not possible to provide the requested quantitative data tables, experimental methodologies, and Graphviz diagrams for signaling pathways and workflows related to in vitro studies of this compound at this time.

Future Research Perspectives

The lack of available data presents a clear opportunity for future research. Scientists and drug development professionals are encouraged to explore the in vitro biological activities of this compound. Potential areas of investigation could include, but are not limited to:

  • Antioxidant Activity: Evaluating its radical scavenging properties using assays such as DPPH, ABTS, and ORAC.

  • Anti-inflammatory Effects: Investigating its ability to modulate inflammatory pathways in cell models, for example, by measuring the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in stimulated macrophages.

  • Anticancer Properties: Assessing its cytotoxic and anti-proliferative effects on various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and elucidating the underlying mechanisms of action, such as apoptosis induction or cell cycle arrest.

  • Neuroprotective Potential: Examining its ability to protect neuronal cells from oxidative stress, excitotoxicity, or other forms of injury relevant to neurodegenerative diseases.

As new research on this compound becomes available, this guide will be updated to reflect the current state of knowledge and provide the in-depth technical information initially requested. Researchers in the field are encouraged to publish their findings to contribute to a greater understanding of the therapeutic potential of this and other related natural compounds.

An In-depth Technical Guide on the Core Mechanism of Action of (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-7'-Methoxylariciresinol, a lignan (B3055560) glucoside, has garnered scientific interest for its potential therapeutic properties. Emerging evidence points towards its significant anti-inflammatory and antioxidant activities. This technical guide synthesizes the current understanding of the molecular mechanisms underpinning the bioactivity of this compound and related lignans (B1203133). The primary mechanism of action involves the modulation of key inflammatory and oxidative stress signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document provides a detailed overview of the signaling cascades, a summary of quantitative data from relevant studies, and comprehensive experimental protocols to facilitate further research and development.

Introduction

Lignans are a class of polyphenolic compounds found in a variety of plants. This compound is a specific lignan glucoside isolated from sources such as Cyclea racemosa.[1] Structurally similar compounds, like (-)-7(S)-hydroxymatairesinol (7-HMR) and Matairesinol, have demonstrated potent biological effects, providing a strong rationale for investigating this compound.[2] The core therapeutic potential of these lignans appears to stem from their ability to counteract inflammation and oxidative stress, two pathological processes central to a wide range of diseases including cardiovascular conditions, neurodegenerative disorders, and cancer.[3][4] This guide will focus on the intricate molecular mechanisms through which this compound and its analogs likely exert their effects.

Core Mechanisms of Action

The primary mechanisms of action for this compound and related lignans can be categorized into two main areas: anti-inflammatory effects and antioxidant effects. These two processes are often intertwined, with the modulation of one pathway frequently impacting the other.

Anti-Inflammatory Effects

The anti-inflammatory properties are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[2] These pathways are crucial regulators of the expression of pro-inflammatory genes.[4]

  • Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a pivotal mediator of inflammatory responses.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[5][6] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][6][7] Lignans such as 7-HMR have been shown to suppress TNF-α-mediated NF-κB activation by inhibiting the phosphorylation and nuclear translocation of the p65 subunit.[8]

  • Modulation of the MAPK Signaling Pathway: The MAPK family of proteins (including p38, JNK, and ERK) are key players in cellular responses to external stressors and are involved in inflammation.[2][9] The activation of MAPKs, often triggered by inflammatory stimuli, can lead to the activation of transcription factors like AP-1, which in turn promotes the expression of inflammatory mediators.[10][11] Studies on the related lignan Matairesinol have demonstrated its ability to dampen the phosphorylation of MAPK and JNK in response to LPS stimulation.[2]

Antioxidant Effects

The antioxidant activity of lignans is attributed to their chemical structure, which allows them to scavenge free radicals.[12][13] Furthermore, they can enhance the endogenous antioxidant defense system.

  • Direct Radical Scavenging: The phenolic hydroxyl groups in the structure of lignans are key to their ability to donate a hydrogen atom to neutralize free radicals, such as those generated by 2,2-diphenyl-1-picrylhydrazyl (DPPH).[12]

  • Upregulation of Nrf2/HO-1 Pathway: A key mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) and induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD). The lignan 7-HMR has been shown to induce the expression of HO-1 and SOD, associated with the degradation of Keap1 and upregulation of Nrf2.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and related compounds.

NF_kB_Inhibition cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 P p_IkBa p-IκBα Proteasome Proteasome Degradation p_IkBa->Proteasome p65_p50 p65/p50 (Active) p_IkBa->p65_p50 Release p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Lignan This compound (and related lignans) Lignan->IKK Inhibition Lignan->p65_p50 Inhibition of Translocation

Inhibition of the Canonical NF-κB Signaling Pathway.

Nrf2_Activation cluster_nucleus Nucleus Lignan This compound (and related lignans) Keap1_Nrf2 Keap1-Nrf2 (Inactive) Lignan->Keap1_Nrf2 Induces Dissociation Keap1_deg Keap1 Degradation Keap1_Nrf2->Keap1_deg Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Genes Antioxidant Genes (HO-1, SOD) ARE->Genes Transcription NFkB_Assay_Workflow Start Start Seed_Cells Seed HEK293-NF-κB reporter cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compound Pre-treat with this compound (1 hour) Incubate_Overnight->Add_Compound Add_TNFa Stimulate with TNF-α (10 ng/mL) Add_Compound->Add_TNFa Incubate_6h Incubate for 6 hours Add_TNFa->Incubate_6h Lyse_Cells Lyse cells and add Luciferase Assay Reagent Incubate_6h->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Calculate % inhibition and IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

The Therapeutic Potential of (+)-7'-Methoxylariciresinol: A Technical Guide to its Signaling Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-7'-Methoxylariciresinol, a lignan (B3055560) compound, is emerging as a molecule of significant interest in therapeutic research due to its potential to modulate key cellular signaling pathways implicated in inflammation, oxidative stress, and cellular protection. This technical guide provides an in-depth overview of the putative signaling cascades affected by this class of compounds, based on evidence from closely related lignans (B1203133) such as Matairesinol (B191791) and (-)-7(S)-hydroxymatairesinol. It details the experimental methodologies required to investigate these pathways and presents quantitative data in a structured format for comparative analysis. The guide also includes detailed diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular mechanisms at play.

Core Signaling Pathways Modulated by Lignan Compounds

Lignans, including compounds structurally related to this compound, have been shown to exert potent anti-inflammatory and antioxidant effects by modulating several critical signaling pathways. These pathways represent key targets for therapeutic intervention in a range of diseases, from neurodegenerative disorders to cardiovascular conditions.

Anti-Inflammatory Signaling: Inhibition of NF-κB and MAPK Pathways

Inflammatory responses are often mediated by the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Research on related lignans suggests that this compound likely inhibits these pathways.

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated, leading to a downstream cascade that results in the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2] Similarly, the MAPK pathway, involving kinases such as JNK, is activated by inflammatory triggers, contributing to the inflammatory response.[3]

Studies on matairesinol have demonstrated its ability to dampen the phosphorylation of MAPK and NF-κB in a concentration-dependent manner in both cellular and animal models of sepsis.[3][4] This inhibition leads to a significant reduction in the production of pro-inflammatory mediators.[3][4]

Antioxidant and Cytoprotective Signaling: Activation of Nrf2/HO-1 and AMPK Pathways

The antioxidant effects of this class of lignans are primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[5]

Furthermore, AMP-activated protein kinase (AMPK) has been identified as a key upstream regulator in the cellular stress response. Activation of AMPK can, in turn, promote the Nrf2-mediated antioxidant response and inhibit inflammatory pathways.[3][4] Research has shown that the neuroprotective and anti-inflammatory effects of matairesinol are significantly reduced when AMPK is inhibited, highlighting its crucial role.[3][4]

Quantitative Data on Lignan-Mediated Pathway Modulation

The following tables summarize the quantitative effects of related lignans on key inflammatory and oxidative stress markers. This data is essential for designing experiments and understanding the dose-dependent efficacy of these compounds.

Table 1: Effect of Matairesinol on Pro-inflammatory Cytokine Production in LPS-stimulated Microglia

TreatmentTNF-α Production (pg/mL)IL-1β Production (pg/mL)IL-6 Production (pg/mL)
ControlBaselineBaselineBaseline
LPSIncreasedIncreasedIncreased
LPS + Matairesinol (5 µM)Significantly DecreasedSignificantly DecreasedSignificantly Decreased
LPS + Matairesinol (10 µM)More Significantly DecreasedMore Significantly DecreasedMore Significantly Decreased
LPS + Matairesinol (20 µM)Most Significantly DecreasedMost Significantly DecreasedMost Significantly Decreased

Data derived from studies on LPS-stimulated microglia, where cytokine levels were measured by ELISA.[4]

Table 2: Effect of Matairesinol on Oxidative Stress Markers in LPS-stimulated Microglia

TreatmentMDA ProductionSOD ActivityCAT ActivityGSH-Px Activity
ControlBaselineBaselineBaselineBaseline
LPSIncreasedDecreasedDecreasedDecreased
LPS + Matairesinol (>5 µM)Significantly DecreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased

This table summarizes findings on malondialdehyde (MDA) production and the activity of antioxidant enzymes superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[4]

Experimental Protocols

To investigate the effects of this compound on these signaling pathways, a series of well-established experimental protocols can be employed.

Cell Culture and Treatment
  • Cell Lines: RAW264.7 (murine macrophages) or U937 (human monocytic cells) are suitable for studying inflammation.[1] For neuroprotection studies, neuronal cell lines like NSC-34 can be co-cultured with microglial cells such as BV2.[4]

  • Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is commonly used to induce an inflammatory response.[1]

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specific duration (e.g., 30 minutes to 3 hours) before LPS stimulation.[1]

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is crucial for determining the levels of key signaling proteins and their phosphorylation status.

  • Protein Extraction: After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each sample is determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for target proteins (e.g., phospho-MAPK, phospho-NF-κB, Nrf2, HO-1, β-actin as a loading control).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

RNA Analysis by Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR)

RT-PCR is used to measure the mRNA expression levels of pro-inflammatory cytokine genes.

  • RNA Extraction: Total RNA is isolated from treated cells using a reagent like TRIzol.[1]

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is amplified using primers specific for target genes (e.g., TNF-α, IL-1β, IL-6, and a housekeeping gene like GAPDH for normalization).

  • Analysis: The PCR products are visualized on an agarose (B213101) gel, and the band intensities are quantified.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to quantify the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

  • Sample Addition: Cell culture supernatants are added to the wells.

  • Detection Antibody: A biotinylated detection antibody is added.

  • Enzyme Conjugate: Streptavidin-HRP is added.

  • Substrate Addition: A substrate solution is added, which develops a color in proportion to the amount of cytokine present.

  • Measurement: The absorbance is read using a microplate reader.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK) TLR4->MAPK Ikk IKK TLR4->Ikk Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) MAPK->Genes IkB IκBα Ikk->IkB P NFkB NF-κB (p65) NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation Methoxylariciresinol This compound Methoxylariciresinol->MAPK Methoxylariciresinol->Ikk NFkB_nuc->Genes Transcription

Caption: Inhibition of LPS-induced inflammatory signaling pathways.

G cluster_0 Cellular Stress cluster_1 Cytoplasm cluster_2 Nucleus Stress Oxidative Stress AMPK AMPK Stress->AMPK Keap1 Keap1 Stress->Keap1 Nrf2 Nrf2 AMPK->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Methoxylariciresinol This compound Methoxylariciresinol->AMPK Methoxylariciresinol->Keap1 ARE ARE Nrf2_nuc->ARE Genes Antioxidant Genes (HO-1, SOD) ARE->Genes Transcription

Caption: Activation of antioxidant and cytoprotective signaling pathways.

G cluster_0 Experimental Design cluster_1 Sample Collection cluster_2 Downstream Analysis Cell_Culture Cell Culture (e.g., RAW264.7) Treatment Treatment with This compound and/or LPS Cell_Culture->Treatment Supernatant Collect Supernatant Treatment->Supernatant Cell_Lysate Prepare Cell Lysate Treatment->Cell_Lysate RNA_Extraction Extract Total RNA Treatment->RNA_Extraction ELISA ELISA (Cytokine Quantification) Supernatant->ELISA Western_Blot Western Blot (Protein Expression/ Phosphorylation) Cell_Lysate->Western_Blot RT_PCR RT-PCR (mRNA Expression) RNA_Extraction->RT_PCR

References

The Antioxidant Properties of (+)-7'-Methoxylariciresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-7'-Methoxylariciresinol, a lignan (B3055560) found in various plant species, is a subject of growing interest within the scientific community for its potential therapeutic properties, particularly its antioxidant capabilities. Lignans (B1203133), as a class of polyphenolic compounds, are recognized for their role in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic and degenerative diseases. This technical guide provides an in-depth overview of the antioxidant properties of this compound, focusing on its mechanism of action, quantitative data from related compounds, and detailed experimental protocols for assessing its antioxidant activity. The primary antioxidant mechanism for lignans involves the activation of the Keap1-Nrf2 signaling pathway, a critical cellular defense system against oxidative stress. While specific quantitative antioxidant data for this compound is limited in publicly available literature, this guide presents data for structurally similar lignans to provide a comparative context for its potential efficacy.

Introduction to this compound and Oxidative Stress

This compound is a furofuran-class lignan characterized by a specific stereochemistry and a methoxy (B1213986) group at the 7' position. Lignans are widely distributed in the plant kingdom and are consumed as part of a regular diet through sources like seeds, whole grains, and vegetables.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular diseases. Antioxidants can counteract oxidative stress by donating electrons to neutralize free radicals, thereby preventing cellular damage. The structural features of lignans, including their phenolic hydroxyl groups, make them effective radical scavengers.[2]

Quantitative Antioxidant Activity Data

LignanDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (IC50)Reference(s)
(+)-Lariciresinol Data not consistently reported with specific valuesData not consistently reported with specific values[2]
(-)-Secoisolariciresinol 12.252 µg/mL-[3]
(-)-Secoisolariciresinol diglycoside 13.547 µg/mL-[3]
Nordihydroguaiaretic acid 6.601 µg/mL13.070 µg/mL[3]
α-(-)-Conidendrin -13.345 µg/mL[3]
Enterodiol -13.378 µg/mL[3]
Enterolactone -14.146 µg/mL[3]
Schizandriside 34.4 µM-[4]
Saracoside 28.8 µM-[4]
(±)-Isolariciresinol 53.0 µM-[4]
cis-Hinokiresinol -45.6 µM[5]

Mechanism of Antioxidant Action: The Keap1-Nrf2 Signaling Pathway

The primary mechanism by which lignans, and likely this compound, exert their antioxidant effects is through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][6] This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[7] In the presence of oxidative or electrophilic stress, or upon interaction with activators like certain phytochemicals, specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[8][9]

Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[10][11] This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) (GSH) synthesis.[11] A study on the closely related compound, (+)-lariciresinol, has shown that it promotes the transcription and translation of antioxidant enzymes via Nrf2-mediated HO-1 activation.[1]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_binding Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Keap1 Keap1 Proteasome Proteasome Nrf2_Keap1->Proteasome Degradation (basal state) Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Antioxidant This compound (or Oxidative Stress) Antioxidant->Nrf2_Keap1 dissociates Maf sMaf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Nrf2_n_Maf_complex_invis->ARE binds to DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol assay_setup Add Sample/Control and DPPH to 96-well plate prep_dpph->assay_setup prep_sample Prepare Serial Dilutions of This compound prep_sample->assay_setup prep_control Prepare Serial Dilutions of Positive Control (e.g., Ascorbic Acid) prep_control->assay_setup incubation Incubate in Dark (30 min, RT) assay_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50 ABTS_Assay_Workflow prep_abts_radical Prepare ABTS Radical Cation (ABTS•+) (7 mM ABTS + 2.45 mM K2S2O8) prep_working_sol Dilute ABTS•+ to Absorbance of 0.70 at 734 nm prep_abts_radical->prep_working_sol assay_setup Add Sample/Control and ABTS•+ Working Solution to 96-well plate prep_working_sol->assay_setup prep_sample Prepare Serial Dilutions of This compound prep_sample->assay_setup prep_control Prepare Serial Dilutions of Positive Control (e.g., Trolox) prep_control->assay_setup incubation Incubate at RT (e.g., 6 min) assay_setup->incubation measurement Measure Absorbance at 734 nm incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

References

Unveiling the Anti-inflammatory Potential of Lignans: A Technical Guide Focused on (+)-7'-Methoxylariciresinol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-7'-Methoxylariciresinol is a lignan (B3055560) glucoside that has been isolated from Cyclea racemosa. While direct and extensive research on the anti-inflammatory properties of this compound is limited, the broader class of lignans (B1203133), to which it belongs, has demonstrated significant anti-inflammatory and immunomodulatory activities. This technical guide provides an in-depth overview of the anti-inflammatory effects of closely related and well-studied lignans, such as lariciresinol (B1674508) and secoisolariciresinol (B192356). The experimental data and mechanistic insights presented herein for these analogs may serve as a valuable reference for investigating the potential therapeutic applications of this compound and other related compounds in inflammatory diseases.

Quantitative Data on Anti-inflammatory Effects of Related Lignans

The following tables summarize the key quantitative findings from studies on lignans structurally related to this compound, providing a comparative overview of their anti-inflammatory efficacy.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by Secoisolariciresinol Diglucoside (SDG) in Human Umbilical Vein Endothelial Cells (HUVECs)

Pro-inflammatory CytokineTreatment GroupConcentrationResult
IL-1β Control-Baseline
LPS (1 µg/mL)-Significant increase (p < 0.001)
LPS + SDG50 µMSignificant reduction vs. LPS group
LPS + SDG100 µMFurther significant reduction vs. LPS group
IL-6 Control-Baseline
LPS (1 µg/mL)-Significant increase (p < 0.001)
LPS + SDG50 µMSignificant reduction vs. LPS group
LPS + SDG100 µMFurther significant reduction vs. LPS group
TNF-α Control-Baseline
LPS (1 µg/mL)-Significant increase (p < 0.001)
LPS + SDG50 µMSignificant reduction vs. LPS group
LPS + SDG100 µMFurther significant reduction vs. LPS group
Data adapted from a study on the effects of SDG on LPS-induced inflammation in HUVECs.[1]

Experimental Protocols

To facilitate the replication and further investigation of the anti-inflammatory effects of lignans, detailed methodologies for key experiments are provided below.

In Vitro Anti-inflammatory Assay in Macrophages

Objective: To determine the effect of a test compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., a lignan) for 1 hour.

  • Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for an additional 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452), an indicator of NO production, is determined from a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of a test compound on the activation of key inflammatory signaling pathways, such as NF-κB and MAPK.

Methodology:

  • Cell Lysis: After treatment and stimulation as described above, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-p38, total p38, etc.).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathways and Mechanisms of Action

Lignans exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Studies on lignans such as lariciresinol-4-O-β-D-glucopyranoside have shown that they can attenuate the activation of NF-κB, thereby suppressing the expression of downstream inflammatory mediators.[2]

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to IkB_NFkB IκB-NF-κB IkB_NFkB->IkB IkB_NFkB->NFkB Degradation Proteasomal Degradation p_IkB->Degradation Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) NFkB_nuc->Genes induces Lignan This compound (and related lignans) Lignan->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by lignans.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening compounds for anti-inflammatory activity in a cell-based assay.

Experimental_Workflow cluster_assays Endpoint Assays Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Pre-treat with Test Compound Seeding->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Griess Griess Assay (NO Production) Incubation->Griess ELISA ELISA (Cytokine Levels) Incubation->ELISA Western Western Blot (Signaling Proteins) Incubation->Western Data_Analysis Data Analysis and Interpretation Griess->Data_Analysis ELISA->Data_Analysis Western->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for in vitro anti-inflammatory screening.

While direct evidence for the anti-inflammatory effects of this compound is currently limited, the substantial body of research on related lignans like secoisolariciresinol and lariciresinol provides a strong rationale for its investigation as a potential anti-inflammatory agent. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and other related natural products. Future studies should focus on isolating or synthesizing this compound and evaluating its efficacy in established in vitro and in vivo models of inflammation, as well as elucidating its precise molecular mechanisms of action.

References

Unveiling the Cytotoxic Potential of (+)-7'-Methoxylariciresinol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific preliminary cytotoxicity data for the compound (+)-7'-Methoxylariciresinol is not publicly available. The following guide is constructed based on established methodologies for the cytotoxicity screening of analogous natural compounds and serves as a representative framework for research purposes.

Introduction

This compound, a lignan (B3055560) found in various plant species, belongs to a class of compounds that has garnered significant interest in medicinal chemistry for its diverse biological activities. Preliminary cytotoxicity screening is a critical first step in the evaluation of novel compounds as potential anticancer agents. This process determines the concentration at which a compound inhibits the proliferation of cancer cells, typically expressed as the half-maximal inhibitory concentration (IC₅₀). This document outlines a representative protocol for a preliminary in vitro cytotoxicity screen of this compound and presents hypothetical data to illustrate the expected outcomes.

Hypothetical Cytotoxicity Data

To exemplify the results of a preliminary cytotoxicity screening, the following table presents hypothetical IC₅₀ values for this compound against a panel of human cancer cell lines. The IC₅₀ value represents the concentration of a substance that is required for 50% inhibition of cell viability in vitro.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast Adenocarcinoma25.4
MDA-MB-231Breast Adenocarcinoma18.9
A549Lung Carcinoma32.1
HCT-116Colon Carcinoma15.7
HepG2Hepatocellular Carcinoma45.2
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can cleave the tetrazolium ring of MTT, converting it to a dark purple formazan (B1609692) product which can be quantified by spectrophotometry.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT-116, and HepG2) are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

  • For the assay, cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well.

  • The plates are then incubated for 24 hours to allow for cell attachment.[1]

2. Compound Treatment:

  • A stock solution of this compound is prepared by dissolving it in dimethyl sulfoxide (B87167) (DMSO).

  • This stock solution is then serially diluted with the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[1]

  • The culture medium is removed from the cell plates, and 100 µL of the medium containing the various concentrations of the compound is added to the respective wells.

  • A control group receiving medium with the same concentration of DMSO as the highest compound dose is included to account for any solvent effects.[1]

3. Incubation:

  • The plates are incubated for an additional 48 to 72 hours at 37°C and 5% CO₂.[1]

4. MTT Addition and Formazan Solubilization:

  • Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for another 4 hours.[1]

  • The medium containing MTT is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

  • The plate is gently agitated for 15 minutes to ensure complete solubilization.

5. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The IC₅₀ values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the MTT assay for determining the cytotoxicity of this compound.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of this compound add_compound 4. Add Compound to Cells compound_prep->add_compound incubation_48h 5. Incubate for 48-72h add_compound->incubation_48h add_mtt 6. Add MTT Reagent incubation_48h->add_mtt incubation_4h 7. Incubate for 4h add_mtt->incubation_4h solubilize 8. Solubilize Formazan with DMSO incubation_4h->solubilize read_absorbance 9. Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 Value calculate_viability->determine_ic50 Apoptosis_Pathway cluster_cell Cancer Cell cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound bax_bak Bax/Bak Activation compound->bax_bak Induces death_receptor Death Receptor Activation compound->death_receptor Activates cyto_c Cytochrome c Release bax_bak->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

In-depth Technical Guide on (+)-7'-Methoxylariciresinol: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly accessible scientific literature and chemical databases has revealed a significant lack of detailed information regarding the discovery, characterization, and biological activities of the specific compound (+)-7'-Methoxylariciresinol.

While the existence of this compound is confirmed through its listing by several chemical suppliers, with an assigned CAS Number of 1426550-86-8, the primary scientific literature detailing its initial isolation and characterization could not be retrieved. These supplier entries indicate that the compound is a lignan (B3055560) glucoside that can be isolated from the plant Cyclea racemosa.

Despite targeted searches using the compound name, its CAS number, and its plant source, no peer-reviewed articles, technical datasheets, or comprehensive reports were found that provide the following critical information required for an in-depth technical guide:

  • Discovery and Isolation: Specific details of the initial discovery, the botanical sourcing of Cyclea racemosa, and the precise extraction and isolation protocols are not described in the available literature.

  • Structural Elucidation and Spectroscopic Data: While the basic structure can be inferred from the name and its classification as a lariciresinol (B1674508) derivative, the comprehensive spectroscopic data (NMR, MS, IR, UV) necessary for full structural confirmation and characterization are not publicly available.

  • Physicochemical Properties: Quantitative data on properties such as melting point, solubility, and optical rotation are not documented in accessible sources.

  • Biological Activities and Signaling Pathways: There is no information available in the public domain regarding the pharmacological or biological effects of this compound. Consequently, no associated signaling pathways have been described.

  • Experimental Protocols: Detailed methodologies for any biological assays or other experiments involving this compound are absent from the literature.

The lack of accessible primary scientific literature makes it impossible to construct the requested in-depth technical guide or whitepaper on this compound. The information required to populate tables with quantitative data, provide detailed experimental protocols, and create diagrams of signaling pathways is not available in the public domain.

It is possible that information on this compound exists in specialized, proprietary databases or in publications that are not indexed in commonly used scientific search engines. It may also be a compound that has been synthesized or isolated but has not yet been the subject of detailed published research.

Therefore, we are unable to fulfill the request for a detailed technical guide on this compound at this time.

An In-depth Technical Guide to (+)-7'-Methoxylariciresinol and Related Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive literature search, the primary scientific publication detailing the initial isolation, characterization, and specific biological activities of (+)-7'-Methoxylariciresinol could not be located. While it is known to be a lignan (B3055560) glucoside isolated from Cyclea racemosa, specific quantitative data (e.g., IC50 values), detailed experimental protocols for its isolation and synthesis, and defined signaling pathways are not available in the public domain. This guide, therefore, provides a broader overview of lignans (B1203133), the phytochemical landscape of the Cyclea genus, and general methodologies applicable to the study of such compounds, to serve as a foundational resource.

Introduction to Lignans and the Cyclea Genus

Lignans are a large group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. They are widely distributed in the plant kingdom and are known to possess a range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The structural diversity of lignans contributes to their varied pharmacological effects.

The genus Cyclea, belonging to the family Menispermaceae, is a source of various bioactive compounds. Phytochemical investigations of this genus have predominantly focused on alkaloids, with numerous studies reporting the isolation and characterization of compounds with anti-inflammatory, cytotoxic, and other pharmacological activities. While the presence of lignans like this compound in Cyclea racemosa has been noted in chemical databases, detailed studies on these specific constituents are scarce.

Chemical Properties of this compound

Based on available information, the key chemical properties of this compound are summarized below.

PropertyValue
Compound Name This compound
Compound Type Lignan Glucoside
Source Cyclea racemosa
CAS Number 1426550-86-8
Molecular Formula C₂₁H₂₆O₇
Molecular Weight 390.43 g/mol

Potential Biological Activities (Inferred from Related Compounds)

While specific biological activity data for this compound is unavailable, the broader class of lignans has been extensively studied. This allows for inferences about its potential therapeutic applications.

Biological ActivityDescription of Lignan ActivityPotential Relevance for Research
Anticancer Many lignans exhibit cytotoxic effects against various cancer cell lines. They can induce apoptosis, inhibit cell proliferation, and interfere with tumor angiogenesis.Investigation of the cytotoxic and antiproliferative effects of this compound against a panel of cancer cell lines would be a primary area of interest.
Anti-inflammatory Lignans have been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).Studies on the ability of this compound to suppress inflammatory responses in cellular and animal models of inflammation are warranted.
Antioxidant The phenolic nature of lignans imparts them with potent antioxidant properties, allowing them to scavenge free radicals and protect against oxidative stress.Evaluation of the antioxidant capacity of this compound through various in vitro assays would be a valuable initial screening step.

Methodologies for Lignan Research

The following sections outline general experimental protocols that are typically employed in the study of novel lignans. These methodologies can serve as a template for the investigation of this compound.

Isolation and Purification of Lignans from Plant Material

A general workflow for the isolation and purification of lignans from a plant source like Cyclea racemosa is depicted below.

G plant_material Dried and Powdered Plant Material (e.g., Cyclea racemosa) extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning (e.g., with n-Hexane, Ethyl Acetate, n-Butanol) extraction->partitioning fractionation Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partitioning->fractionation purification Preparative HPLC fractionation->purification pure_compound Isolated Lignan (this compound) purification->pure_compound G starting_materials Simple Aromatic Precursors functional_group_interconversions Functional Group Interconversions starting_materials->functional_group_interconversions coupling_reaction Key Coupling Reaction (e.g., Oxidative Coupling) functional_group_interconversions->coupling_reaction cyclization Cyclization to form Lignan Core coupling_reaction->cyclization final_modifications Final Modifications and Deprotection cyclization->final_modifications target_lignan Target Lignan final_modifications->target_lignan G lignan This compound nfkb NF-κB Pathway lignan->nfkb Inhibition mapk MAPK Pathway lignan->mapk Modulation pi3k_akt PI3K/Akt Pathway lignan->pi3k_akt Inhibition apoptosis Apoptosis Pathway lignan->apoptosis Induction inflammation Inflammation nfkb->inflammation cell_survival Cell Survival & Proliferation mapk->cell_survival pi3k_akt->cell_survival cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death

Methodological & Application

Chiral Synthesis of (+)-7'-Methoxylariciresinol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the proposed chiral synthesis of (+)-7'-Methoxylariciresinol, a lignan (B3055560) with potential therapeutic applications. This application note outlines a plausible synthetic pathway, combining established methodologies for the stereoselective formation of the furofuran core and regioselective methylation.

This compound belongs to the lignan family of natural products, which are known for their diverse biological activities. The specific stereochemistry and substitution pattern of this molecule necessitate a carefully designed synthetic strategy to achieve high purity and yield. The following protocols are based on analogous syntheses of related lignan structures, adapted to meet the specific requirements for the target molecule.

Proposed Synthetic Pathway

The proposed enantioselective synthesis of this compound is envisioned to proceed via a three-stage strategy. The initial stage focuses on the preparation of a key chiral intermediate, an epoxy olefinic ether, through a Sharpless asymmetric epoxidation. This is followed by a stereoselective radical cyclization to construct the furofuran lignan core. The final stage involves the regioselective methylation of a phenolic hydroxyl group to yield the target molecule.

G cluster_0 Stage 1: Synthesis of Chiral Epoxy Olefinic Ether cluster_1 Stage 2: Furofuran Core Formation cluster_2 Stage 3: Final Product Formation A Vanillyl Alcohol Derivative B Allylic Ether A->B Allylation C Chiral Epoxy Olefinic Ether B->C Sharpless Asymmetric Epoxidation D (±)-Lariciresinol Monomethyl Ether Derivative C->D Radical Cyclization E This compound D->E Regioselective Methylation

Caption: Proposed three-stage synthetic pathway for this compound.

Experimental Protocols

The following are detailed protocols for the key transformations in the proposed synthesis.

Stage 1: Synthesis of the Chiral Epoxy Olefinic Ether

This stage aims to create the key chiral building block for the subsequent cyclization.

1.1: Preparation of the Allylic Ether from a Vanillyl Alcohol Derivative

A suitable vanillyl alcohol derivative, with the phenolic hydroxyl group protected, is reacted with an allyl halide to form the corresponding allylic ether.

Protocol:

  • To a solution of the protected vanillyl alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired allylic ether.

1.2: Sharpless Asymmetric Epoxidation of the Allylic Ether

The prochiral allylic ether is subjected to a Sharpless asymmetric epoxidation to introduce the desired stereocenter. The Sharpless epoxidation is a reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2][3]

Protocol:

  • To a solution of titanium(IV) isopropoxide (0.1 eq) in anhydrous dichloromethane (B109758) (DCM) at -20 °C, add a solution of (+)-diethyl L-tartrate (0.15 eq) in DCM.

  • Stir the mixture for 30 minutes at -20 °C.

  • Add a solution of the allylic ether (1.0 eq) in DCM.

  • Add tert-butyl hydroperoxide (1.5 eq, 5.5 M solution in decane) dropwise, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chiral epoxy olefinic ether.

Stage 2: Stereoselective Radical Cyclization

The synthesized chiral epoxy olefinic ether undergoes an intramolecular radical cyclization to form the furofuran core of the lignan.

Protocol:

  • Prepare a solution of the chiral epoxy olefinic ether (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • In a separate flask, prepare a solution of a radical initiator, such as AIBN (azobisisobutyronitrile) (0.2 eq), and a radical mediator, like tributyltin hydride (1.5 eq), in anhydrous THF.

  • Add the solution of the radical initiator and mediator dropwise to the solution of the epoxy olefinic ether at reflux over a period of 2 hours.

  • Continue refluxing for an additional 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in acetonitrile (B52724) and wash with hexane (B92381) to remove the tin residues.

  • Concentrate the acetonitrile layer and purify the crude product by column chromatography on silica gel to obtain the protected lariciresinol (B1674508) monomethyl ether derivative.

Stage 3: Regioselective Methylation

The final step involves the selective methylation of the 7'-phenolic hydroxyl group to yield this compound. The chemoselective methylation of phenolic hydroxyl groups is a known strategy to prevent side reactions in lignin (B12514952) chemistry.[4][5][6]

Protocol:

  • Deprotect the phenolic hydroxyl group of the cyclized product using a suitable method (e.g., hydrogenolysis for a benzyl (B1604629) protecting group).

  • To a solution of the deprotected intermediate (1.0 eq) in anhydrous acetone, add potassium carbonate (3.0 eq).

  • Add dimethyl sulfate (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

As this is a proposed synthesis, experimental data is not yet available. The following tables are templates for recording the quantitative data that should be collected during the execution of these protocols.

Table 1: Reaction Yields and Purity

StepProductStarting Material (mass)Product (mass)Yield (%)Purity (by HPLC/NMR)
1.1Allylic Ether
1.2Chiral Epoxy Olefinic Ether
2Protected Lariciresinol Monomethyl Ether
3This compound

Table 2: Chiral Purity Analysis

StepProductChiral HPLC/GC MethodEnantiomeric Excess (ee %)
1.2Chiral Epoxy Olefinic Ether
3This compound

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR
¹³C NMR
Mass Spectrometry (HRMS)
Optical Rotation [α]D

Workflow and Logical Relationships

The overall workflow of the synthesis is depicted below, highlighting the progression from starting materials to the final product.

G Start Starting Materials (Vanillyl Alcohol Derivative, Allyl Bromide) AllylicEther Allylic Ether Start->AllylicEther Allylation EpoxyEther Chiral Epoxy Olefinic Ether AllylicEther->EpoxyEther Asymmetric Epoxidation CyclizedProduct Protected Lariciresinol Monomethyl Ether EpoxyEther->CyclizedProduct Radical Cyclization FinalProduct This compound CyclizedProduct->FinalProduct Deprotection & Methylation

Caption: Synthetic workflow from starting materials to the final product.

This proposed chiral synthesis of this compound provides a detailed roadmap for researchers. The successful execution of these protocols will enable the production of this valuable lignan for further biological evaluation and potential drug development. Careful monitoring and optimization of each step will be crucial for achieving high yields and enantiopurity.

References

Application Notes and Protocols: Total Synthesis of (+)-7'-Methoxylariciresinol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-7'-Methoxylariciresinol is a naturally occurring lignan (B3055560) that has garnered interest due to its potential biological activities. Lignans (B1203133), a class of polyphenols found in plants, are known for their diverse pharmacological properties, including anticancer, antioxidant, and anti-inflammatory effects. The development of a robust total synthesis for this compound and its analogs is crucial for further biological evaluation and the development of potential therapeutic agents.

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis for this compound suggests that the molecule can be constructed from simpler, commercially available starting materials such as vanillin (B372448). A convergent synthesis approach is often employed for such structures, involving the coupling of two key intermediates. A key challenge in the synthesis is the stereoselective formation of the multiple chiral centers.

Hypothetical Synthetic Pathway:

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_key_steps Key Reactions cluster_final Target Molecule Vanillin Vanillin Intermediate_1 Functionalized Vanillin Derivative Vanillin->Intermediate_1 Multiple Steps Reagent_A Appropriate Coupling Partner Intermediate_2 Chiral Building Block Reagent_A->Intermediate_2 Chiral Synthesis Coupling Stereoselective Coupling Intermediate_1->Coupling Intermediate_2->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Coupled Product Resolution Enzymatic Resolution Cyclization->Resolution Racemic Mixture Target This compound Resolution->Target Enantiopure Product

Caption: Hypothetical synthetic workflow for this compound.

Experimental Protocols

The following are generalized protocols for key reactions that are likely to be involved in the synthesis of this compound and its analogs, based on established methodologies for lignan synthesis.

Preparation of a Functionalized Vanillin Intermediate (Illustrative)

This protocol describes a typical transformation of vanillin to a more functionalized intermediate suitable for coupling.

  • Protection of the phenolic hydroxyl group: To a solution of vanillin (1.0 eq) in dry acetone, add potassium carbonate (1.5 eq) and benzyl (B1604629) bromide (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the protected vanillin.

  • Wittig Reaction: To a suspension of (methoxymethyl)triphenylphosphonium (B8745145) chloride (1.1 eq) in dry THF at 0 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting red ylide solution for 30 minutes at 0 °C.

  • Add a solution of the protected vanillin (1.0 eq) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate (B1210297).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate.

  • Purify the crude product by column chromatography to yield the desired vinyl ether.

Lipase-Catalyzed Kinetic Resolution

Enzymatic resolution is a key step to obtain enantiomerically pure intermediates.

  • Dissolve the racemic alcohol intermediate (1.0 eq) in a suitable organic solvent (e.g., tert-butyl methyl ether).

  • Add an acyl donor, such as vinyl acetate (2.0 eq).

  • Add the lipase (B570770) (e.g., Amano Lipase PS-C II) to the mixture.

  • Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the conversion by chiral HPLC.

  • Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Concentrate the filtrate and separate the resulting ester and unreacted alcohol by column chromatography.

Data Presentation

The following tables summarize the biological activity of some lignan analogs, as specific quantitative data for the total synthesis of this compound were not available in the searched literature.

Table 1: Cytotoxic Activity of Lignan Analogs against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Analog AMCF-7 (Breast)15.2Fictional Data
Analog BHeLa (Cervical)8.5Fictional Data
Analog CA549 (Lung)22.1Fictional Data
Analog DPC-3 (Prostate)12.8Fictional Data

Note: The data in this table is illustrative due to the lack of specific IC₅₀ values for this compound in the provided search results.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many lignans and related polyphenolic compounds are known to interfere with key cancer-related signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.

G cluster_pathway Potential Downstream Effects Proliferation Proliferation Apoptosis Apoptosis Angiogenesis Angiogenesis Lignan This compound or Analog PI3K PI3K Lignan->PI3K Inhibition Ras Ras Lignan->Ras Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Inhibition

Caption: Potential signaling pathways affected by lignan compounds.

Disclaimer: This diagram represents a generalized model of how lignans might exert their anticancer effects. The specific interactions of this compound with these pathways require experimental validation.

Conclusion and Future Directions

The total synthesis of this compound and its analogs presents a significant challenge in synthetic organic chemistry, primarily in achieving high stereoselectivity. The development of an efficient and scalable synthesis is a prerequisite for a thorough investigation of their therapeutic potential. Future work should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to guide the design of more potent and selective analogs for drug development. The exploration of their effects on key signaling pathways, such as those depicted, will be instrumental in advancing our understanding of their biological activities.

Application Notes & Protocols for the Isolation and Purification of (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and representative protocols for the isolation and purification of (+)-7'-Methoxylariciresinol, a lignan (B3055560) with potential pharmacological applications. Due to the limited availability of a specific, published protocol for this compound, the following methodologies are synthesized from established lignan purification techniques and information regarding the isolation of related compounds from known plant sources.

Introduction

This compound is a naturally occurring lignan found in certain plant species, including those of the Daphne and Cyclea genera. Lignans (B1203133) are a class of polyphenolic compounds that have garnered significant interest for their diverse biological activities. The effective isolation and purification of this compound are crucial for its further investigation in drug discovery and development. These notes provide a comprehensive guide to its extraction from plant material and subsequent purification using chromatographic techniques.

Natural Sources:

  • Flower buds of Daphne genkwa[1][2][3][4][5]

  • Cyclea racemosa

Data Presentation: Representative Purification Summary

The following table summarizes representative quantitative data for the isolation and purification of this compound from a hypothetical 1 kg batch of dried plant material (e.g., Daphne genkwa flower buds). These values are illustrative and will vary depending on the plant source, extraction method, and chromatographic conditions.

Purification StageStarting Material (g)Fraction/Eluate Volume (L)Recovered Mass (g)Yield (%)Purity (%)
Crude Extraction 10001050.05.0~5-10
Solvent Partitioning 50.0215.030.0 (of crude)~20-30
Silica (B1680970) Gel Chromatography 15.01.52.516.7 (of partitioned)~60-70
Sephadex LH-20 Chromatography 2.50.80.936.0 (of silica gel fraction)~85-95
Preparative HPLC 0.90.20.666.7 (of Sephadex fraction)>98

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

This protocol outlines the initial extraction of lignans from dried and powdered plant material, followed by a solvent partitioning step to enrich the lignan-containing fraction.

Materials:

  • Dried and powdered plant material (e.g., Daphne genkwa flower buds)

  • 95% Ethanol (B145695) (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • n-Hexane

  • Ethyl acetate (B1210297) (EtOAc)

  • Methanol (B129727) (MeOH)

  • Deionized water (H₂O)

  • Rotary evaporator

  • Large glass beakers and flasks

  • Separatory funnel (2 L)

  • Filter paper

Procedure:

  • Extraction:

    • Macerate 1 kg of the dried, powdered plant material in 10 L of 95% ethanol at room temperature for 72 hours with occasional stirring.

    • Filter the extract through filter paper and collect the filtrate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in 500 mL of H₂O.

    • Perform sequential liquid-liquid partitioning using a separatory funnel with the following solvents:

      • n-Hexane (3 x 500 mL) to remove non-polar compounds.

      • Dichloromethane (3 x 500 mL) to extract a range of compounds including some lignans.

      • Ethyl acetate (3 x 500 mL) to extract the majority of the lignans.

    • Collect each solvent fraction separately.

    • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator. This fraction is enriched with lignans.

Protocol 2: Chromatographic Purification

This protocol describes a multi-step chromatographic process to isolate this compound from the enriched lignan fraction.

Materials:

  • Enriched lignan fraction from Protocol 1

  • Silica gel (70-230 mesh) for column chromatography

  • Sephadex LH-20 for size-exclusion chromatography

  • Solvents for chromatography (n-hexane, ethyl acetate, chloroform (B151607), methanol)

  • Glass chromatography columns

  • Fraction collector

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (B52724) (ACN) and H₂O (HPLC grade)

  • UV detector

Procedure:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed with an appropriate amount of silica gel in n-hexane.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:EtOAc from 100:0 to 0:100).

    • Collect fractions and monitor the separation using TLC.

    • Pool the fractions containing the target compound based on TLC analysis.

    • Evaporate the solvent from the pooled fractions.

  • Sephadex LH-20 Column Chromatography:

    • Swell the Sephadex LH-20 in methanol for several hours.

    • Pack a column with the swollen Sephadex LH-20.

    • Dissolve the semi-purified lignan fraction in a small volume of methanol.

    • Load the sample onto the column.

    • Elute the column with methanol.

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing this compound and evaporate the solvent.

  • Preparative HPLC:

    • Dissolve the further purified fraction in the HPLC mobile phase.

    • Purify the compound using a preparative HPLC system with a C18 column.

    • Use a suitable mobile phase, such as a gradient of acetonitrile and water.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Daphne genkwa) extraction Solvent Extraction (95% Ethanol) plant_material->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning (n-Hexane, CH2Cl2, EtOAc) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction (Lignan Enriched) partitioning->etOAc_fraction concentration2 Concentration etOAc_fraction->concentration2 silica_gel Silica Gel Column Chromatography concentration2->silica_gel semi_pure Semi-pure Fraction silica_gel->semi_pure sephadex Sephadex LH-20 Chromatography semi_pure->sephadex hplc_prep Preparative HPLC (C18 Column) sephadex->hplc_prep pure_compound This compound (>98% Purity) hplc_prep->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Logical Relationship of Purification Steps

purification_logic start Crude Plant Extract step1 Solvent Partitioning Removes highly non-polar and polar impurities start->step1 Increases Lignan Concentration step2 Silica Gel Chromatography Separates based on polarity step1->step2 Fractionation step3 Sephadex LH-20 Chromatography Separates based on size and polarity step2->step3 Further Purification step4 Preparative HPLC High-resolution separation for final purity step3->step4 Final Polishing end Pure this compound step4->end

Caption: Logical progression of purification techniques.

References

Application Note: HPLC-MS/MS Method for the Quantification of (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of (+)-7'-Methoxylariciresinol in plant extracts and other biological matrices. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary detail for researchers, scientists, and drug development professionals to accurately quantify this compound, a lignan (B3055560) of interest for its potential pharmacological activities.

Introduction

Lignans (B1203133) are a class of polyphenolic compounds found in a variety of plants, and they have garnered significant interest for their potential health benefits, including antioxidant and anti-inflammatory properties.[1] this compound is a specific lignan whose accurate quantification is crucial for pharmacokinetic studies, quality control of herbal products, and further research into its biological activities. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is an ideal analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[2][3] This document provides a detailed protocol for the extraction, separation, and quantification of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled lignan)

  • Plant material or other sample matrix

Sample Preparation

The efficient extraction of lignans from a plant matrix is a critical first step.[1] A general procedure for the extraction of this compound from a solid plant sample is as follows:

  • Grinding: Dry the plant material at a temperature below 60°C to prevent degradation of the analyte. Grind the dried material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh 100 mg of the powdered sample into a centrifuge tube.

    • Add 1.5 mL of 80% aqueous methanol.

    • Vortex the mixture for 1 minute.

    • Perform ultrasonication for 30-60 minutes to enhance extraction efficiency.[1]

    • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Filtration and Dilution:

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Dilute the filtered extract with the initial mobile phase if necessary to fall within the calibration curve range.

HPLC-MS/MS Instrumentation and Conditions

2.3.1. Liquid Chromatography

  • System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used for lignan separation.[1]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    Time (min) % B
    0.0 10
    1.0 10
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2.3.2. Mass Spectrometry

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor and Product Ions: The molecular formula for this compound is C₂₁H₂₆O₇, with a molecular weight of 390.43 g/mol .[2] The protonated precursor ion [M+H]⁺ is m/z 391.4. Fragmentation of related lignans often involves the loss of water and methoxy (B1213986) groups. Plausible product ions for MRM transitions are proposed below.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound391.4359.3 (loss of CH₃OH)151.1 (guaiacyl fragment)
Internal Standard (IS)To be determinedTo be determinedTo be determined
  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Method Validation

The analytical method should be validated according to standard guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and stability.

Results and Discussion

Quantitative Data Summary

The following table summarizes the expected quantitative performance of this method based on typical values for lignan analysis.

ParameterThis compound
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (%RSD)
Intra-day< 5%
Inter-day< 10%
Accuracy (% Recovery) 90 - 110%

Experimental Workflow Diagram

HPLC-MS/MS Workflow for this compound Quantification cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Separation cluster_MSMS MS/MS Detection cluster_DataAnalysis Data Analysis SamplePrep Sample Preparation Grinding Grinding of Plant Material Extraction Ultrasonic Extraction (80% Methanol) Grinding->Extraction Filtration Centrifugation & Filtration (0.22 µm) Extraction->Filtration C18 C18 Reversed-Phase Column Filtration->C18 Inject HPLC HPLC Separation Gradient Acetonitrile/Water Gradient Elution C18->Gradient ESI Electrospray Ionization (Positive Mode) Gradient->ESI Elute MSMS MS/MS Detection MRM Multiple Reaction Monitoring (MRM) ESI->MRM Quantification Quantification using Calibration Curve MRM->Quantification DataAnalysis Data Analysis

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive searches of scientific literature did not yield specific, publicly available ¹H and ¹³C NMR spectroscopic data for (+)-7'-Methoxylariciresinol. The following application note provides a generalized protocol for the NMR analysis of lignans, a class of compounds to which this compound belongs. The data presented is for a structurally related lignan (B3055560), and the protocols are based on standard methodologies for the structural elucidation of natural products.

Introduction

Lignans are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The precise structural characterization of these molecules is crucial for understanding their structure-activity relationships and for their development as potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of lignans, providing detailed information about the carbon-hydrogen framework and stereochemistry. This document outlines a standard protocol for the NMR spectroscopic analysis of a lignan, serving as a guide for researchers in the field.

Quantitative Data Summary

As specific data for this compound is unavailable, the following table summarizes the ¹H and ¹³C NMR data for a representative dibenzylbutyrolactone lignan, (-)-hinokinin, which shares a similar core structure. This data is provided for illustrative purposes to demonstrate the typical chemical shifts and coupling constants observed for this class of compounds.

Table 1: ¹H and ¹³C NMR Data of a Representative Lignan, (-)-Hinokinin (in CDCl₃)

Position¹³C Chemical Shift (δc) in ppm¹H Chemical Shift (δH) in ppm (J in Hz)
1134.5-
2129.06.85 (d, 8.0)
3108.36.75 (d, 1.5)
4147.8-
5146.5-
6121.56.70 (dd, 8.0, 1.5)
734.82.55-2.65 (m)
846.22.85-2.95 (m)
971.23.85 (dd, 9.0, 7.0), 4.15 (dd, 9.0, 7.0)
1'132.0-
2'128.86.80 (d, 8.0)
3'108.56.72 (d, 1.5)
4'147.9-
5'146.6-
6'121.36.68 (dd, 8.0, 1.5)
7'38.52.40-2.50 (m)
8'41.32.30-2.40 (m)
9'178.5-
OCH₂O101.15.95 (s)
OCH₂O'101.05.93 (s)

Experimental Protocols

The following is a generalized experimental protocol for the isolation and NMR spectroscopic analysis of a lignan from a plant source.

Isolation and Purification of the Lignan
  • Extraction: The dried and powdered plant material (e.g., leaves, stems, or roots) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours). The extraction is typically repeated multiple times to ensure complete recovery of the compounds.

  • Solvent Evaporation: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing the target lignan is further purified using a combination of chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopic Analysis
  • Sample Preparation: Approximately 5-10 mg of the purified lignan is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or acetone-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse sequence is used.

    • Spectral Width: Approximately 15 ppm.

    • Number of Scans: 16-64 scans are typically acquired.

    • Relaxation Delay: A delay of 1-2 seconds between scans is employed.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used.

    • Spectral Width: Approximately 220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A delay of 2-5 seconds is used.

  • 2D NMR Spectroscopy: To aid in the complete structural elucidation, a suite of 2D NMR experiments are performed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (2-3 bonds).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

  • Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Visualizations

The following diagram illustrates a general workflow for the isolation and NMR-based structure elucidation of a natural product like a lignan.

NMR_Workflow cluster_extraction Extraction & Isolation cluster_nmr NMR Analysis Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Chromatographic Purification Fractions->Purification Pure_Compound Pure Lignan Purification->Pure_Compound Sample_Prep Sample Preparation Pure_Compound->Sample_Prep Acquisition NMR Data Acquisition (1D & 2D) Sample_Prep->Acquisition Processing Data Processing Acquisition->Processing Analysis Spectral Analysis & Interpretation Processing->Analysis Structure Structure Elucidation Analysis->Structure

Developing an analytical standard for (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

An analytical standard for (+)-7'-Methoxylariciresinol is crucial for the accurate quantification and biological investigation of this lignan. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It covers extraction from plant matrices, purification, and analysis using High-Performance Liquid Chromatography (HPLC), along with a discussion of other relevant analytical techniques.

Introduction

This compound is a lignan, a class of polyphenolic compounds found in various plants. Lignans (B1203133) have garnered significant interest for their potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects[1]. The development of a reliable analytical standard is the first step in harnessing the therapeutic potential of this compound, enabling its accurate identification and quantification in complex mixtures such as plant extracts and biological samples.

Physicochemical Properties

  • Molecular Formula: C₂₁H₂₆O₇

  • Molecular Weight: 390.43 g/mol

  • Chemical Structure: (Structure image would be placed here in a real document)

Experimental Protocols

A general workflow for the analysis of this compound from a plant matrix is outlined below.

G A Plant Material (Dried and Ground) B Extraction A->B C Filtration & Concentration B->C D Purification (e.g., SPE, Prep-HPLC) C->D E Analysis (HPLC, LC-MS, NMR) D->E F Quantification E->F G Data Analysis F->G

Caption: General workflow for the analysis of this compound.

Extraction of this compound from Plant Material

The efficient extraction of lignans from a plant matrix is a critical first step. Lignans can exist as free aglycones or as glycosides, and the choice of solvent is crucial for optimal recovery.

Materials:

  • Dried and finely ground plant material

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Sonicator

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Weigh 1-5 g of the dried, ground plant material into a flask.

  • Add a solvent mixture of 80% methanol in water (v/v) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

  • Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant the supernatant.

  • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • The resulting crude extract can be lyophilized or redissolved in a suitable solvent for purification.

Purification of this compound

For the preparation of an analytical standard, the crude extract requires further purification. Solid-phase extraction (SPE) can be used for initial cleanup, followed by preparative HPLC for isolation of the pure compound.

Solid-Phase Extraction (SPE) - Initial Cleanup:

  • SPE Cartridge: C18 (or other suitable reversed-phase sorbent)

  • Conditioning: Methanol followed by water.

  • Loading: Redissolved crude extract.

  • Washing: Water and low-percentage methanol in water to remove polar impurities.

  • Elution: Elute this compound with an appropriate concentration of methanol. The optimal percentage should be determined experimentally.

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Column: A preparative C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Detection: UV detector, wavelength set to the absorbance maximum of this compound (to be determined by UV-Vis spectroscopy).

  • Fraction Collection: Collect fractions corresponding to the peak of this compound.

  • Purity Check: Analyze the collected fractions using analytical HPLC. Pool fractions with high purity (>98%).

  • Final Step: Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Analytical High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general HPLC method for the quantification of this compound. Method optimization will be required for specific matrices.

Instrumentation and Conditions:

  • HPLC System: A system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by PDA analysis of the purified standard (typically around 280 nm for lignans).

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
255050
301090
351090
409010
459010

Calibration Curve:

  • Prepare a stock solution of the purified this compound standard in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare a series of calibration standards ranging from approximately 0.1 to 100 µg/mL.

  • Inject each standard in triplicate and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration. Determine the linearity (R² value).

Quantification in Samples:

  • Prepare the sample extract as described in the extraction protocol.

  • Filter the final extract through a 0.45 µm syringe filter before injection.

  • Inject the sample into the HPLC system.

  • Identify the this compound peak by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: HPLC Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²)e.g., 0.9995> 0.999
Limit of Detection (LOD)e.g., 0.05 µg/mLS/N ratio ≥ 3
Limit of Quantification (LOQ)e.g., 0.15 µg/mLS/N ratio ≥ 10
Precision (%RSD)e.g., < 2%< 5%
Accuracy (% Recovery)e.g., 98-102%95-105%

Table 2: Quantification of this compound in a Sample

Sample IDSample Weight (g)Peak AreaConcentration (µg/mL)Amount in Sample (mg/g)
Sample 11.05e.g., 123456e.g., 15.2Calculated value
Sample 21.02e.g., 234567e.g., 28.9Calculated value

Other Analytical Techniques

While HPLC is the primary technique for quantification, other methods are essential for structural confirmation of the analytical standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight and fragmentation data for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the definitive structural elucidation of the isolated compound.

Putative Signaling Pathway Involvement

Lignans are known to exert their biological effects through various signaling pathways. While the specific pathways for this compound are not yet fully elucidated, a putative pathway based on the known activities of similar lignans is presented below. Lignans have been reported to influence pathways related to oxidative stress and inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor ROS Reactive Oxygen Species (ROS) Receptor->ROS Inhibits IKK IKK ROS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Keap1 Keap1 Keap1->Nrf2 Sequesters Inflammatory_Genes Inflammatory Genes NF-κB_n->Inflammatory_Genes Activates Transcription ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Activates Transcription Lignan This compound Lignan->Receptor Binds Lignan->Nrf2 Promotes dissociation

Caption: Putative signaling pathways modulated by lignans like this compound.

References

Application Notes and Protocols for Testing (+)-7'-Methoxylariciresinol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the cellular effects of (+)-7'-Methoxylariciresinol, a lignan (B3055560) with potential therapeutic properties. The protocols outlined below detail standard cell culture techniques, cytotoxicity assessment, apoptosis analysis, and the investigation of key signaling pathways relevant to cancer and inflammation research.

Cell Culture and Maintenance

A human breast adenocarcinoma cell line, MCF-7, is a commonly used and appropriate model for studying the effects of potential anti-cancer compounds.[1][2][3][4]

Protocol for Culturing MCF-7 Cells:

  • Media Preparation: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate. For studies investigating estrogenic effects, phenol (B47542) red-free medium should be used.[2][4][5]

  • Cell Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO2. Renew the culture medium every 2-3 days.[2][5]

  • Passaging: When cells reach 80-90% confluency, subculture them.

    • Aspirate the old medium and wash the cells twice with sterile 1x Phosphate Buffered Saline (PBS).[2][5]

    • Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.[2][5]

    • Neutralize the trypsin by adding 10 mL of complete growth medium.

    • Centrifuge the cell suspension at 125 x g for 5 minutes.[2]

    • Discard the supernatant, resuspend the cell pellet in fresh medium, and plate at the desired density. A typical split ratio is 1:3.[5]

Assessment of Cytotoxicity and Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[3]

MTT Assay Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.

Table 1: Hypothetical Cell Viability Data for this compound on MCF-7 Cells (48h Treatment)

Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle)1.250.08100
11.180.0794.4
51.050.0684.0
100.880.0570.4
250.630.0450.4
500.350.0328.0
1000.150.0212.0

Apoptosis Detection

Apoptosis, or programmed cell death, can be investigated by measuring the activity of caspases, which are key proteases in the apoptotic pathway.[8][9]

Caspase Activity Assay Protocol:

  • Cell Treatment: Treat MCF-7 cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • Caspase Assay: Use commercially available colorimetric or fluorometric assay kits to measure the activity of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3/7).[8] These assays typically involve a specific substrate that releases a detectable signal upon cleavage by the active caspase.

  • Data Analysis: Quantify the caspase activity and compare it to the vehicle-treated control. An increase in caspase activity is indicative of apoptosis induction.[1]

Table 2: Hypothetical Caspase Activity in MCF-7 Cells Treated with this compound (IC50 Concentration)

CaspaseFold Increase vs. ControlStandard Deviation
Caspase-3/74.50.3
Caspase-82.10.2
Caspase-93.80.4

Investigation of Signaling Pathways

Natural compounds often exert their effects by modulating intracellular signaling pathways such as the MAPK and STAT3 pathways, which are frequently dysregulated in cancer.[10][11][12]

Western Blotting Protocol for Signaling Protein Analysis:

  • Protein Extraction: Treat MCF-7 cells with this compound for various time points. Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of ERK, JNK, p38, STAT3). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression and phosphorylation.

Table 3: Hypothetical Relative Protein Expression in MCF-7 Cells after Treatment with this compound

ProteinTreatmentRelative Expression (Normalized to Control)
p-ERK/Total ERKVehicle1.0
This compound0.4
p-STAT3/Total STAT3Vehicle1.0
This compound0.3
Cleaved Caspase-3Vehicle1.0
This compound5.2

Visualizing Experimental Workflow and Signaling Pathways

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start MCF-7 Cell Culture seed Seed Cells in 96-well plate start->seed treat Treat with this compound seed->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Caspase Activity) treat->apoptosis signaling Signaling Pathway Analysis (Western Blot) treat->signaling data Analyze Data & Draw Conclusions viability->data apoptosis->data signaling->data

Caption: Experimental workflow for testing this compound.

MAPK_pathway ligand Growth Factors / Stress receptor Receptor Tyrosine Kinase ligand->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (Proliferation, Survival) erk->transcription compound This compound compound->mek Inhibition

Caption: Potential inhibition of the MAPK signaling pathway.

STAT3_pathway cluster_nucleus cytokine Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus transcription Gene Transcription (Anti-apoptosis, Proliferation) p_stat3->transcription compound This compound compound->jak Inhibition

Caption: Potential inhibition of the STAT3 signaling pathway.

References

Application Notes and Protocols for In Vivo Studies of (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies to evaluate the therapeutic potential of (+)-7'-Methoxylariciresinol, a lignan (B3055560) compound. The protocols outlined below are based on established methodologies for assessing anti-inflammatory, antioxidant, and anti-cancer activities, which are commonly associated with this class of compounds.

Preclinical In Vivo Evaluation of Anti-Inflammatory Activity

The anti-inflammatory properties of this compound can be investigated using the carrageenan-induced paw edema model in rodents, a well-established acute inflammation model.[1][2]

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Sprague Dawley rats (180–220 g) are acclimatized for one week under standard laboratory conditions (23-25°C, 12h light/dark cycle) with free access to food and water.[3]

  • Grouping and Dosing: Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • This compound (e.g., 10, 25, 50 mg/kg)

  • Drug Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[2] The percentage inhibition of edema is calculated.

  • Biochemical Analysis: At the end of the experiment, animals are euthanized, and the paw tissue can be collected for the analysis of pro-inflammatory markers such as TNF-α, IL-1β, and IL-6 using ELISA or RT-PCR.[1][4]

Data Presentation: Anti-Inflammatory Activity
GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-1.25 ± 0.150%
Indomethacin100.60 ± 0.0852%
This compound101.05 ± 0.1216%
This compound250.85 ± 0.1032%
This compound500.70 ± 0.0944%

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Experimental Workflow Diagram

G cluster_0 Acclimatization cluster_1 Grouping & Dosing cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis acclimatize Acclimatize Rats (1 week) grouping Randomize into Groups acclimatize->grouping dosing Administer Compound/Vehicle grouping->dosing induction Inject Carrageenan dosing->induction measurement Measure Paw Volume induction->measurement euthanasia Euthanasia & Tissue Collection measurement->euthanasia analysis Biochemical Analysis euthanasia->analysis

Carrageenan-Induced Paw Edema Workflow

In Vivo Assessment of Antioxidant Activity

The antioxidant potential of this compound can be evaluated by measuring its effect on oxidative stress markers in an appropriate in vivo model. Oxidative stress can be induced by agents like carbon tetrachloride (CCl4) or can be studied in models of diseases where oxidative stress is implicated.

Experimental Protocol: Oxidative Stress Model
  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Grouping and Dosing:

    • Normal Control

    • Oxidative Stress Control (e.g., CCl4)

    • Positive Control (e.g., N-acetylcysteine)

    • This compound (e.g., 10, 25, 50 mg/kg)

  • Induction of Oxidative Stress: Oxidative stress can be induced by a single i.p. injection of CCl4 (1 mL/kg in olive oil). The test compound is administered for a period before and/or after the CCl4 injection.

  • Sample Collection: After the treatment period, animals are euthanized, and blood and liver tissues are collected.

  • Biochemical Assays:

    • Serum: Levels of liver damage markers (ALT, AST) are measured.

    • Liver Homogenate: Levels of malondialdehyde (MDA), a marker of lipid peroxidation, are determined. Activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) are also measured.[5]

Data Presentation: Antioxidant Activity
GroupDose (mg/kg)MDA Level (nmol/mg protein) (Mean ± SD)SOD Activity (U/mg protein) (Mean ± SD)
Normal Control-1.5 ± 0.2150 ± 12
Oxidative Stress Control-4.8 ± 0.575 ± 8
N-acetylcysteine1002.1 ± 0.3130 ± 10
This compound104.2 ± 0.485 ± 9
This compound253.1 ± 0.3110 ± 11
This compound502.4 ± 0.2125 ± 10

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Signaling Pathway Diagram

G ROS Reactive Oxygen Species (ROS) OxidativeDamage Oxidative Damage (Lipid Peroxidation) ROS->OxidativeDamage induces Lignan This compound Lignan->ROS scavenges AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) Lignan->AntioxidantEnzymes upregulates AntioxidantEnzymes->ROS scavenges

Antioxidant Mechanism of Action

Preclinical Evaluation of Anti-Cancer Efficacy

The anti-cancer potential of this compound can be assessed using a tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[6]

Experimental Protocol: Human Tumor Xenograft Model
  • Cell Culture: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) is cultured under standard conditions.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old, are used.[6]

  • Tumor Cell Implantation: 1-5 x 10^6 cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.[6]

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment groups.

    • Vehicle Control

    • Positive Control (e.g., Paclitaxel)

    • This compound (e.g., 25, 50, 100 mg/kg)

  • Drug Administration: The compound is administered via a suitable route (e.g., i.p., p.o., or i.v.) for a specified duration (e.g., daily for 21 days).

  • Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: Volume = (width)² x length/2.[6]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and can be used for further analysis (e.g., histopathology, Western blotting).

Data Presentation: Anti-Cancer Efficacy
GroupDose (mg/kg)Final Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 2500%
Paclitaxel10400 ± 8073%
This compound251200 ± 20020%
This compound50850 ± 15043%
This compound100600 ± 12060%

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Tumor Implantation & Growth cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis cell_culture Culture Cancer Cells implantation Subcutaneous Injection of Cells cell_culture->implantation animal_prep Acclimatize Mice animal_prep->implantation growth Monitor Tumor Growth implantation->growth grouping Randomize into Groups growth->grouping treatment Administer Compound grouping->treatment monitoring Measure Tumor Volume treatment->monitoring endpoint Excise & Weigh Tumors monitoring->endpoint analysis Histopathology & Further Analysis endpoint->analysis

Xenograft Model Experimental Workflow

References

Application Notes and Protocols for (+)-7'-Methoxylariciresinol as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific studies detailing the anticancer activity of (+)-7'-Methoxylariciresinol are not available. The following application notes and protocols are based on research conducted on structurally related lignans (B1203133), such as matairesinol (B191791) and other methoxylated phenolic compounds. These notes are intended to provide a foundational framework for researchers investigating the potential of this compound as an anticancer agent. All data and methodologies should be adapted and validated specifically for this compound.

Introduction

Lignans, a class of polyphenolic compounds found in plants, have garnered significant interest for their potential therapeutic properties, including anticancer effects. This compound belongs to this class of compounds. While direct evidence of its anticancer activity is pending, studies on related lignans like matairesinol suggest potential mechanisms of action that may be applicable. Research on matairesinol has demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including prostate and pancreatic cancer.[1][2] These effects are often attributed to the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[3]

This document provides a summary of potential anticancer effects, proposed mechanisms of action, and detailed experimental protocols based on studies of similar compounds, which can serve as a guide for the investigation of this compound.

Data Presentation: Anticancer Activity of Related Lignans and Methoxylated Compounds

The following tables summarize the in vitro anticancer activity of compounds structurally related to this compound. This data can be used as a reference for designing experiments and for comparative analysis.

Table 1: In Vitro Cytotoxicity of Related Compounds against Cancer Cell Lines

CompoundCancer Cell LineAssayIC50 ValueReference
MatairesinolMIA PaCa-2 (Pancreatic)MTT AssayNot Specified[2]
MatairesinolPANC-1 (Pancreatic)MTT AssayNot Specified[2]
2,3',4,5'-tetramethoxy-trans-stilbene (TMS)MCF-7 (Breast)Cell Viability Assay3.6 µM[4]
Compound 6 (7-chloroquinoline derivative)MCF-7 (Breast)Cell Viability Assay15.41 µM[5]
Compound 12 (7-chloroquinoline derivative)MCF-7 (Breast)Cell Viability Assay12.99 µM[5]
(RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purineMCF-7 (Breast)Not Specified2.75 ± 0.02 µM[6]

Table 2: Effects of Related Compounds on Cancer Cell Processes

CompoundCancer Cell LineEffectObservationReference
MatairesinolPC3 (Prostate)Downregulation of mRNA levelsReduced levels of AKT1, ERBB2, MMP2, MMP9, HSP90AA1, HIF1A, and IGF1R[3]
2,3',4,5'-tetramethoxy-trans-stilbene (TMS)MCF-7 (Breast)Cell Cycle ArrestShift from G1 to G2/M phase[4]
2,3',4,5'-tetramethoxy-trans-stilbene (TMS)MCF-7 (Breast)Inhibition of Migration37.5 ± 14.8% inhibition at 3 µM[4]
Compound 12e (quinolinone derivative)Ovarian Cancer CellsApoptosis InductionIncreased p53 and Bax, decreased Bcl-2[6]
GarcinolMCF-7 (Breast)Inhibition of ProliferationArrested cell cycle at G0/G1 phase, increased apoptosis[7]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to evaluate the anticancer potential of this compound.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on cancer cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, PC-3, PANC-1)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Materials:

    • Cancer cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

3. Cell Cycle Analysis

  • Objective: To determine the effect of this compound on cell cycle progression.

  • Materials:

    • Cancer cell lines

    • This compound

    • PBS

    • 70% Ethanol (B145695) (ice-cold)

    • RNase A

    • Propidium Iodide (PI)

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound at its IC50 concentration for 24 hours.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

4. Western Blot Analysis

  • Objective: To investigate the effect of this compound on the expression of proteins involved in key signaling pathways (e.g., PI3K/Akt, apoptosis-related proteins).

  • Materials:

    • Cancer cell lines

    • This compound

    • RIPA buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL detection system.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways that this compound might modulate, based on evidence from related compounds, and a typical experimental workflow for its evaluation.

anticancer_pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (e.g., EGFR, IGF1R) GrowthFactors->RTK PI3K PI3K RTK->PI3K Methoxylariciresinol This compound Methoxylariciresinol->RTK Inhibits Methoxylariciresinol->PI3K Inhibits Akt Akt Methoxylariciresinol->Akt Inhibits Bax Bax Methoxylariciresinol->Bax Promotes Caspases Caspases Methoxylariciresinol->Caspases Activates PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Bcl2 Bcl-2 Akt->Bcl2 Activates Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis Inhibits Bax->Caspases Bcl2->Bax Inhibits Caspases->Apoptosis

Caption: Proposed PI3K/Akt signaling pathway inhibition by this compound.

experimental_workflow start Start: Hypothesis This compound has anticancer activity invitro In Vitro Studies start->invitro cytotoxicity Cytotoxicity Screening (MTT Assay) invitro->cytotoxicity invivo In Vivo Studies (Future Work) end Conclusion: Evaluate therapeutic potential invivo->end ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle mechanism Mechanism of Action (Western Blot) ic50->mechanism apoptosis->invivo cell_cycle->invivo mechanism->invivo

Caption: Experimental workflow for evaluating anticancer activity.

References

Application Notes and Protocols for (+)-7'-Methoxylariciresinol in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. Oxidative stress and chronic neuroinflammation are key pathological mechanisms contributing to neuronal damage in these conditions. Consequently, compounds with potent antioxidant and anti-inflammatory properties are of significant interest as potential therapeutic agents.

(+)-7'-Methoxylariciresinol is a lignan (B3055560) glucoside that has been isolated from Cyclea racemosa.[1] While direct research on the application of this compound in neurodegenerative diseases is currently limited, its structural similarity to other neuroprotective lignans (B1203133), such as Matairesinol, suggests its potential as a valuable research compound. Structurally related lignans have demonstrated significant anti-inflammatory and antioxidant effects in models of neurological damage, indicating that this compound may possess similar neuroprotective activities.[2][3]

These application notes provide a comprehensive overview of the potential applications of this compound in neurodegenerative disease research, including detailed hypothetical experimental protocols and data presentation formats to guide researchers in exploring its therapeutic potential.

Hypothetical Biological Activities and Mechanisms of Action

Based on the activities of structurally related lignans, this compound is hypothesized to exert neuroprotective effects through the following mechanisms:

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes, thereby reducing oxidative stress-induced neuronal damage.

  • Anti-inflammatory Activity: By inhibiting pro-inflammatory signaling pathways, such as NF-κB and MAPK, and reducing the production of inflammatory mediators in microglia and astrocytes.

The potential signaling pathways that could be modulated by this compound are depicted below.

cluster_0 Oxidative Stress cluster_1 Neuroinflammation ROS ROS Nrf2 Nrf2 ROS->Nrf2 activates ARE ARE Nrf2->ARE binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes promotes transcription NeuronalProtection Neuroprotection AntioxidantEnzymes->NeuronalProtection InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Aβ) NFkB NF-κB InflammatoryStimuli->NFkB activates MAPK MAPK InflammatoryStimuli->MAPK activates ProInflammatoryMediators Pro-inflammatory Mediators (e.g., TNF-α, IL-1β, iNOS) NFkB->ProInflammatoryMediators promotes transcription MAPK->ProInflammatoryMediators promotes transcription ProInflammatoryMediators->NeuronalProtection contributes to damage Methoxylariciresinol This compound Methoxylariciresinol->ROS scavenges Methoxylariciresinol->Nrf2 activates Methoxylariciresinol->NFkB inhibits Methoxylariciresinol->MAPK inhibits

Caption: Proposed neuroprotective mechanisms of this compound.

Quantitative Data Summary (Hypothetical)

The following tables provide a template for summarizing quantitative data from proposed experiments.

Table 1: In Vitro Antioxidant Activity of this compound

AssayCell LineTreatmentIC50 / EC50 (µM)Max Effect (%)
DPPH Radical Scavenging-This compoundData to be determinedData to be determined
ROS Production (DCFH-DA)SH-SY5YH₂O₂ + this compoundData to be determinedData to be determined
Nrf2 Activation (Luciferase)ARE-Luc SH-SY5YThis compoundData to be determinedData to be determined
HO-1 Expression (qPCR/WB)SH-SY5YThis compoundData to be determinedData to be determined

Table 2: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineTreatmentIC50 (µM)Max Inhibition (%)
Nitric Oxide (NO) ProductionBV-2LPS + this compoundData to be determinedData to be determined
TNF-α Release (ELISA)BV-2LPS + this compoundData to be determinedData to be determined
IL-1β Release (ELISA)BV-2LPS + this compoundData to be determinedData to be determined
NF-κB Activation (Luciferase)NF-κB-Luc BV-2LPS + this compoundData to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for key experiments to investigate the neuroprotective effects of this compound.

Protocol 1: Assessment of Antioxidant Activity in a Neuronal Cell Line (SH-SY5Y)

This protocol outlines the steps to evaluate the antioxidant potential of this compound in human neuroblastoma SH-SY5Y cells, a common model for neurodegenerative disease research.

start Start cell_culture 1. Culture SH-SY5Y cells start->cell_culture seeding 2. Seed cells in 96-well plates cell_culture->seeding treatment 3. Pre-treat with this compound (various concentrations) for 24h seeding->treatment stressor 4. Induce oxidative stress with H₂O₂ treatment->stressor incubation 5. Incubate for 4h stressor->incubation dcfh_da 6. Add DCFH-DA fluorescent probe incubation->dcfh_da measure 7. Measure fluorescence (ROS levels) dcfh_da->measure viability 8. Assess cell viability (MTT assay) measure->viability end End viability->end

Caption: Workflow for assessing antioxidant activity.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well plates

Procedure:

  • Cell Culture: Maintain SH-SY5Y cells in complete DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • Oxidative Stress Induction: After pre-treatment, expose the cells to a pre-determined optimal concentration of H₂O₂ (e.g., 100 µM) to induce oxidative stress.

  • ROS Measurement:

    • Following H₂O₂ treatment, wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader.

  • Cell Viability Assay (MTT):

    • After ROS measurement, add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm.

Protocol 2: Assessment of Anti-inflammatory Activity in a Microglial Cell Line (BV-2)

This protocol describes the methodology to assess the anti-inflammatory effects of this compound in BV-2 microglial cells, a key player in neuroinflammation.

start Start cell_culture 1. Culture BV-2 cells start->cell_culture seeding 2. Seed cells in 24-well plates cell_culture->seeding treatment 3. Pre-treat with this compound (various concentrations) for 1h seeding->treatment stimulation 4. Stimulate with Lipopolysaccharide (LPS) treatment->stimulation incubation 5. Incubate for 24h stimulation->incubation supernatant_collection 6. Collect cell culture supernatants incubation->supernatant_collection griess_assay 7. Measure Nitric Oxide (Griess assay) supernatant_collection->griess_assay elisa 8. Measure TNF-α and IL-1β (ELISA) supernatant_collection->elisa end End griess_assay->end elisa->end

Caption: Workflow for assessing anti-inflammatory activity.

Materials:

  • BV-2 cells

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • ELISA kits for TNF-α and IL-1β

  • 24-well plates

Procedure:

  • Cell Culture: Culture BV-2 cells in complete DMEM medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed cells into 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant and Griess reagent.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) should be used for quantification.

  • Cytokine Measurement (ELISA):

    • Use the collected cell culture supernatant.

    • Quantify the levels of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural characteristics of this compound suggest its potential as a neuroprotective agent. The proposed experimental protocols provide a solid framework for initiating research into its antioxidant and anti-inflammatory properties in the context of neurodegenerative diseases. Future in vivo studies using animal models of Alzheimer's or Parkinson's disease will be crucial to validate the in vitro findings and to assess the therapeutic efficacy of this compound. Further investigation into its specific molecular targets and its ability to cross the blood-brain barrier will also be essential for its development as a potential therapeutic candidate.

References

Application Notes and Protocols for (+)-Lariciresinol as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the biological activity or use of (+)-7'-Methoxylariciresinol as a chemical probe. The following application notes and protocols are based on the available research for the closely related parent compound, (+)-Lariciresinol . Researchers should consider that the addition of a methoxy (B1213986) group may alter the biological activity, potency, and selectivity of the molecule.

Introduction

(+)-Lariciresinol is a naturally occurring lignan (B3055560) found in various plants. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-cancer, anti-diabetic, and anti-inflammatory properties. These characteristics make it a valuable chemical probe for investigating various cellular pathways and a potential starting point for drug discovery programs. This document provides detailed application notes and experimental protocols for utilizing (+)-Lariciresinol to probe biological systems.

Quantitative Data Summary

The following tables summarize the key quantitative data for the biological activities of (+)-Lariciresinol.

Table 1: Anti-cancer Activity of (+)-Lariciresinol

Cell LineCancer TypeAssayIC50 (µM)Treatment Time (h)Reference
SKBr3Breast CancerMTT Assay50048[1][2]
HepG2Liver CancerCCK-8 AssayDose-dependent decrease in viability24-72[3][4]
Fibroblast (Healthy)NormalMTT Assay>50048[1]
HEK-293 (Healthy)NormalMTT Assay>50048[1]

Table 2: Enzyme Inhibition and Other Biological Activities of (+)-Lariciresinol

Target/ActivityAssayIC50 (µM)Ki (µM)Mode of InhibitionReference
α-GlucosidaseEnzyme Inhibition Assay6.97 ± 0.370.046Competitive[3][5][6]
Antifungal (C. albicans)MIC Assay25 (µg/mL)--[3]
Antifungal (T. beigelii)MIC Assay12.5 (µg/mL)--[3]
Antifungal (M. furfur)MIC Assay25 (µg/mL)--[3]

Application Notes

Probing Cancer Cell Proliferation and Apoptosis

(+)-Lariciresinol can be utilized as a chemical probe to investigate signaling pathways involved in cancer cell proliferation and apoptosis. It has demonstrated cytotoxicity against breast and liver cancer cell lines, with a favorable selectivity profile against healthy cell lines.[1][2] The primary mechanism of its anti-cancer activity is the induction of apoptosis through the mitochondrial-mediated pathway.[3][4] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[3]

Use Cases:

  • Investigating the role of the mitochondrial apoptosis pathway in specific cancer types.

  • Studying the structure-activity relationship of lignans (B1203133) for the development of more potent anti-cancer agents.

  • Serving as a positive control for agents inducing mitochondrial-mediated apoptosis.

Investigating Type 2 Diabetes and Carbohydrate Metabolism

(+)-Lariciresinol is a potent competitive inhibitor of α-glucosidase, a key enzyme in carbohydrate digestion.[3][5][6] By inhibiting this enzyme, it can reduce the rate of glucose absorption, thereby lowering postprandial blood glucose levels. This makes it a valuable tool for studying carbohydrate metabolism and for the initial screening of potential anti-diabetic compounds.

Use Cases:

  • Screening for novel α-glucosidase inhibitors.

  • Studying the kinetics of α-glucosidase inhibition.

  • Investigating the impact of lignans on glucose uptake and insulin (B600854) signaling pathways.[3][6]

Exploring Anti-inflammatory Signaling Pathways

(+)-Lariciresinol and its derivatives have been shown to possess anti-inflammatory properties. For instance, a derivative, Lariciresinol-4-O-β-D-glucopyranoside, has been observed to inhibit the influenza A virus-induced pro-inflammatory response by attenuating NF-κB activation and suppressing the expression of pro-inflammatory molecules like IL-6 and TNF-α.[7] This suggests that lariciresinol (B1674508) can be used to probe inflammatory signaling cascades.

Use Cases:

  • Investigating the role of the NF-κB signaling pathway in inflammatory responses.

  • Screening for compounds with anti-inflammatory activity.

  • Studying the regulation of cytokine and chemokine expression.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of (+)-Lariciresinol on cancer cell lines.

Workflow:

G cluster_workflow MTT Assay Workflow cell_seeding Seed cells in 96-well plates adherence Allow cells to adhere overnight cell_seeding->adherence treatment Treat with varying concentrations of (+)-Lariciresinol adherence->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_incubation Incubate for 4 hours to allow formazan (B1609692) formation mtt_addition->formazan_incubation solubilization Add DMSO to dissolve formazan crystals formazan_incubation->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance analysis Calculate cell viability and IC50 absorbance->analysis

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., SKBr3, HepG2)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • (+)-Lariciresinol stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • The next day, replace the culture medium with fresh medium containing various concentrations of (+)-Lariciresinol. Include a vehicle control (DMSO only).

  • Incubate the plates for the desired time (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.[1]

In Vitro α-Glucosidase Inhibition Assay

This protocol details the methodology for assessing the α-glucosidase inhibitory activity of (+)-Lariciresinol.[5]

Workflow:

G cluster_workflow α-Glucosidase Inhibition Assay Workflow prepare_reagents Prepare buffer, enzyme, substrate, and inhibitor solutions assay_setup Add buffer, inhibitor, and enzyme to 96-well plate prepare_reagents->assay_setup pre_incubation Pre-incubate for 10 minutes at 37°C assay_setup->pre_incubation add_substrate Add pNPG substrate to initiate the reaction pre_incubation->add_substrate reaction_incubation Incubate for 20 minutes at 37°C add_substrate->reaction_incubation stop_reaction Add sodium carbonate to stop the reaction reaction_incubation->stop_reaction measure_absorbance Measure absorbance at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate percentage inhibition and IC50 measure_absorbance->calculate_inhibition

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • (+)-Lariciresinol

  • Acarbose (B1664774) (positive control)

  • Potassium phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate

Procedure:

  • Prepare solutions: α-glucosidase in buffer (0.5-1.0 U/mL), pNPG in buffer (1-5 mM), and stock solutions of (+)-Lariciresinol and acarbose in DMSO.

  • In a 96-well plate, add 25 µL of buffer, 10 µL of diluted (+)-Lariciresinol solution (or control), and 25 µL of α-glucosidase solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage inhibition and determine the IC50 value from a dose-response curve.[5]

Analysis of Apoptosis via Mitochondrial Pathway

This involves assessing changes in the expression of Bcl-2 family proteins.

Signaling Pathway:

G cluster_pathway Mitochondrial Apoptosis Pathway lariciresinol (+)-Lariciresinol bcl2 Bcl-2 (Anti-apoptotic) lariciresinol->bcl2 bax Bax (Pro-apoptotic) lariciresinol->bax mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mitochondrial-mediated apoptosis pathway induced by (+)-Lariciresinol.

Protocol (Western Blotting for Bcl-2 and Bax):

  • Treat HepG2 cells with varying concentrations of (+)-Lariciresinol for 24-72 hours.[3][4]

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Quantify the band intensities to determine the relative expression levels of Bcl-2 and Bax.

Conclusion

(+)-Lariciresinol is a versatile chemical probe with applications in cancer biology, diabetes research, and inflammation studies. The provided protocols and data serve as a comprehensive resource for researchers interested in utilizing this compound to investigate various biological pathways. It is important to reiterate that these notes are based on the parent compound, and further studies are warranted to elucidate the specific activities of this compound.

References

Application Notes and Protocols for the In Vivo Delivery of (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-7'-Methoxylariciresinol, a lignan (B3055560) glucoside, has garnered interest for its potential therapeutic applications, including anti-inflammatory and anticancer activities. However, like many natural polyphenolic compounds, its delivery in vivo is anticipated to be challenging due to poor aqueous solubility and limited bioavailability. This document provides detailed application notes and experimental protocols for the formulation of this compound to enhance its systemic delivery. The focus is on three established formulation strategies: liposomes, solid dispersions, and nanosuspensions. These protocols are intended as a starting point for formulation development and will require optimization based on experimental data.

Physicochemical Properties of this compound (Predicted)

PropertyPredicted ValueMethod/SourceImplication for Formulation
Molecular Weight390.43 g/mol MedChemExpress[1]Standard molecular weight for a small molecule.
LogP (Octanol/Water)~2.5 - 3.5Computational PredictionIndicates a lipophilic/hydrophobic nature, suggesting poor aqueous solubility.
Aqueous SolubilityLowInferred from LogP and lignan class propertiesPoor water solubility is a major hurdle for oral and parenteral delivery.
Hydrogen Bond Donors4Chemical StructurePotential for hydrogen bonding interactions with polymers and lipids.
Hydrogen Bond Acceptors7Chemical StructurePotential for hydrogen bonding interactions with polymers and lipids.

Potential Therapeutic Signaling Pathways

Lignans (B1203133) are known to exert their biological effects through various signaling pathways. While the specific pathways modulated by this compound are yet to be fully elucidated, related lignans have been shown to influence key pathways in inflammation and cancer.[2][3]

Signaling_Pathways cluster_lignan Lignan Intervention Stimulus Stimulus NF-κB Pathway NF-κB Pathway Stimulus->NF-κB Pathway Activates MAPK Pathway MAPK Pathway Stimulus->MAPK Pathway Activates PI3K/Akt Pathway PI3K/Akt Pathway Stimulus->PI3K/Akt Pathway Activates Inflammatory Cytokines Inflammatory Cytokines NF-κB Pathway->Inflammatory Cytokines Induces Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation Promotes Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Inhibits Lignan Lignan Lignan->NF-κB Pathway Inhibits Lignan->MAPK Pathway Inhibits Lignan->PI3K/Akt Pathway Modulates

Caption: Potential signaling pathways modulated by lignans.

Formulation Strategies and Protocols

The choice of formulation strategy will depend on the desired route of administration, dosage requirements, and the specific pharmacokinetic profile to be achieved. Below are detailed protocols for three promising approaches.

Liposomal Formulation via Thin-Film Hydration

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the lipophilic this compound, it is expected to partition into the lipid bilayer.

Liposome_Workflow A 1. Dissolution of Lipids and Drug B 2. Thin Film Formation A->B Rotary Evaporation C 3. Hydration B->C Aqueous Buffer D 4. Sonication/Extrusion C->D Size Reduction E 5. Characterization D->E DLS, TEM, HPLC F 6. In Vivo Administration E->F e.g., IV, IP

Caption: Workflow for liposome (B1194612) preparation.

  • Materials:

    • This compound

    • Phosphatidylcholine (e.g., soy or egg PC)

    • Cholesterol

    • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

    • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Procedure:

    • Dissolve phosphatidylcholine, cholesterol (e.g., in a 2:1 molar ratio), and this compound in the organic solvent in a round-bottom flask.[4] The drug-to-lipid ratio should be optimized, starting from 1:10 to 1:50 (w/w).

    • Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50 °C) to form a thin, uniform lipid film on the inner surface of the flask.[5]

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film by adding the aqueous buffer pre-heated to a temperature above the lipid transition temperature.[5] Agitate the flask gently until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

    • For a more uniform size distribution, the liposome suspension can be subjected to sonication (using a probe sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[6][7]

ParameterMethodExpected Outcome
Particle Size & PDIDynamic Light Scattering (DLS)80 - 200 nm with a PDI < 0.2
Zeta PotentialDLS-10 to -30 mV (for neutral lipids)
MorphologyTransmission Electron Microscopy (TEM)Spherical vesicles
Encapsulation Efficiency (%)Ultracentrifugation followed by HPLC> 80%
Solid Dispersion via Solvent Evaporation

Solid dispersion involves dispersing the drug in a solid hydrophilic carrier, which can enhance dissolution rates and oral bioavailability.

Solid_Dispersion_Workflow A 1. Dissolution of Drug and Carrier B 2. Solvent Evaporation A->B Common Solvent C 3. Grinding and Sieving B->C Solid Mass Formation D 4. Characterization C->D DSC, XRD, Dissolution E 5. In Vivo Administration D->E e.g., Oral Gavage

Caption: Workflow for solid dispersion preparation.

  • Materials:

    • This compound

    • Hydrophilic carrier (e.g., PVP K30, PEG 6000, Soluplus®)

    • Volatile organic solvent (e.g., ethanol, methanol, or a mixture)

  • Procedure:

    • Select a common solvent that can dissolve both this compound and the chosen carrier.

    • Prepare solutions of the drug and carrier in the solvent. The drug-to-carrier ratio should be varied to find the optimal formulation (e.g., 1:1, 1:5, 1:10 w/w).

    • Mix the solutions thoroughly.

    • Evaporate the solvent using a rotary evaporator or by heating on a water bath with continuous stirring.[8]

    • Dry the resulting solid mass in a vacuum oven to remove residual solvent.

    • Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

ParameterMethodExpected Outcome
Drug StateDSC, XRDAmorphous state of the drug in the dispersion
Dissolution RateUSP Dissolution Apparatus IISignificantly faster dissolution compared to the pure drug
Drug ContentHPLCUniform drug distribution
Nanosuspension via High-Pressure Homogenization

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. This approach is suitable for increasing the surface area and dissolution velocity of poorly soluble drugs.

Nanosuspension_Workflow A 1. Pre-suspension Preparation B 2. High-Pressure Homogenization A->B Drug in Stabilizer Solution C 3. Characterization B->C Particle Size Reduction D 4. In Vivo Administration C->D DLS, Zeta Potential, e.g., IV, Oral

Caption: Workflow for nanosuspension preparation.

  • Materials:

    • This compound (micronized if possible)

    • Stabilizer (e.g., Poloxamer 188, Tween 80, HPMC)

    • Purified water

  • Procedure:

    • Disperse this compound in an aqueous solution of the stabilizer to form a pre-suspension.[9]

    • Subject the pre-suspension to high-speed stirring or pre-milling to ensure homogeneity.

    • Process the suspension through a high-pressure homogenizer.[10] The number of cycles and the homogenization pressure should be optimized (e.g., 10-20 cycles at 1500 bar).

    • The resulting nanosuspension can be used as a liquid dosage form or lyophilized for long-term storage and reconstitution.

ParameterMethodExpected Outcome
Particle Size & PDIDLS< 500 nm with a PDI < 0.3
Zeta PotentialDLSSufficiently high to ensure physical stability (> ±20 mV)
Crystalline StateDSC, XRDThe crystalline state of the drug should be preserved
Saturation SolubilityHPLCIncreased saturation solubility compared to the pure drug

In Vivo Evaluation

Following successful formulation and characterization, in vivo studies are essential to evaluate the pharmacokinetic profile and efficacy.

Pharmacokinetic Studies in Animal Models (Rodents)
  • Administration: Formulations can be administered orally (gavage) or intravenously (tail vein injection).

  • Blood Sampling: Serial blood samples should be collected at predetermined time points.

  • Analysis: The concentration of this compound in plasma or serum should be quantified using a validated analytical method, such as LC-MS/MS.

  • Parameters to Determine: Key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), and bioavailability should be calculated.

LignanAnimal ModelOral Bioavailability (%)Tmax (h)t1/2 (h)Reference
Secoisolariciresinol (SECO)Rat~25~1~2-4[11]
7-Hydroxymatairesinol (HMR)HumanRapidly absorbed~1-[12]

Note: These values are for related compounds and should be used as a rough guide only. The pharmacokinetics of formulated this compound will need to be determined experimentally.

Efficacy Studies

Based on the purported anti-inflammatory and anticancer activities of lignans, relevant animal models should be employed.[13][14]

  • Anti-inflammatory Models: Carrageenan-induced paw edema or LPS-induced systemic inflammation models.

  • Anticancer Models: Xenograft tumor models using relevant cancer cell lines.

Conclusion

The successful in vivo delivery of this compound will likely require advanced formulation strategies to overcome its inherent poor solubility. Liposomes, solid dispersions, and nanosuspensions represent viable approaches to enhance its bioavailability and therapeutic efficacy. The protocols provided herein serve as a foundational guide for researchers. It is imperative that comprehensive physicochemical characterization of the pure compound is performed to inform the formulation design and optimization process. Subsequent in vitro and in vivo studies will be crucial to validate the performance of the developed formulations.

References

Application Notes and Protocols for High-Throughput Screening of (+)-7'-Methoxylariciresinol Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-7'-Methoxylariciresinol is a lignan (B3055560) found in various plant species, which has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] High-Throughput Screening (HTS) provides a rapid and efficient methodology for evaluating the biological activities of compounds like this compound, enabling the screening of large numbers of samples and accelerating the drug discovery process.[2] These application notes provide detailed protocols for HTS assays tailored to assess the key bioactivities of this compound.

Application Note 1: High-Throughput Antioxidant Activity Screening

Principle

The antioxidant capacity of this compound can be effectively determined using electron transfer (ET) based assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3] In this assay, the stable DPPH free radical, which has a deep purple color, is reduced by an antioxidant to a yellow-colored, non-radical form.[4][5] The change in absorbance, measured spectrophotometrically, is proportional to the antioxidant's radical scavenging capacity.[4] This assay is readily adaptable to a high-throughput format using microplates.[5][6]

Experimental Workflow: HTS DPPH Assay

HTS_DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96/384-well plate) cluster_readout Data Acquisition & Analysis p1 Prepare serial dilutions of This compound & Controls (e.g., Ascorbic Acid, Trolox) a1 Dispense 100 µL of each sample dilution into wells p1->a1 p2 Prepare 0.1 mM DPPH working solution in methanol (B129727) a2 Add 100 µL of DPPH working solution to all wells p2->a2 a1->a2 a3 Incubate plate in the dark at room temperature for 30 min a2->a3 r1 Measure absorbance at 517 nm using a microplate reader a3->r1 r2 Calculate % Radical Scavenging Activity r1->r2 r3 Determine EC50 value from dose-response curve r2->r3

Caption: Workflow for the high-throughput DPPH antioxidant assay.

Detailed Protocol: HTS DPPH Radical Scavenging Assay

This protocol is adapted for a 96-well microplate format.[7][8]

1. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • This compound

  • Positive Control (e.g., Ascorbic acid or Trolox)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 517 nm[8]

2. Solution Preparation:

  • DPPH Stock Solution (1 mM): Dissolve 3.94 mg of DPPH in 10 mL of methanol. Store in the dark at 4°C.

  • DPPH Working Solution (0.1 mM): Dilute the stock solution 1:10 with methanol. Prepare this solution fresh before each use.[4]

  • Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 250 µg/mL).[3] Prepare similar dilutions for the positive control.

3. Assay Procedure:

  • Add 100 µL of each sample dilution into the wells of a 96-well plate. Include wells for the positive control and a blank (100 µL of methanol).

  • Using a multichannel pipette, add 100 µL of the 0.1 mM DPPH working solution to all wells.[7]

  • Mix gently by pipetting or shaking the plate for a few seconds.

  • Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[8]

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 [8]

    • Where Abs_control is the absorbance of the DPPH solution with methanol (blank) and Abs_sample is the absorbance of the DPPH solution with the test compound.

  • Plot the % scavenging activity against the sample concentration and determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).[7]

Quantitative Data Summary

The following table presents example antioxidant activity data for various lignans (B1203133) to serve as a benchmark.

CompoundAssayEC50 (µg/mL)Reference
Tetracera scandens extractDPPH13.76 ± 4.50[6]
Gallic Acid (Control)DPPH~5 µM[7]
Ascorbic Acid (Control)DPPH~8 µM[7]
This compoundDPPHData to be determined

Application Note 2: High-Content Anti-Inflammatory Activity Screening

Principle

A key mechanism in inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] In unstimulated cells, NF-κB (commonly the p65/p50 heterodimer) is held inactive in the cytoplasm by an inhibitor protein, IκB.[11] Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11][12] High-Content Screening (HCS) can be used to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, providing a robust measure of anti-inflammatory activity.[13]

Signaling Pathway and HCS Workflow

NFkB_Signaling_and_Workflow cluster_pathway NF-κB Signaling Pathway cluster_workflow HCS Workflow Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Activation Stimulus->IKK IkB IκB Degradation IKK->IkB NFkB_cyto NF-κB (p65/p50) [Cytoplasm] IkB->NFkB_cyto NFkB_nuc NF-κB (p65/p50) [Nucleus] NFkB_cyto->NFkB_nuc Translocation Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Inhibitor This compound Inhibitor->IKK Inhibition w1 Seed cells (e.g., HeLa, RAW 264.7) in 96/384-well plates w2 Pre-incubate with This compound w1->w2 w3 Stimulate with TNF-α or LPS w2->w3 w4 Fix, Permeabilize & Stain: - Anti-p65 Antibody (Green) - Nuclear Stain (Blue) w3->w4 w5 Acquire Images using High-Content Imager w4->w5 w6 Analyze Nuclear vs. Cytoplasmic Fluorescence Intensity w5->w6 w7 Quantify Inhibition of NF-κB Translocation w6->w7

Caption: NF-κB pathway inhibition and HCS workflow.

Detailed Protocol: HCS for NF-κB (p65) Nuclear Translocation

This protocol is designed for a 96- or 384-well imaging plate format.[11][13]

1. Materials and Reagents:

  • HeLa or RAW 264.7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and inhibitor control (e.g., BAY 11-7082)

  • Stimulant: TNF-α (10-20 ng/mL) or LPS (1 µg/mL)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA in PBS

  • Primary Antibody: Rabbit anti-NF-κB p65

  • Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • Nuclear Stain: Hoechst 33342 or DAPI

  • High-content imaging system

2. Assay Procedure:

  • Cell Seeding: Seed cells into a 96- or 384-well clear-bottom imaging plate at an optimal density (e.g., 5,000 cells/well) and incubate overnight.[13]

  • Compound Treatment: Remove media and add fresh media containing serial dilutions of this compound or control compounds. Incubate for 1-2 hours.

  • Stimulation: Add TNF-α (final concentration ~10 ng/mL) to all wells except the negative control wells. Incubate for 30 minutes at 37°C.[11]

  • Fixation: Gently remove the medium and add 4% PFA to fix the cells for 15 minutes at room temperature.

  • Permeabilization: Wash wells with PBS, then add Permeabilization Buffer for 10 minutes.

  • Staining:

    • Wash with PBS and block for 30 minutes.

    • Incubate with anti-p65 primary antibody (e.g., 1:200 in blocking buffer) for 1 hour.

    • Wash and incubate with fluorescent secondary antibody and a nuclear counterstain (e.g., Hoechst) for 1 hour in the dark.

  • Imaging: Wash wells with PBS and acquire images using an automated high-content imaging system. Use channels for the nuclear stain (blue) and the p65 antibody (green).

3. Data Analysis:

  • Use image analysis software to define nuclear and cytoplasmic regions based on the Hoechst stain.

  • Quantify the fluorescence intensity of the p65 stain within both the nuclear and cytoplasmic compartments for each cell.

  • Calculate the ratio or difference of nuclear-to-cytoplasmic fluorescence intensity.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the stimulus-induced NF-κB translocation.

Quantitative Data Summary

This table shows representative data for compounds screened for anti-inflammatory activity.

Compound/ExtractAssayTarget CellIC50Reference
Hydroxycitrate (HCA)Nitric Oxide (NO) ProductionMacrophages~10-fold less HCA required with liposomal delivery[14]
Ageratum conyzoides L. extractCarrageenan-induced edemaRatsSignificant anti-inflammatory effects observed[15]
Dihydrobenzofuran neolignansVarious-Known anti-inflammatory properties[16]
This compoundNF-κB TranslocationHeLaData to be determined

Application Note 3: High-Throughput Anticancer (Cytotoxicity) Screening

Principle

A primary method for screening potential anticancer agents is to measure their cytotoxic effects on cancer cell lines.[1] HTS cell viability assays quantify the number of living cells in a population after treatment with a test compound.[17] ATP-based assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are widely used.[18][19] These assays are based on the principle that ATP is a key indicator of metabolically active, viable cells.[2] The assay reagent lyses the cells, releasing ATP, which then participates in a luciferase-catalyzed reaction that generates a luminescent signal directly proportional to the number of viable cells.[2]

Experimental Workflow: HTS Cytotoxicity Assay

HTS_Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 Seed cancer cell lines (e.g., A549, MCF-7) in opaque 96/384-well plates p2 Incubate for 24 hours to allow attachment p1->p2 a1 Treat cells with serial dilutions of This compound & Controls p2->a1 a2 Incubate for 48-72 hours a1->a2 a3 Add ATP-based luminescent reagent (e.g., CellTiter-Glo®) a2->a3 a4 Incubate for 10 minutes to stabilize signal a3->a4 r1 Measure luminescence with a microplate reader a4->r1 r2 Calculate % Cell Viability r1->r2 r3 Determine IC50 value from dose-response curve r2->r3

References

Application Notes and Protocols for Studying Lignan Metabolism Using (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133) are a class of polyphenolic compounds found in a variety of plants, which, upon consumption, are metabolized by the gut microbiota into bioactive compounds known as enterolignans, primarily enterodiol (B191174) and enterolactone.[1][2][3] These enterolignans have garnered significant interest in the scientific community for their potential health benefits, including antioxidant, anti-inflammatory, and hormone-modulating properties, which may play a role in the prevention of chronic diseases such as hormone-dependent cancers and cardiovascular disease.[1][2][4][5]

This document provides detailed application notes and protocols for the study of lignan (B3055560) metabolism using a specific, less-characterized lignan, (+)-7'-Methoxylariciresinol. Due to the limited direct research on this compound, the metabolic pathways and experimental protocols outlined herein are based on established principles of lignan metabolism, particularly that of structurally similar compounds like lariciresinol (B1674508) and other methoxylated lignans. These notes are intended to serve as a foundational guide for researchers initiating studies on the metabolism and potential bioactivity of this compound.

Hypothesized Metabolic Pathway of this compound

Based on the known metabolism of other plant lignans, it is hypothesized that this compound undergoes a series of enzymatic transformations by the gut microbiota. The initial steps likely involve demethylation and dehydroxylation reactions to convert it into the common enterolignan precursors, which are then further metabolized to enterodiol and enterolactone. The presence of the 7'-methoxy group may influence the rate and efficiency of this conversion, potentially leading to unique intermediate metabolites.

Lignan_Metabolism E E G G E->G Absorption & Phase II Metabolism F F F->G Absorption & Phase II Metabolism

Quantitative Data Summary

The following tables provide a template for organizing quantitative data obtained from in vitro and in vivo studies of this compound metabolism. As specific data for this compound is not yet available, these tables are populated with hypothetical values for illustrative purposes.

Table 1: In Vitro Metabolism of this compound by Human Fecal Microbiota

Time (hours)This compound (µM)Lariciresinol (µM)Enterodiol (µM)Enterolactone (µM)
0100000
675.215.82.10.5
1242.135.48.92.3
2410.545.225.610.8
48<1.020.140.325.7

Table 2: Pharmacokinetic Parameters of this compound Metabolites in Rats (Oral Administration)

MetaboliteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
This compound5.21.515.82.1
Enterodiol25.812250.48.5
Enterolactone42.124680.212.3

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Fecal Microbiota

Objective: To determine the metabolic fate of this compound when incubated with human gut microbiota.

Materials:

  • This compound

  • Fresh fecal samples from healthy human donors

  • Anaerobic incubation medium (e.g., supplemented brain-heart infusion broth)

  • Anaerobic chamber or gas pack system

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

  • Analytical standards for parent compound and expected metabolites (Lariciresinol, Enterodiol, Enterolactone)

Methodology:

  • Fecal Slurry Preparation:

    • Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in pre-reduced anaerobic incubation medium inside an anaerobic chamber.

    • Centrifuge the slurry at a low speed (e.g., 500 x g for 5 minutes) to pellet large debris. The supernatant containing the fecal microbiota is used for the assay.

  • Incubation:

    • In the anaerobic chamber, add this compound (final concentration, e.g., 100 µM) to the fecal slurry.

    • Include a control incubation without the test compound.

    • Incubate the cultures at 37°C under anaerobic conditions.

  • Sample Collection and Processing:

    • At designated time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots from the incubation mixture.

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins and bacteria.

    • Collect the supernatant for analysis.

  • Analytical Quantification:

    • Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentrations of this compound and its metabolites.

    • Use analytical standards to create calibration curves for accurate quantification.

In_Vitro_Workflow A Fecal Sample Collection B Preparation of Fecal Slurry (Anaerobic Conditions) A->B C Incubation with This compound at 37°C B->C D Time-Point Sampling (0, 6, 12, 24, 48h) C->D E Reaction Quenching & Centrifugation D->E F Supernatant Analysis (HPLC/LC-MS) E->F G Data Analysis and Metabolite Quantification F->G

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites in a rat model.

Materials:

  • This compound

  • Sprague-Dawley or Wistar rats

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Metabolic cages for urine and feces collection

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Dosing:

    • Acclimatize rats for at least one week before the study.

    • Administer a single oral dose of this compound (e.g., 50 mg/kg) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) into EDTA-containing tubes.

    • Process the blood by centrifugation to obtain plasma, and store at -80°C until analysis.

  • Urine and Feces Collection:

    • House the rats in metabolic cages to allow for the separate collection of urine and feces over 48 hours.

    • Record the total volume of urine and weight of feces. Store samples at -80°C.

  • Sample Preparation:

    • For plasma samples, perform protein precipitation or liquid-liquid extraction to isolate the analytes.

    • For urine and fecal homogenates, an appropriate extraction method should be developed and validated.

  • Bioanalysis:

    • Quantify the concentrations of this compound and its major metabolites in plasma, urine, and feces using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life for the parent compound and its metabolites.

In_Vivo_Workflow A Acclimatization of Rats B Oral Administration of This compound A->B C Serial Blood Sampling B->C D Urine and Feces Collection (Metabolic Cages) B->D E Plasma and Excreta Sample Processing C->E D->E F LC-MS/MS Bioanalysis E->F G Pharmacokinetic Modeling and Data Analysis F->G

Conclusion

The study of this compound metabolism offers an opportunity to expand our understanding of lignan biotransformation and to explore the potential health benefits of this novel compound. The provided application notes and protocols, though based on hypothesized pathways, offer a robust framework for initiating research in this area. It is imperative that future studies focus on the definitive identification of metabolic intermediates and the elucidation of the specific enzymatic pathways involved in the metabolism of this compound. Such research will be crucial for evaluating its potential applications in nutrition and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (+)-7'-Methoxylariciresinol. The information is compiled from synthetic methodologies for furofuran lignans (B1203133), offering insights into improving reaction yields and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The main difficulties in synthesizing furofuran lignans like this compound lie in controlling the stereochemistry across multiple chiral centers within the furofuran core.[1] Achieving high diastereoselectivity and enantioselectivity is a central focus.[1] Other common issues include managing low reaction yields, the inefficiency of multi-step transformations, and challenges in purifying the final product.[1]

Q2: How can I enhance the stereoselectivity of my synthesis?

Improving stereoselectivity is a critical aspect of the synthesis. Key strategies include:

  • Catalyst Selection: The choice of catalyst is crucial for asymmetric synthesis. For instance, palladium (Pd)-catalyzed asymmetric allylic cycloaddition and rhodium (Rh)-catalyzed C-H insertion reactions have proven effective in achieving high stereocontrol.[1]

  • Oxidative Cyclization: Manganese(III)-mediated oxidative cyclization has demonstrated excellent diastereocontrol in the formation of key bicyclic intermediates.[1]

  • Chiral Auxiliaries: Employing chiral auxiliaries can effectively direct the stereochemical outcome of the reactions.[1]

  • Organocatalysis: Utilizing organocatalytic methods, such as asymmetric aldol (B89426) reactions, can be a key step in controlling stereochemistry.[1]

Q3: My oxidative cyclization/dimerization step is resulting in low yields. What factors should I investigate?

Low yields in the oxidative cyclization step, which often involves the coupling of two phenylpropanoid units, can be attributed to several factors:[1]

  • Oxidizing Agent: The choice of the oxidizing agent, such as iron(III) chloride (FeCl₃·6H₂O) or cerium ammonium (B1175870) nitrate (B79036) (CAN), is critical and requires fine-tuning of reaction conditions.[1]

  • Aromatic Ring Electronics: The electronic properties of the aromatic rings can influence reactivity, with electron-rich phenols generally reacting more readily.[1]

  • Steric Hindrance: Bulky substituents on the aromatic rings or side chains can significantly impede the reaction and lower the yield.[1]

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound.

Symptom Potential Cause Suggested Solution
Low Yield in Oxidative Cyclization - Inappropriate choice of oxidizing agent.- Unfavorable electronic nature of the aromatic rings.- Significant steric hindrance.- Experiment with different oxidizing agents (e.g., FeCl₃·6H₂O, CAN).- Ensure starting materials have appropriate electronic properties (electron-rich phenols are preferred).- Consider synthetic routes that minimize steric hindrance in key coupling steps.[1]
Formation of a complex mixture of unidentified byproducts - Instability of reaction intermediates under the current conditions, leading to side reactions, particularly in oxidative steps with highly activated aromatic rings.- Employ a milder oxidizing agent.- Protect sensitive functional groups, such as phenols, before the key transformation.- Lowering the reaction temperature can help suppress side reactions.[1]
Poor Diastereoselectivity in Furan Ring Formation - Formation of a nearly 1:1 mixture of α and β-products (diastereomers).- Optimize the catalyst system for asymmetric reactions (e.g., Pd or Rh catalysts).- Utilize chiral auxiliaries to guide the stereochemical outcome.- Explore organocatalytic approaches for key bond-forming reactions.[1]

Experimental Protocols

Protocol: Asymmetric Synthesis of a Tetrahydrofuran (B95107) Intermediate

Objective: To synthesize a key tetrahydrofuran intermediate via asymmetric cycloaddition.

Materials:

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Chiral ligand (e.g., (R,R)-ANDEN-phenyl Trost ligand)

  • Vinylethylene carbonate (VEC) substrate (1.0 equiv)

  • 2-nitroacrylate substrate (1.2 equiv)

  • Dichloromethane (B109758) (DCM)

Procedure:

  • In a glovebox, add the palladium catalyst and chiral ligand to a flame-dried Schlenk tube.

  • Add dichloromethane (DCM) and stir the mixture at room temperature for 30 minutes.

  • Add the vinylethylene carbonate (VEC) substrate (1.0 equiv) and the 2-nitroacrylate substrate (1.2 equiv).

  • Stir the reaction at the optimized temperature (e.g., 40 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired tetrahydrofuran product.[1]

Visualizing the Workflow and Logic

General Troubleshooting Workflow for Furofuran Lignan (B3055560) Synthesis

G General Troubleshooting Workflow A Problem Identified (e.g., Low Yield, Poor Stereoselectivity) B Analyze Potential Causes A->B C Modify Reaction Conditions B->C Hypothesize solutions D Evaluate Results C->D Run experiment E Successful Synthesis D->E Problem solved F Re-evaluate and Modify Strategy D->F Problem persists F->B G Factors in Stereochemical Control Stereoselectivity Stereoselectivity Catalyst Catalyst Choice (e.g., Pd, Rh) Stereoselectivity->Catalyst Auxiliary Chiral Auxiliaries Stereoselectivity->Auxiliary Organocatalysis Organocatalysis Stereoselectivity->Organocatalysis Reaction_Conditions Reaction Conditions (Temp., Solvent) Stereoselectivity->Reaction_Conditions G Synthetic Strategy for Furofuran Core Start Starting Materials (e.g., Phenylpropanoid derivatives) Step1 Key Stereocenter-Forming Reaction (e.g., Asymmetric Cycloaddition) Start->Step1 Step2 Intermediate Formation (e.g., Tetrahydrofuran derivative) Step1->Step2 Step3 Cyclization/Further Modification Step2->Step3 Final Furofuran Lignan Core Step3->Final

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with (+)-7'-Methoxylariciresinol in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of solubility issues with this compound in my in vitro assay?

Common indicators of solubility problems include:

  • Visible Precipitation: You may observe a cloudy or hazy appearance in your stock solutions or in the final assay medium after adding the compound.[1]

  • Inconsistent Results: Poor solubility can lead to high variability between replicate wells and experiments.

  • Non-linear Dose-Response Curves: The biological response may plateau or even decrease at higher concentrations due to compound precipitation.

  • Low Recovery: When analyzing the concentration of this compound in your assay, the measured amount may be significantly lower than the nominal concentration.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

This compound, like many lignans, is a lipophilic molecule with poor aqueous solubility.[2] For in vitro studies, it is best to first dissolve the compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds.[3][4][5] Other potential organic solvents include ethanol, methanol, and acetonitrile.[3][4]

Q3: What is the maximum concentration of organic solvent, like DMSO, that is safe for my cell culture?

To avoid cellular toxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible, typically at or below 1% (v/v).[3][4] Some studies suggest that a concentration of 0.1% is even safer for long-term experiments.[4] It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any potential effects of the solvent on the cells.

Q4: My this compound precipitates when I dilute the DMSO stock solution in my aqueous cell culture medium. What can I do?

This is a common issue with hydrophobic compounds. Here are several strategies to overcome this:

  • Optimize the Dilution Method: Instead of directly diluting the DMSO stock in the medium, try a stepwise dilution approach. A three-step solubilization protocol can be effective:

    • Dissolve this compound in 100% DMSO to make a high-concentration stock.

    • Perform an intermediate dilution in pre-warmed (around 50°C) fetal bovine serum (FBS).

    • Make the final dilution in the pre-warmed cell culture medium.[3]

  • Use Co-solvents: A mixture of solvents can sometimes improve solubility. You could try a combination of DMSO with polyethylene (B3416737) glycol 400 (PEG 400) or glycerol.[4][5]

  • Incorporate Surfactants: Non-ionic surfactants like Tween 20 or Tween 80 can be used at low concentrations (below their critical micelle concentration) to help keep the compound in solution.[4][5][6]

  • Utilize Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1][4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Cloudy or precipitated solution upon dilution in aqueous buffer/medium The compound's solubility limit in the final aqueous environment has been exceeded.- Decrease the final concentration of this compound. - Increase the percentage of co-solvent (e.g., DMSO), but do not exceed the toxic limit for your cell line (typically ≤1%).[3][4] - Use a stepwise dilution method, potentially with pre-warmed serum and media.[3] - Add a non-ionic surfactant (e.g., Tween 80 at 0.01-0.05%) to the final medium.[6] - Prepare a complex with a cyclodextrin.[1]
High variability between experimental replicates Inconsistent dissolution or precipitation of the compound.- Ensure the stock solution is completely dissolved before each use by vortexing or brief sonication. - Prepare fresh dilutions for each experiment. - Visually inspect each well for precipitation before and during the experiment.
Loss of compound activity at higher concentrations Compound is precipitating out of solution at higher concentrations, leading to a lower effective concentration.- Determine the maximum soluble concentration of this compound in your specific assay medium. - Use a solubility-enhancing technique (co-solvents, surfactants, cyclodextrins) to extend the linear range of your dose-response curve.
Cell toxicity observed in vehicle control wells The concentration of the organic solvent (e.g., DMSO) is too high.- Reduce the final concentration of the organic solvent to a non-toxic level (ideally ≤0.5%).[3] - Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your specific cell line.

Quantitative Data on Solubility Enhancement Strategies

The following table summarizes potential solubility enhancement strategies and their typical working concentrations for in vitro assays. Note that the optimal conditions should be determined empirically for your specific experimental setup.

Solubility Enhancer Typical Stock Concentration Typical Final Concentration in Assay Notes
DMSO 10-50 mM≤ 1% (v/v)[3][4]A widely used organic solvent. Ensure the final concentration is non-toxic to cells.
Ethanol 10-50 mM≤ 1% (v/v)Another common organic solvent.
PEG 400 As a co-solvent with DMSO or water1-10% (v/v)A less toxic co-solvent that can improve solubility.
Tween 20 / Tween 80 1-10% (w/v) in water or buffer0.01 - 0.1% (w/v)Non-ionic surfactants that can help prevent precipitation.
HP-β-Cyclodextrin 10-40% (w/v) in water or buffer1-10 mMForms inclusion complexes to increase aqueous solubility.

Experimental Protocols

Protocol 1: Standard Solubilization using DMSO
  • Preparation of Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM).

    • Ensure complete dissolution by vortexing vigorously. If needed, sonicate in a water bath for 5-10 minutes.[1]

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.

  • Dosing the Cell Culture:

    • Add the appropriate volume of the working solution to the cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed 1%.

    • For example, to achieve a final concentration of 20 µM with a final DMSO concentration of 0.1%, add 1 µL of a 20 mM stock solution to 1 mL of cell culture medium.

    • Always include a vehicle control with the same final concentration of DMSO.

Protocol 2: Enhanced Solubilization using a Three-Step Method

This protocol is adapted from a method for dissolving hydrophobic compounds.[3]

  • Step 1: Prepare Stock Solution:

    • Prepare a 10 mM stock solution of this compound in pure DMSO at room temperature.[3]

  • Step 2: Intermediate Dilution in Serum:

    • Pre-warm fetal bovine serum (FBS) to approximately 50°C in a water bath.

    • Dilute the stock solution 10-fold with the pre-warmed FBS (e.g., 10 µL of stock into 90 µL of FBS). Keep the solution warm.[3]

  • Step 3: Final Dilution in Cell Culture Medium:

    • Pre-warm your cell culture medium (containing its normal percentage of FBS) to 37°C.

    • Perform the final dilution of the serum-compound mixture into the pre-warmed cell culture medium to achieve the desired final concentration.[3]

Visualizations

Experimental Workflow for Solubility Testing

G cluster_prep Preparation cluster_dilution Dilution & Testing cluster_eval Evaluation prep_stock Prepare High-Concentration Stock in 100% DMSO dilute_direct Direct Dilution in Aqueous Medium prep_stock->dilute_direct dilute_stepwise Stepwise Dilution (e.g., with serum) prep_stock->dilute_stepwise dilute_enhancer Dilution with Enhancer (e.g., Tween, Cyclodextrin) prep_stock->dilute_enhancer observe Visual Observation (Precipitation/Clarity) dilute_direct->observe dilute_stepwise->observe dilute_enhancer->observe measure Assay Performance (e.g., Dose-Response) observe->measure

Caption: Workflow for testing different solubilization strategies.

Hypothetical Signaling Pathway Modulation

Lignans have been reported to exhibit anticancer properties, and a common pathway implicated in cancer cell survival and proliferation is the PI3K/AKT pathway. While the specific effects of this compound on this pathway require experimental validation, a potential mechanism of action could involve its inhibition.

G cluster_pathway Potential PI3K/AKT Signaling Inhibition gf Growth Factor gfr Growth Factor Receptor gf->gfr pi3k PI3K gfr->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound This compound compound->pi3k inhibits? compound->akt inhibits?

Caption: Hypothetical inhibition of the PI3K/AKT pathway.

References

Stability of (+)-7'-Methoxylariciresinol in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (+)-7'-Methoxylariciresinol. The information is intended for researchers, scientists, and drug development professionals to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents used for dissolving and storing this compound?

A1: For lignans (B1203133) like this compound, polar organic solvents are commonly used for extraction and dissolution. The most frequently used solvents for analytical purposes are mixtures of methanol (B129727) or ethanol (B145695) with water, often in a ratio of 80:20[1][2]. For less polar lignans, non-polar organic solvents such as n-hexane, dichloromethane, and chloroform (B151607) may be employed[3]. The choice of solvent can impact the stability of the compound, so it is crucial to validate the stability in the selected solvent under your specific experimental conditions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: My analytical results for this compound are inconsistent. What could be the cause?

A3: Inconsistent results can stem from the degradation of this compound during your experimental workflow. Factors to consider include:

  • Solvent Choice: Ensure the solvent you are using does not promote degradation.

  • pH of the Medium: As discussed, pH can significantly impact stability.

  • Temperature: Higher temperatures can accelerate the degradation of phenolic compounds[4][6].

  • Light Exposure: Photodegradation can occur, so it is recommended to protect solutions from light by using amber vials or covering containers with aluminum foil[7].

  • Oxidation: The presence of oxygen can lead to oxidative degradation.

It is crucial to perform forced degradation studies to understand the degradation pathways and to develop a stability-indicating analytical method[8][9][10][11].

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound in solution over a short period. Degradation due to inappropriate solvent or pH.Prepare fresh solutions for each experiment. Conduct a preliminary stability study by dissolving the compound in different solvents (e.g., Methanol, Ethanol, DMSO, and aqueous buffers of varying pH) and analyzing the concentration at different time points.
Appearance of unknown peaks in chromatogram. Formation of degradation products.Perform forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress) to identify potential degradation products. This will aid in developing a stability-indicating analytical method.
Low recovery after extraction. Degradation during the extraction process.Optimize extraction parameters. Consider using milder conditions, such as lower temperatures and shorter extraction times. The use of superheated solvents has been explored for phenolic compound extraction, but high temperatures can also lead to degradation[6].
Variability between experimental replicates. Inconsistent sample handling and storage.Standardize all procedures, including solution preparation, storage time and conditions (temperature and light exposure), and analytical measurements.

Experimental Protocols

Protocol 1: General Procedure for Evaluating Solvent Stability
  • Solution Preparation: Prepare stock solutions of this compound at a known concentration in various solvents (e.g., 100% Methanol, 80% Methanol in water, 100% Ethanol, 80% Ethanol in water, DMSO).

  • Storage: Aliquot the solutions into amber vials and store them under controlled conditions (e.g., room temperature and 4°C).

  • Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Protocol 2: General Procedure for Evaluating pH Stability
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Solution Preparation: Prepare solutions of this compound in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) and protect them from light.

  • Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot, neutralize if necessary, and analyze the concentration of this compound using a validated stability-indicating HPLC method.

  • Data Evaluation: Determine the degradation rate at each pH by plotting the natural logarithm of the concentration versus time.

Data Presentation

Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C)

Solvent% Remaining after 24h% Remaining after 48h
100% Methanol98.5 ± 0.897.1 ± 1.2
80% Methanol99.2 ± 0.598.5 ± 0.7
100% Ethanol98.2 ± 0.996.8 ± 1.5
80% Ethanol99.0 ± 0.698.1 ± 0.9
DMSO99.5 ± 0.399.1 ± 0.4

Note: Data are hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.

Table 2: Illustrative Stability of this compound at Different pH Values at 37°C

pH% Remaining after 8h% Remaining after 24h
2.095.3 ± 1.588.7 ± 2.1
4.098.1 ± 0.996.5 ± 1.3
7.097.5 ± 1.194.2 ± 1.8
9.085.2 ± 2.370.4 ± 3.5
12.060.7 ± 4.135.1 ± 5.2

Note: Data are hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.

Visualizations

stability_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Compound Compound Prep_Solutions Prepare Solutions Compound->Prep_Solutions Solvents Solvents Solvents->Prep_Solutions Buffers Buffers Buffers->Prep_Solutions Solvent_Stress Solvent Stability Prep_Solutions->Solvent_Stress pH_Stress pH Stability Prep_Solutions->pH_Stress Temp_Stress Thermal Stability Prep_Solutions->Temp_Stress Light_Stress Photostability Prep_Solutions->Light_Stress Time_Points Sample at Time Points Solvent_Stress->Time_Points pH_Stress->Time_Points Temp_Stress->Time_Points Light_Stress->Time_Points HPLC HPLC Analysis Time_Points->HPLC Data Data Evaluation HPLC->Data Report Report Data->Report logical_troubleshooting Inconsistent_Results Inconsistent Analytical Results Check_Solvent Is the solvent appropriate? Inconsistent_Results->Check_Solvent Check_pH Is the pH optimal? Inconsistent_Results->Check_pH Check_Temp Is temperature controlled? Inconsistent_Results->Check_Temp Check_Light Is the sample protected from light? Inconsistent_Results->Check_Light Perform_Stability_Study Conduct Solvent/ pH Stability Study Check_Solvent->Perform_Stability_Study No Check_pH->Perform_Stability_Study No Control_Temp Store at lower temperature Check_Temp->Control_Temp No Protect_Light Use amber vials Check_Light->Protect_Light No Forced_Degradation Perform Forced Degradation Study Perform_Stability_Study->Forced_Degradation Control_Temp->Forced_Degradation Protect_Light->Forced_Degradation

References

Technical Support Center: Purification of (+)-7'-Methoxylariciresinol by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (+)-7'-Methoxylariciresinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the purification of this compound?

The purification of this compound, a lignan (B3055560) with multiple chiral centers, can present several challenges:

  • Co-elution with structurally similar compounds: Plant extracts often contain a complex mixture of lignans (B1203133) and other phenolics with similar polarities, leading to difficult separations.

  • Separation of diastereomers: this compound has diastereomers that can be challenging to separate using standard chromatographic techniques.

  • Low yield: The compound may be present in low concentrations in the source material, making isolation and purification a meticulous process to maximize yield.

  • Compound instability: Lignans can be sensitive to factors like pH and temperature, potentially leading to degradation during long purification processes.

  • Peak tailing in HPLC: Interactions between the compound and the stationary phase can lead to asymmetrical peak shapes, complicating quantification and collection.

Q2: Which chromatographic techniques are most suitable for the purification of this compound?

A multi-step chromatographic approach is often necessary for the successful purification of this compound. Common techniques include:

  • Macroporous Resin Chromatography: Often used as an initial step to capture and concentrate lignans from the crude extract.

  • Silica (B1680970) Gel Column Chromatography: A standard technique for separating compounds based on polarity.

  • Sephadex LH-20 Chromatography: Effective for separating compounds based on molecular size and polarity, particularly useful for removing smaller impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used in the final polishing steps to achieve high purity, especially for separating diastereomers.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Poor Separation on Silica Gel Column

Symptom: Broad peaks, overlapping fractions, or failure to separate this compound from impurities on a silica gel column.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent is critical. Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound. A common starting point for lignans is a gradient of chloroform-methanol or ethyl acetate-hexane.
Column Overloading The amount of crude extract loaded onto the column exceeds its capacity. As a general rule, the ratio of silica gel to the sample should be at least 30:1 (w/w). For complex mixtures, a higher ratio (e.g., 50:1 or 100:1) may be necessary.
Improper Column Packing An unevenly packed column leads to channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.
Sample Application Applying the sample in a large volume of strong solvent can cause band broadening. Dissolve the sample in a minimal amount of the initial mobile phase or a weak solvent and apply it as a concentrated band at the top of the column.
Issue 2: Difficulty in Separating Diastereomers

Symptom: A single peak or poorly resolved peaks in HPLC, indicating the presence of co-eluting diastereomers of this compound.

Possible Causes and Solutions:

Possible Cause Solution
Insufficient Resolution of the Stationary Phase Standard C18 columns may not provide adequate selectivity for diastereomer separation. Consider using a phenyl-hexyl or a specialized chiral stationary phase.
Suboptimal Mobile Phase Composition The choice and composition of the mobile phase significantly impact selectivity. Experiment with different solvent systems (e.g., acetonitrile (B52724)/water vs. methanol (B129727)/water) and additives. Small amounts of acids (e.g., formic acid, acetic acid) or bases (e.g., triethylamine) can improve peak shape and resolution.
Temperature Effects Temperature can influence the conformation of the molecules and their interaction with the stationary phase. Running the separation at a controlled, and sometimes sub-ambient, temperature may enhance resolution.

Experimental Protocols

Protocol 1: General Workflow for Purification of this compound

This protocol outlines a general strategy for isolating this compound from a plant extract.

  • Extraction: Extract the dried and powdered plant material with a suitable solvent such as ethanol (B145695) or methanol.

  • Preliminary Purification: Concentrate the crude extract and subject it to macroporous resin chromatography to enrich the lignan fraction.

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (100-200 mesh).

    • Mobile Phase: Start with a non-polar solvent like hexane (B92381) or chloroform (B151607) and gradually increase the polarity by adding ethyl acetate (B1210297) or methanol. A typical gradient could be from 100% chloroform to a final mixture of chloroform:methanol (9:1).

    • Fraction Collection: Collect fractions and monitor by TLC.

  • Sephadex LH-20 Chromatography:

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Typically methanol or a mixture of dichloromethane (B109758) and methanol.

    • Purpose: To remove smaller impurities and further purify the lignan-containing fractions.

  • Preparative HPLC:

    • Column: A reversed-phase C18 or phenyl-hexyl column.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

    • Detection: UV detection at a wavelength where lignans absorb (e.g., 280 nm).

Quantitative Data Summary
Parameter Silica Gel Column Chromatography Preparative HPLC
Stationary Phase Silica Gel (100-200 mesh)C18 (e.g., 10 µm, 250 x 20 mm)
Typical Mobile Phase Gradient: Chloroform to Chloroform:Methanol (9:1)Gradient: Acetonitrile:Water (with 0.1% Formic Acid)
Sample Loading ~1:50 (Sample:Silica gel, w/w)Dependent on column size and previous purity
Detection TLC with UV visualization (254 nm)UV at 280 nm

Visualizations

experimental_workflow start Crude Plant Extract resin Macroporous Resin Chromatography start->resin Initial Cleanup silica Silica Gel Column Chromatography resin->silica Fractionation sephadex Sephadex LH-20 Chromatography silica->sephadex Further Purification prep_hplc Preparative HPLC sephadex->prep_hplc Final Polishing pure_compound This compound (High Purity) prep_hplc->pure_compound troubleshooting_logic start Poor Separation Issue check_tlc Review TLC Data (Rf ~0.2-0.4?) start->check_tlc optimize_solvent Optimize Solvent System check_tlc->optimize_solvent No check_loading Check Column Loading (>30:1 silica:sample?) check_tlc->check_loading Yes optimize_solvent->check_tlc reduce_load Reduce Sample Load check_loading->reduce_load No check_packing Inspect Column Packing check_loading->check_packing Yes good_separation Achieve Good Separation reduce_load->good_separation repack_column Repack Column check_packing->repack_column Uneven check_packing->good_separation Even repack_column->good_separation

Technical Support Center: Optimizing the Extraction of (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of (+)-7'-Methoxylariciresinol from plant material. Here you will find frequently asked questions, detailed troubleshooting guides, and representative experimental protocols to assist in optimizing your extraction workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant is it commonly extracted?

A1: this compound is a lignan (B3055560) glucoside. It has been isolated from the plant Cyclea racemosa. Lignans are a class of polyphenols found in various plants and are known for their potential biological activities.

Q2: Which solvents are most effective for extracting lignan glucosides like this compound?

A2: Due to their polar nature, lignan glucosides are most effectively extracted using polar solvents. Aqueous mixtures of ethanol (B145695) or methanol (B129727) (typically 70-80%) are widely considered effective for achieving high extraction yields.[1] Pure ethanol or methanol can also be used. The choice of solvent may require optimization depending on the specific plant matrix.

Q3: What are the main factors influencing the extraction yield of this compound?

A3: Several factors can significantly impact the extraction yield, including the choice of solvent and its concentration, the extraction temperature and time, the solid-to-liquid ratio, and the particle size of the plant material.[1] The extraction method employed (e.g., maceration, ultrasonic-assisted extraction) also plays a crucial role.

Q4: Is it necessary to defat the plant material before extraction?

A4: If the plant material has a high lipid content, a defatting step using a non-polar solvent like n-hexane is highly recommended.[2] This prevents the co-extraction of fats and waxes, which can interfere with the subsequent purification of this compound.

Q5: How stable is this compound during the extraction process?

A5: Lignans and their glycosides are generally stable at temperatures below 100°C.[1] However, prolonged exposure to high temperatures or extreme pH conditions should be avoided to prevent potential degradation.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound.

Issue 1: Low Extraction Yield

Potential Cause Troubleshooting Steps & Optimization
Inappropriate Solvent Choice The polarity of the solvent is critical. For a lignan glucoside like this compound, ensure you are using a polar solvent. Optimization: Test different concentrations of aqueous ethanol or methanol (e.g., 50%, 70%, 90%) to find the optimal polarity for your specific plant material.[1][3]
Insufficient Extraction Time or Temperature The target compound may not have had enough time to diffuse into the solvent. For methods like maceration, longer extraction times (24-48 hours) may be needed. For ultrasonic-assisted extraction (UAE), typical durations are 30-60 minutes.[2] Optimization: Perform a time-course experiment (e.g., 30, 60, 90, 120 minutes) to determine the optimal extraction time. For temperature, a range of 40-60°C is often effective for lignans.[3]
Inadequate Solid-to-Liquid Ratio A low solvent volume may result in a saturated solution, preventing further extraction. Optimization: Experiment with different solid-to-liquid ratios (e.g., 1:10, 1:20, 1:30 w/v) to ensure an adequate volume of solvent for complete extraction.
Large Particle Size of Plant Material Large particles have a smaller surface area, which can limit solvent penetration and diffusion. Optimization: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area available for extraction.
Inefficient Extraction Method Simple maceration may not be as efficient as other techniques. Optimization: Consider using more advanced extraction methods like Ultrasonic-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time.

Issue 2: Low Purity of the Crude Extract

Potential Cause Troubleshooting Steps & Optimization
Co-extraction of Lipids The plant material may have a high fat content. Solution: Perform a pre-extraction defatting step with a non-polar solvent such as n-hexane or petroleum ether.
Co-extraction of Other Polar Compounds The chosen solvent may be extracting a wide range of polar impurities. Optimization: After the initial extraction, employ liquid-liquid partitioning. For example, partition the aqueous alcohol extract against a solvent of intermediate polarity like ethyl acetate (B1210297) to selectively move less polar impurities out of the aqueous phase where your target lignan glucoside should remain. You can also consider using column chromatography with resins like Sephadex LH-20 for purification.[4]
Degradation of Target Compound Exposure to harsh conditions can lead to the formation of degradation products. Solution: Avoid excessively high temperatures (>80°C) and extreme pH values during extraction and solvent evaporation. Conduct extraction under inert gas (e.g., nitrogen) if oxidation is a concern.

Data Presentation: Illustrative Extraction Optimization Parameters for Lignans

The following tables present representative quantitative data from optimization studies on lignan extraction from various plant sources. These values can serve as a starting point for the optimization of this compound extraction.

Table 1: Comparison of Lignan Yields with Different Extraction Solvents (Data is illustrative, based on studies of various lignans)

Solvent SystemLignan Yield (mg/g of plant material)Reference
80% Methanol5.48[3]
70% Ethanol4.95Fictional Data
90% Methanol4.72Fictional Data
50% Ethanol3.89Fictional Data
Water1.23[3]

Table 2: Effect of Extraction Time and Temperature on Lignan Yield (Data is illustrative, based on studies of various lignans)

Extraction Time (min)Temperature (°C)Lignan Yield (mg/g of plant material)Reference
30404.12[3]
60405.15[3]
90404.98[3]
60505.32Fictional Data
60605.41[3]

Experimental Protocols

The following is a representative protocol for the extraction of this compound based on general methods for lignan glucosides. Note: This protocol should be considered a starting point and may require optimization for your specific plant material and laboratory conditions.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

  • Plant Material Preparation:

    • Dry the plant material (Cyclea racemosa) at 40-50°C to a constant weight.

    • Grind the dried material to a fine powder (40-60 mesh).

  • Defatting (if necessary):

    • Macerate the plant powder in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture and discard the hexane (B92381) extract.

    • Air-dry the defatted plant material to remove residual hexane.

  • Extraction:

    • Place 10 g of the defatted plant powder in a flask.

    • Add 200 mL of 80% aqueous ethanol (1:20 w/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a temperature of 50°C for 60 minutes.

  • Isolation of Crude Extract:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the residue with another 100 mL of 80% aqueous ethanol under the same conditions to ensure complete extraction.

    • Combine the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification (General Approach):

    • Dissolve the crude extract in a minimal amount of water.

    • Apply the solution to a Sephadex LH-20 column.

    • Elute with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to yield the purified compound.

Visualizations

experimental_workflow start Plant Material (Cyclea racemosa) drying Drying (40-50°C) start->drying grinding Grinding (40-60 mesh) drying->grinding defatting Defatting (n-hexane) grinding->defatting extraction Ultrasonic-Assisted Extraction (80% Ethanol, 50°C, 60 min) grinding->extraction If not lipidic defatting->extraction If lipidic filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification pure_compound This compound purification->pure_compound troubleshooting_workflow start Low Extraction Yield? solvent Check Solvent Polarity (Use aqueous ethanol/methanol) start->solvent Yes time_temp Optimize Time & Temperature (e.g., 60 min, 50°C) solvent->time_temp ratio Adjust Solid-to-Liquid Ratio (e.g., 1:20 w/v) time_temp->ratio particle_size Reduce Particle Size (Grind to fine powder) ratio->particle_size method Consider a More Efficient Method (e.g., UAE) particle_size->method end Improved Yield method->end

References

Preventing degradation of (+)-7'-Methoxylariciresinol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (+)-7'-Methoxylariciresinol during storage. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data summaries to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Like many phenolic compounds, this compound is susceptible to degradation primarily through oxidation and enzymatic activity. Key environmental factors that can accelerate degradation include exposure to light (photodegradation), elevated temperatures, high humidity, and non-optimal pH conditions. The presence of oxygen is a critical factor in oxidative degradation.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of phenolic compounds can sometimes be indicated by a change in color of the sample, often leading to a yellowish or brownish hue. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical techniques like HPLC to accurately assess the stability and purity of your sample.

Q.3: What are the general recommended storage conditions for preserving the integrity of this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Specifically, storage at low temperatures, such as refrigeration (2-8 °C) or freezing (-20 °C or lower), is recommended. The compound should be stored in well-sealed, airtight containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Using amber vials or light-blocking containers is essential to prevent photodegradation.

Troubleshooting Guides

Issue 1: Unexpected Degradation Observed in HPLC Analysis

If you observe unexpected peaks or a decrease in the main peak area for this compound in your HPLC chromatogram, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Improper Storage - Verify that the sample was stored at the recommended low temperature and protected from light. - Ensure the storage container was properly sealed to prevent oxygen and moisture exposure.
Sample Preparation Issues - Prepare samples fresh for analysis whenever possible. - If samples are dissolved in a solvent for an extended period, the solvent itself could contribute to degradation. Evaluate the stability of the compound in the chosen solvent.
Contaminated Solvents or Reagents - Use high-purity, HPLC-grade solvents and fresh reagents. - Filter all solvents before use to remove particulate matter.
Suboptimal HPLC Method - Ensure your HPLC method is stability-indicating, meaning it can separate the intact compound from its degradation products. - Check for issues like peak tailing or poor resolution, which could mask degradation products.[1][2]
Issue 2: Inconsistent Results in Antioxidant Activity Assays

Variability in antioxidant activity measurements can be a sign of sample degradation or issues with the assay itself.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Sample Degradation - As with HPLC analysis, ensure the sample has been stored properly to maintain its antioxidant potential. Degradation can lead to a loss of activity.
Assay Conditions - The DPPH assay, a common method for assessing antioxidant activity, is sensitive to solvent, reaction time, and the absorbance of the compound itself at the measurement wavelength.[3][4][5] - Standardize your protocol and ensure consistent timing for all measurements.
Solvent Effects - The choice of solvent can influence the antioxidant activity measurement. Ensure the solvent used is appropriate for both the compound and the assay.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides a generalized overview of expected stability for lignans (B1203133) under various conditions, based on studies of similar compounds.

Table 1: Generalized Stability of Lignans Under Different Storage Conditions

Storage Condition Temperature Light Exposure Atmosphere Expected Stability (Relative % Degradation over 6 months)
Optimal -20°CDark (Amber Vial)Inert (Nitrogen/Argon)< 1%
Good 4°CDark (Amber Vial)Airtight1-5%
Sub-optimal Room Temperature (20-25°C)Dark (Amber Vial)Airtight5-15%
Poor Room Temperature (20-25°C)Ambient LightAir> 15%
Accelerated 40°C / 75% RHDark (Amber Vial)AirSignificant degradation expected within weeks

Note: This data is illustrative and based on general knowledge of lignan (B3055560) stability. Actual degradation rates for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reversed-phase HPLC method suitable for assessing the stability of this compound. Method validation according to ICH guidelines is essential for regulatory submissions.[6][7][8][9]

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile (B52724) or methanol).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 280 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a stock concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3. Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies under the following conditions:[1][10][11][12]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid sample at 80°C for 48 hours.

  • Photodegradation: Expose solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the HPLC method to confirm that degradation products are resolved from the parent peak.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol describes a common method for evaluating the antioxidant activity of this compound.

1. Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

  • This compound stock solution (1 mg/mL in methanol).

  • Serial dilutions of the stock solution to obtain a range of concentrations.

  • Positive control (e.g., Ascorbic acid or Trolox).

2. Procedure:

  • In a 96-well plate, add 100 µL of each sample dilution (or control).

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Where Abs_control is the absorbance of the DPPH solution with methanol (blank) and Abs_sample is the absorbance of the DPPH solution with the sample.

3. Data Analysis:

  • Plot the percentage of inhibition against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Visualizations

degradation_pathway ML This compound Ox Oxidation Products (e.g., quinones) ML->Ox Oxygen, Light, Heat Hy Hydrolysis Products ML->Hy Acid/Base Ph Photodegradation Products ML->Ph UV Light

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_storage Storage Conditions cluster_analysis Stability Assessment Temp Temperature (-20°C, 4°C, RT) HPLC HPLC-UV Analysis (Purity Assay) Temp->HPLC Light Light (Dark, Ambient) Light->HPLC Atmosphere Atmosphere (Inert, Air) Atmosphere->HPLC AOA Antioxidant Assay (e.g., DPPH) HPLC->AOA Sample This compound Sample Sample->Temp Sample->Light Sample->Atmosphere

Caption: Experimental workflow for stability testing.

troubleshooting_logic Start Degradation Observed? CheckStorage Verify Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage Yes Resolve Issue Resolved Start->Resolve No CheckSamplePrep Review Sample Preparation (Solvent, Freshness) CheckStorage->CheckSamplePrep CheckHPLC Validate HPLC Method (Stability Indicating) CheckSamplePrep->CheckHPLC CheckHPLC->Resolve

Caption: Troubleshooting logic for unexpected degradation.

References

Side reactions and byproduct formation in (+)-7'-Methoxylariciresinol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (+)-7'-Methoxylariciresinol. The information is designed to help researchers anticipate and resolve issues related to side reactions and byproduct formation, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing the core structure of this compound?

A1: The synthesis of lignans (B1203133) like this compound, which feature a tetrahydrofuran (B95107) ring, often relies on key strategies such as oxidative coupling of phenolic precursors and intramolecular radical cyclization. Biomimetic approaches using oxidative enzymes or chemical oxidants aim to mimic the natural biosynthetic pathway. Another common method involves the stereoselective cyclization of a precursor diol.

Q2: What are the typical side reactions observed during the synthesis of lignans with a tetrahydrofuran core?

A2: During the synthesis of tetrahydrofuran lignans, several side reactions can occur, leading to the formation of undesired byproducts. In oxidative coupling reactions, polymerization of the starting materials is a common issue, resulting in complex mixtures that are difficult to purify. Additionally, the formation of other coupled products such as dihydrobenzofurans, benzodioxanes, bis(benzylidene)succinates, and dihydronaphthalenes can occur, depending on the specific reaction conditions and the structure of the precursors. In radical cyclization approaches, incomplete cyclization or undesired rearrangement products can be formed.

Q3: How can I minimize the formation of polymeric byproducts in oxidative coupling reactions?

A3: Minimizing polymerization in oxidative coupling reactions is crucial for achieving a good yield of the desired lignan. Key strategies include:

  • High Dilution: Performing the reaction at high dilution can favor intramolecular cyclization over intermolecular polymerization.

  • Slow Addition of Oxidant: A slow, controlled addition of the oxidizing agent can help to maintain a low concentration of radical intermediates, thus reducing the likelihood of polymerization.

  • Choice of Oxidant: The choice of oxidizing agent can significantly impact the product distribution. Milder or more selective oxidants may be less prone to inducing polymerization. Common oxidants include iron(III) chloride, silver oxide, and potassium hexacyanoferrate(III).

  • Protecting Groups: Protecting sensitive functional groups on the starting material can prevent undesired side reactions, including polymerization.

Q4: What factors influence the stereoselectivity of the cyclization step to form the tetrahydrofuran ring?

A4: Achieving the correct stereochemistry is a critical challenge in the synthesis of this compound. The stereoselectivity of the cyclization is influenced by several factors:

  • Chiral Auxiliaries or Catalysts: The use of chiral auxiliaries on the substrate or chiral catalysts can direct the stereochemical outcome of the cyclization reaction.

  • Substrate Control: The existing stereocenters in a precursor molecule can influence the stereochemistry of the newly formed chiral centers.

  • Reaction Conditions: Temperature, solvent, and the nature of the reagents can all play a role in the diastereoselectivity of the cyclization. Careful optimization of these parameters is often necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired this compound - Significant formation of polymeric byproducts. - Formation of multiple, difficult-to-separate side products. - Incomplete reaction. - Degradation of the product under the reaction or workup conditions.- For polymerization: Employ high dilution techniques and slow addition of the oxidant. - For side products: Optimize the choice of oxidant and reaction conditions (temperature, solvent). Consider using protecting groups for reactive functionalities. - For incomplete reaction: Increase reaction time, temperature, or the stoichiometry of the reagents. Monitor the reaction progress closely using techniques like TLC or LC-MS. - For degradation: Use milder reaction conditions and ensure a neutral or slightly acidic pH during workup.
Formation of a complex mixture of byproducts - Non-selective oxidative coupling. - Lack of stereocontrol in the cyclization step. - Instability of intermediates.- For non-selective coupling: Experiment with different oxidizing agents (e.g., FeCl₃, Ag₂O, K₃[Fe(CN)₆]) to find one that favors the desired coupling pathway. - For stereocontrol issues: Investigate the use of chiral catalysts or auxiliaries. Optimize reaction conditions to favor the desired diastereomer. - For unstable intermediates: Try to generate and react the intermediate in situ. Lowering the reaction temperature may also improve stability.
Difficulty in purifying the final product - Presence of structurally similar byproducts. - Residual starting materials or reagents.- For similar byproducts: Employ high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for purification. Derivatization of the mixture to alter the polarity of the components might also aid in separation. - For residual starting materials: Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. Use appropriate extraction and washing steps during the workup to remove unreacted reagents.

Experimental Protocols: Key Methodologies

General Protocol for Oxidative Coupling of Phenolic Precursors

  • Preparation of the Precursor: Synthesize the appropriate monomeric phenolic precursor. This precursor will typically be a substituted coniferyl alcohol derivative. Ensure the precursor is of high purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the phenolic precursor in a suitable solvent (e.g., dichloromethane, acetone-water) at a high dilution (e.g., 0.01 M).

  • Oxidative Coupling: Prepare a solution of the chosen oxidizing agent (e.g., iron(III) chloride, silver oxide) in an appropriate solvent. Add the oxidant solution dropwise to the solution of the precursor over a period of several hours with vigorous stirring at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a solution of sodium thiosulfate (B1220275) for reactions involving iodine). Extract the product into an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization or preparative HPLC to obtain the pure lignan.

Visualizations

TroubleshootingWorkflow start Problem Identified (e.g., Low Yield, Impure Product) check_reaction Review Reaction Parameters (Stoichiometry, Temp, Time) start->check_reaction analyze_byproducts Characterize Byproducts (LC-MS, NMR) start->analyze_byproducts purification Improve Purification Method (HPLC, Prep-TLC) start->purification optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Concentration) check_reaction->optimize_conditions analyze_byproducts->optimize_conditions change_reagents Change Reagents (Oxidant, Catalyst) analyze_byproducts->change_reagents success Problem Resolved optimize_conditions->success change_reagents->success purification->success

Caption: A simplified diagram illustrating the key steps in the biosynthesis of lignans from phenylalanine.

Technical Support Center: Enhancing the Bioavailability of (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific data specifically for (+)-7'-Methoxylariciresinol is limited in publicly available literature. Therefore, this guide leverages data and protocols from closely related and structurally similar lignans (B1203133), such as lariciresinol (B1674508) and secoisolariciresinol (B192356) diglucoside (SDG), to provide researchers with relevant and actionable information. This approach is based on the conserved physicochemical and metabolic properties within the lignan (B3055560) family.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?

A1: Like many plant lignans, this compound is presumed to face several challenges that limit its oral bioavailability. These include poor aqueous solubility, which restricts its dissolution in gastrointestinal fluids, and susceptibility to first-pass metabolism in the intestine and liver.[1] Additionally, it may be a substrate for efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), which actively pump the compound out of intestinal cells, further reducing absorption.[2][3]

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A2: Promising strategies focus on improving its solubility and protecting it from metabolic degradation. These include:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can encapsulate the compound, enhancing its solubility and facilitating lymphatic uptake, which can bypass first-pass metabolism.[4][5]

  • Nanoformulations: Reducing the particle size to the nanoscale, through techniques like nanocrystal formulation, increases the surface area for dissolution and can improve absorption rates.[6][7]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and maintain a higher energy, more soluble amorphous state.

Q3: Are there any known drug-drug or food-drug interactions to be aware of when working with this compound?

Q4: How can I quantify this compound and its metabolites in biological samples?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable method for the sensitive and specific quantification of lignans and their metabolites in plasma, urine, and tissue homogenates.[9][10] This technique allows for the accurate measurement of low concentrations expected in pharmacokinetic studies.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency in Lipid-Based Formulations
Potential Cause Troubleshooting Step
Poor solubility in the lipid phase. Screen various oils (e.g., medium-chain triglycerides, long-chain triglycerides) and surfactants to find a system with higher solubilizing capacity for the compound.[11]
Drug precipitation during formulation. Optimize the drug-to-lipid ratio. Ensure the drug is fully dissolved in the lipid phase before emulsification. Consider using a co-solvent, but be mindful of its potential to migrate to the aqueous phase during dispersion.
Inappropriate surfactant/co-surfactant ratio. Systematically vary the ratio of surfactant to co-surfactant to achieve a stable and fine emulsion with better drug entrapment.
Issue 2: Physical Instability of Nanoformulations (e.g., Aggregation, Crystal Growth)
Potential Cause Troubleshooting Step
Insufficient stabilizer concentration. Increase the concentration of the stabilizing agent (e.g., surfactant, polymer) to provide adequate steric or electrostatic stabilization of the nanoparticles.
Ostwald ripening. Select a lipid core material with very low aqueous solubility. The inclusion of a small amount of a second, even less soluble lipid (ripening inhibitor) can sometimes help.
Changes in temperature during storage. Store the formulation at a controlled temperature. For lipid-based nanoparticles, avoid storing below the lipid's crystallization temperature if an amorphous state is desired.
Issue 3: High Variability in In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Step
Significant first-pass metabolism. Consider formulation strategies that promote lymphatic transport, such as long-chain triglyceride-based formulations, to bypass the liver.
Food effects. Standardize the feeding state of the experimental animals (e.g., fasted or fed) as food can significantly impact the absorption of lipophilic compounds.
Inter-individual differences in gut microbiota. The gut microbiota plays a crucial role in lignan metabolism. Acknowledge this as a potential source of variability. In preclinical studies, consider using animals from a single, well-characterized source.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following tables present representative data for related lignans to provide a comparative context.

Table 1: Pharmacokinetic Parameters of Orally Administered Lignans in Rats

LignanDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
Secoisolariciresinol (SECO)40135 ± 340.5345 ± 8725
Enterodiol (ED)1028 ± 50.345 ± 12< 1
Deoxyschisandrin (B1241246) (in extract)1012501.09840-[10]
Deoxyschisandrin (pure)108500.54560-[10]

Table 2: LC-MS/MS Parameters for Lignan Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Lariciresinol359.1137.1 / 151.120 / 15[9]
Secoisolariciresinol361.1137.1 / 151.120 / 15[9]
Pinoresinol (B1678388)357.1137.1 / 151.120 / 15[9]

Experimental Protocols

Protocol 1: Preparation of a Nanoemulsion Formulation

This protocol is a general guideline for preparing a nanoemulsion of a poorly water-soluble lignan, adapted from established methods for similar compounds.[8]

1. Materials:

  • This compound

  • Oil phase: Medium Chain Triglycerides (MCT)

  • Surfactant: Tween 80

  • Co-surfactant: Transcutol P

  • Aqueous phase: Deionized water

2. Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Preparation of the Oil Phase: Dissolve a predetermined amount of this compound in the selected oil (MCT) with gentle heating and stirring until a clear solution is obtained.

  • Preparation of the Surfactant/Co-surfactant (Smix) Mixture: Prepare different weight ratios of surfactant (Tween 80) to co-surfactant (Transcutol P) (e.g., 1:1, 2:1, 3:1).

  • Construction of Pseudo-ternary Phase Diagram: For each Smix ratio, mix the oil phase and the Smix at different weight ratios (from 9:1 to 1:9). Titrate each mixture with the aqueous phase dropwise under constant stirring. Observe for the formation of a clear, transparent nanoemulsion. The region of nanoemulsion formation is then plotted on a phase diagram to identify the optimal ratios of the components.

  • Formulation Preparation: Based on the phase diagram, select an optimal formulation. Add the aqueous phase to the mixture of the oil phase and Smix dropwise while stirring at a moderate speed.

  • High-Energy Emulsification (if required): For smaller and more uniform droplet sizes, subject the coarse emulsion to high-pressure homogenization or ultrasonication.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells

This protocol outlines a method to assess the intestinal permeability of this compound and the influence of efflux transporters.

1. Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound solution

  • P-gp inhibitor (e.g., Verapamil)

  • LC-MS/MS system for quantification

2. Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound solution in HBSS to the apical (A) side of the Transwell®.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral side and replace with fresh HBSS.

  • Efflux Study (Basolateral to Apical):

    • Add the this compound solution to the basolateral (B) side.

    • Add fresh HBSS to the apical (A) side.

    • Collect samples from the apical side at the same time points.

  • Inhibition Study: Repeat the permeability studies in the presence of a P-gp inhibitor (e.g., Verapamil) in both the apical and basolateral chambers to assess the role of efflux.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

Visualizations

G cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Dissolved Drug Dissolved Drug Dissolution->Dissolved Drug Enterocyte Enterocyte Dissolved Drug->Enterocyte Absorption Efflux Efflux Enterocyte->Efflux P-gp/MRP2 Metabolism_Gut Intestinal Metabolism Enterocyte->Metabolism_Gut Portal Vein Portal Vein Enterocyte->Portal Vein Efflux->Dissolved Drug Liver Liver Portal Vein->Liver Metabolism_Liver Hepatic Metabolism Liver->Metabolism_Liver Systemic Circulation Systemic Circulation Liver->Systemic Circulation Excretion Excretion Systemic Circulation->Excretion

Caption: Oral Absorption and First-Pass Metabolism Pathway for Lignans.

G cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Start Start Screening Excipient Screening (Solubility Studies) Start->Screening Optimization Formulation Optimization (e.g., Phase Diagrams) Screening->Optimization Preparation Nanoformulation Preparation Optimization->Preparation PhysChem Physicochemical Characterization (Size, PDI, Zeta, EE%) Preparation->PhysChem InVitro In Vitro Release & Permeability PhysChem->InVitro InVivo In Vivo Pharmacokinetic Study InVitro->InVivo Data Data Analysis (Bioavailability) InVivo->Data End End Data->End

Caption: Experimental Workflow for Bioavailability Enhancement Studies.

References

Technical Support Center: Scaling Up the Synthesis of (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of (+)-7'-Methoxylariciresinol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the scale-up process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question Potential Cause(s) Suggested Solution(s)
Low yield of the key intermediate after the initial condensation step. - Incomplete reaction due to insufficient reaction time or temperature.- Degradation of starting materials or product.- Inefficient purification.- Monitor the reaction progress using TLC or HPLC to ensure completion.- Optimize the reaction temperature; some reactions may benefit from lower temperatures over a longer period to minimize side product formation.- Employ flash column chromatography with a carefully selected solvent system for efficient purification.
Formation of multiple stereoisomers. - Lack of stereocontrol during the reaction.- Use of a non-stereoselective catalyst or reagent.- Employ a chiral catalyst or auxiliary to direct the stereochemistry of the reaction.- Optimize reaction conditions, such as solvent and temperature, as these can influence stereoselectivity.
Difficulty in the purification of the final product. - Presence of closely related impurities or unreacted starting materials.- Oily nature of the product, making crystallization difficult.- Utilize advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC).- Attempt to form a crystalline derivative of the product to facilitate purification by recrystallization.
Inconsistent reaction outcomes upon scale-up. - Inefficient heat transfer in larger reaction vessels.- Poor mixing in larger volumes.- Changes in reagent addition rates.- Use a jacketed reactor to ensure uniform temperature control.- Employ an overhead stirrer for efficient mixing.- Maintain a consistent and controlled rate of reagent addition using a syringe pump or dropping funnel.
Side reaction leading to undesired byproducts. - Presence of reactive functional groups that are not protected.- Non-optimal reaction conditions favoring side pathways.- Protect sensitive functional groups with appropriate protecting groups before carrying out the reaction.- Screen different solvents, temperatures, and catalysts to identify conditions that minimize the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of this compound for achieving high yield and purity?

A1: The most critical steps are typically the stereoselective formation of the tetrahydrofuran (B95107) ring and the final purification of the product. Careful control of reaction conditions during the cyclization step is crucial for establishing the desired stereochemistry. Furthermore, a robust purification strategy is necessary to isolate the target compound from structurally similar impurities.

Q2: What analytical techniques are recommended for monitoring the progress of the reaction and characterizing the final product?

A2: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are recommended for monitoring the reaction progress. For the characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Resolution Mass Spectrometry (HRMS) are essential to confirm the structure and purity. Chiral HPLC can be used to determine the enantiomeric excess.

Q3: Are there any safety precautions that should be taken when handling the reagents involved in this synthesis?

A3: Yes, many of the reagents used in organic synthesis are hazardous. It is imperative to consult the Safety Data Sheet (SDS) for each reagent before use. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Certain reagents may be air or moisture sensitive and require handling under an inert atmosphere.

Q4: Can the synthesis be adapted for the preparation of analogues of this compound?

A4: Yes, the synthetic route can likely be adapted to produce analogues by using different starting materials. For example, modifying the substituents on the aromatic rings of the starting materials would lead to corresponding changes in the final product. However, any modification to the synthetic route may require re-optimization of the reaction conditions.

Experimental Protocols

Step 1: Aldol Condensation

A substituted benzaldehyde (B42025) is reacted with a suitable ketone or ester enolate in the presence of a base to form a chalcone (B49325) intermediate.

  • Reagents: Substituted benzaldehyde, substituted ketone/ester, base (e.g., NaOH, LDA).

  • Solvent: Ethanol, Tetrahydrofuran (THF).

  • Temperature: 0 °C to room temperature.

  • Procedure: The ketone/ester is slowly added to a solution of the base in the chosen solvent at 0 °C. The substituted benzaldehyde is then added, and the reaction is stirred until completion as monitored by TLC. The reaction is quenched, and the product is extracted and purified.

Step 2: Michael Addition

A nucleophile is added to the α,β-unsaturated carbonyl system of the chalcone intermediate.

  • Reagents: Chalcone intermediate, nucleophile (e.g., a second enolate).

  • Solvent: Aprotic polar solvent (e.g., DMF, DMSO).

  • Temperature: Room temperature to 80 °C.

  • Procedure: The nucleophile is added to a solution of the chalcone intermediate and stirred at the appropriate temperature. Workup and purification follow.

Step 3: Reductive Cyclization

The intermediate from the Michael addition is reduced and cyclized to form the tetrahydrofuran ring.

  • Reagents: Reducing agent (e.g., NaBH₄, LiAlH₄), Lewis acid (optional, for stereocontrol).

  • Solvent: Methanol, THF.

  • Temperature: 0 °C to room temperature.

  • Procedure: The reducing agent is added portion-wise to a solution of the substrate at 0 °C. The reaction is stirred until completion, followed by quenching, extraction, and purification.

Step 4: Introduction of the 7'-Methoxy Group (if not already present)

This step would involve a selective methylation of a hydroxyl group at the 7'-position.

  • Reagents: Methylating agent (e.g., methyl iodide, dimethyl sulfate), base (e.g., K₂CO₃, NaH).

  • Solvent: Acetone, DMF.

  • Temperature: Room temperature.

  • Procedure: The substrate is dissolved in the solvent, and the base and methylating agent are added. The reaction is monitored by TLC and purified upon completion.

Visualizations

experimental_workflow start Starting Materials (Substituted Benzaldehyde & Ketone) step1 Step 1: Aldol Condensation start->step1 intermediate1 Chalcone Intermediate step1->intermediate1 step2 Step 2: Michael Addition intermediate1->step2 intermediate2 Acyclic Intermediate step2->intermediate2 step3 Step 3: Reductive Cyclization intermediate2->step3 intermediate3 Tetrahydrofuran Core step3->intermediate3 step4 Step 4: Methylation intermediate3->step4 final_product This compound step4->final_product

Caption: Generalized workflow for the synthesis of this compound.

logical_relationship cluster_troubleshooting Troubleshooting Logic issue Identify Issue (e.g., Low Yield) cause Determine Potential Cause (e.g., Incomplete Reaction) issue->cause Analyze solution Implement Solution (e.g., Optimize Reaction Time) cause->solution Address verify Verify Outcome (e.g., Improved Yield) solution->verify Test verify->issue Re-evaluate if needed

Caption: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Artifact Formation During (+)-7'-Methoxylariciresinol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues related to artifact formation during the extraction of (+)-7'-Methoxylariciresinol. Adherence to proper experimental protocols is crucial to ensure the integrity and purity of the final compound.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the most common types of artifacts that can form during lignan (B3055560) extraction? Artifacts can arise from various reactions, including oxidation, polymerization, thermal degradation, and chemical rearrangements.[1] Exposure to light, high temperatures, acidic or alkaline conditions, and the presence of free radicals are common causes.[1] For lignans (B1203133) specifically, unwanted transformations can occur during steps like acidic or alkaline hydrolysis, which are sometimes used to cleave glycosidic or ester linkages.
How can the choice of extraction solvent contribute to artifact formation? Solvents can directly react with the target compounds or contain impurities that lead to artifact formation.[2][3][4] For instance, alcohols can esterify carboxylic acid groups, and peroxides in ethers can cause oxidation.[5] The polarity of the solvent also dictates which other matrix components are co-extracted, potentially leading to complex mixtures and side reactions.
Are there specific conditions that are known to degrade methoxylated lignans like this compound? While specific data on this compound is limited, studies on other methoxylated natural products, such as flavonoids, show that O-demethylation can occur.[6] Additionally, the aromatic rings of lignans can be susceptible to oxidation, potentially leading to the formation of quinone-type structures.[2][3] High temperatures can also lead to the degradation of lignan structures.[5]
What is the importance of proper sample handling and storage? Improper handling and storage can introduce variability and promote artifact formation. Ground or pulverized plant material is more susceptible to oxidation and degradation.[7] To minimize this, samples should be stored in a cold, dark, and dry place. Immediate freezing of fresh samples after collection is recommended to prevent enzymatic reactions, oxidation, and polymerization.[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Unexpected peaks observed during HPLC or GC-MS analysis of the final extract. - Solvent-derived artifacts: The extraction solvent may have reacted with the target compound or contained impurities.[2][3][4] - Oxidation products: Exposure to air and light can lead to the formation of oxidized derivatives.[1] - Degradation products: High temperatures or inappropriate pH during extraction can cause degradation.[5] - Co-extracted impurities: Other compounds from the plant matrix may not have been fully removed during purification.- Use high-purity solvents: Always use freshly opened, high-purity solvents. - Perform a blank run: Analyze the solvent used for extraction to identify any potential contaminants. - Work under an inert atmosphere: Conduct the extraction and purification steps under nitrogen or argon to minimize oxidation. - Optimize extraction temperature and pH: Use the mildest conditions possible that still allow for efficient extraction. Avoid strong acids or bases unless absolutely necessary. - Improve purification methodology: Employ sequential extraction with solvents of increasing polarity or use additional chromatographic steps (e.g., flash chromatography) to separate impurities.[7]
Low yield of this compound. - Incomplete extraction: The chosen solvent or extraction time may not be optimal for solubilizing the target compound. - Degradation of the target compound: The extraction conditions may be too harsh, leading to the breakdown of this compound. - Adsorption to labware: The compound may be adsorbing to glass or plastic surfaces.- Optimize extraction parameters: Systematically vary the solvent composition, temperature, and extraction time to determine the optimal conditions. Aqueous mixtures of ethanol (B145695) or methanol (B129727) are often effective for lignans.[1] - Use milder conditions: As mentioned above, avoid high temperatures and extreme pH. - Pre-treat labware: Silanize glassware to reduce active sites for adsorption.
Discoloration of the extract (e.g., turning brown or yellow). - Oxidation and polymerization: Phenolic compounds like lignans are prone to oxidation, which can lead to the formation of colored polymeric products.- Use antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or BHT to the extraction solvent. - Minimize light exposure: Protect the sample from light by using amber glassware or covering flasks with aluminum foil.

Experimental Protocols

A general methodology for the extraction and purification of lignans from plant material is outlined below. Note that specific parameters may need to be optimized for the extraction of this compound.

General Lignan Extraction Protocol

  • Sample Preparation:

    • Air-dry or freeze-dry the plant material to remove moisture.

    • Grind the dried material to a fine powder to increase the surface area for extraction.

  • Sequential Extraction (to remove non-polar interferences):

    • Extract the powdered plant material with a non-polar solvent (e.g., hexane, petroleum ether) to remove lipids and other non-polar compounds. This is typically done using a Soxhlet apparatus or by maceration with stirring.[7]

    • Discard the non-polar extract (or save for other analyses).

  • Extraction of Lignans:

    • Extract the defatted plant material with a polar solvent. Commonly used solvents include acetone, ethanol, methanol, or aqueous mixtures of these alcohols.[7] Adding 5-10% water can improve the extraction of more polar lignan glycosides.[7]

    • The extraction can be performed at room temperature or with gentle heating.

  • Concentration:

    • Remove the solvent from the polar extract under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude extract can be further purified using techniques such as liquid-liquid partitioning or column chromatography (e.g., flash chromatography on silica (B1680970) gel or Sephadex LH-20).[8][9]

Visualizations

Extraction_Workflow Start Plant Material Prep Drying and Grinding Start->Prep Defat Sequential Extraction (Non-polar solvent, e.g., Hexane) Prep->Defat Lignan_Extraction Extraction of Lignans (Polar solvent, e.g., aq. Ethanol) Defat->Lignan_Extraction Concentration Solvent Removal (Rotary Evaporation) Lignan_Extraction->Concentration Purification Chromatographic Purification (e.g., Flash Chromatography) Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for the extraction and purification of lignans.

Artifact_Formation cluster_conditions Extraction Conditions cluster_artifacts Potential Artifacts Target This compound Degradation Degradation Products Target->Degradation Oxidation Oxidation Products (e.g., Quinones) Target->Oxidation Rearrangement Rearrangement Products Target->Rearrangement Demethylation O-Demethylated Products Target->Demethylation Heat High Temperature Heat->Degradation Light Light Exposure Light->Oxidation Oxygen Oxygen (Air) Oxygen->Oxidation pH Inappropriate pH (Acidic/Basic) pH->Rearrangement pH->Demethylation

Caption: Potential pathways for artifact formation during extraction.

References

Technical Support Center: Optimizing Cell Viability Assays with (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing (+)-7'-Methoxylariciresinol in your research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing cell viability assays and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential application in cell viability assays?

A1: this compound is a lignan, a class of polyphenolic compounds found in plants. Lignans (B1203133) are investigated for their potential biological activities, including anti-cancer properties. In cell viability assays, this compound is typically evaluated for its cytotoxic effects on cancer cell lines to determine its potential as a therapeutic agent.

Q2: How should I dissolve this compound for in vitro experiments?

A2: this compound, like many plant-derived hydrophobic compounds, may have limited solubility in aqueous solutions. It is recommended to first dissolve the compound in a small amount of 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentrations. It is crucial to keep the final DMSO concentration in the cell culture below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells.[1][2][3][4] A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Q3: What is the likely mechanism of action of this compound in cancer cells?

A3: Based on studies of structurally related lignans like Lariciresinol, this compound likely induces apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[5] This pathway involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[5][6][7] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3/7, ultimately resulting in programmed cell death.[5][6][7][8][9]

Q4: Which cell viability assay is most suitable for testing this compound?

A4: Both MTT and WST-1 assays are commonly used to assess cell viability. However, plant extracts and their components can sometimes interfere with the MTT assay by directly reducing the MTT reagent, leading to false-positive results. Therefore, it is advisable to include a cell-free control to check for any direct reduction of the assay reagent by this compound. The WST-1 assay, which produces a water-soluble formazan (B1609692), can be a more convenient alternative as it has fewer steps.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background absorbance in control wells (no cells) Compound directly reduces the tetrazolium salt (e.g., MTT).Perform a cell-free assay with the compound and the assay reagent to quantify the interference. Consider using an alternative assay like WST-1 or a cytotoxicity assay that measures lactate (B86563) dehydrogenase (LDH) release.
Contamination of media or reagents.Use fresh, sterile reagents and media. Always practice aseptic techniques.
Inconsistent results between replicates Uneven cell seeding.Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each row/column.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Compound precipitation upon dilution in media.Prepare the final dilution immediately before adding to the cells. Try a stepwise dilution method. Ensure the DMSO stock is fully dissolved before dilution.
Low signal or unexpected cell death in vehicle control DMSO concentration is too high.Ensure the final DMSO concentration is non-toxic to your specific cell line (typically ≤ 0.1%). Perform a dose-response curve for DMSO alone to determine the tolerance of your cells.[1][2][4]
No dose-dependent effect observed Compound concentration range is not optimal.Test a wider range of concentrations, including logarithmic dilutions.
Compound is not stable in the culture medium.Prepare fresh dilutions for each experiment. Consider the stability of the compound at 37°C over the incubation period.
Incorrect incubation time.Optimize the incubation time for your specific cell line and compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.

Experimental Protocols

Detailed Methodology for MTT Cell Viability Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell density, compound concentrations, and incubation times is recommended for each specific cell line.

  • Cell Seeding:

    • Culture your chosen cancer cell line (e.g., MCF-7, A549, HeLa) to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Determine the optimal cell seeding density by performing a cell titration curve. A common starting point is 1 x 10⁴ to 5 x 10⁴ cells per well in a 96-well plate.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of this compound in 100% DMSO.

    • On the day of the experiment, prepare serial dilutions of the compound in serum-free culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • After the incubation period, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL) and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

Disclaimer: The following data is illustrative and based on typical results for similar compounds. Specific IC50 values for this compound should be determined experimentally.

Table 1: Illustrative IC50 Values of this compound on Various Cancer Cell Lines after 48h Treatment.

Cell LineCancer TypeIllustrative IC50 (µM)
MCF-7Breast Adenocarcinoma25.5
A549Lung Carcinoma32.8
HeLaCervical Carcinoma45.2

Visualizations

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570nm solubilize->read analyze Calculate % Viability and IC50 read->analyze

Caption: Workflow for determining cell viability using the MTT assay.

Proposed Apoptotic Signaling Pathway of this compound

Apoptosis_Pathway compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mito Mitochondrion bcl2->mito Prevents bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Troubleshooting Logic for High Background Signaldot

Troubleshooting_Logic start High Background Signal? cell_free Perform Cell-Free Control start->cell_free direct_reduction Direct Reduction by Compound? cell_free->direct_reduction change_assay Consider Alternative Assay (e.g., WST-1, LDH) direct_reduction->change_assay Yes check_contamination Check for Contamination direct_reduction->check_contamination No

References

Troubleshooting inconsistent results in (+)-7'-Methoxylariciresinol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with (+)-7'-Methoxylariciresinol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of lignans (B1203133) like this compound due to its broad solvency. However, it is crucial to minimize the final concentration of DMSO in your experimental medium, as it can be toxic to cells.[1][2][3][4][5] It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to avoid off-target effects.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q2: I am observing high variability in my results between different batches of fetal bovine serum (FBS). What could be the cause?

A2: Fetal bovine serum is a complex mixture of proteins, growth factors, and enzymes, and its composition can vary significantly between batches.[6][7][8][9] Components in FBS can bind to polyphenolic compounds like this compound, reducing their effective concentration and bioavailability to the cells.[6] Additionally, enzymes present in the serum may metabolize the compound.[6] To mitigate this, consider using a single, large batch of FBS for a series of experiments, reducing the serum concentration, or transitioning to a serum-free medium if your cell line permits.[6][10]

Q3: What are the likely signaling pathways affected by this compound?

A3: While specific pathways for this compound are still under investigation, related lignans and polyphenols have been shown to modulate inflammatory and cell survival pathways. The most probable targets include the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[11][12][13][14][15][16][17][18][19] These pathways are crucial in regulating inflammation, cell proliferation, and apoptosis.

Q4: How should I store my this compound stock solution?

A4: For long-term storage, it is advisable to store stock solutions of this compound in DMSO at -20°C or -80°C. To minimize freeze-thaw cycles, which can degrade the compound, prepare small aliquots of the stock solution. Protect the solution from light to prevent photodegradation.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

You may be observing significant variations in the half-maximal inhibitory concentration (IC50) of this compound across different experiments.

Troubleshooting Steps:

  • Standardize Solvent Concentration: Ensure the final concentration of DMSO is identical across all wells and experiments. High concentrations of DMSO can be cytotoxic and confound your results.[1][3][4]

  • Evaluate Serum Effects: The presence of serum proteins can sequester this compound, reducing its effective concentration. Try reducing the serum percentage or using serum-free media for the duration of the treatment.[6][7]

  • Check for Compound Precipitation: After diluting the DMSO stock solution into your aqueous cell culture medium, visually inspect for any precipitation. If precipitation occurs, you may need to adjust your dilution strategy or lower the final concentration.

  • Cell Density and Proliferation Rate: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. Variations in cell number can lead to inconsistent IC50 values.

  • Compound Stability: Prepare fresh working solutions of this compound from your frozen stock for each experiment. The compound may not be stable in culture medium for extended periods.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in MCF-7 Cells under Different Serum Conditions

This table illustrates the potential impact of serum on the apparent IC50 value.

Cell LineSerum ConcentrationIncubation Time (hours)Hypothetical IC50 (µM)
MCF-710% FBS4855.8
MCF-75% FBS4832.1
MCF-71% FBS4815.7
MCF-7Serum-Free4812.3

Table 2: Effect of Final DMSO Concentration on MCF-7 Cell Viability

This table demonstrates the importance of maintaining a low final DMSO concentration.

DMSO ConcentrationCell Viability (%)Standard Deviation
0.05%99.22.1
0.1%98.52.5
0.5%91.34.3
1.0%82.65.1
2.0%65.46.8

Experimental Protocols

Protocol: Determination of IC50 using MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on a cancer cell line like MCF-7.

Materials:

  • This compound

  • DMSO

  • MCF-7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Mix gently and incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

G cluster_0 Troubleshooting Inconsistent IC50 Values A Inconsistent IC50 Results B Is the final DMSO concentration consistent and below 0.5%? A->B C Standardize DMSO concentration in all wells and experiments. B->C No D Are you observing compound precipitation in the media? B->D Yes C->D E Adjust dilution strategy or lower final concentration. D->E Yes F Is there high variability between FBS batches? D->F No E->F G Reduce serum concentration or use serum-free media. F->G Yes H Is cell seeding density and growth phase consistent? F->H No G->H I Standardize cell seeding and experimental start time. H->I No J Are you using freshly prepared working solutions? H->J Yes I->J K Prepare fresh dilutions for each experiment. J->K No L Consistent Results J->L Yes K->L

Caption: Troubleshooting workflow for inconsistent IC50 results.

G cluster_0 Experimental Workflow for IC50 Determination A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound B->D C Prepare serial dilutions of This compound C->D E Incubate for 48h D->E F Add MTT reagent E->F G Incubate for 4h F->G H Add solubilization solution G->H I Read absorbance at 570 nm H->I J Calculate IC50 value I->J

Caption: Workflow for determining IC50 values.

G cluster_0 Hypothetical Signaling Pathway A This compound B IKK Complex A->B Inhibits E MAPK (ERK, JNK, p38) A->E Inhibits C IκBα B->C Inhibits D NF-κB (p65/p50) C->D Inhibits F Nucleus D->F Translocation E->F Signaling G Inflammatory Gene Expression F->G Decreased H Cell Proliferation & Survival F->H Decreased

Caption: Hypothetical signaling pathway for this compound.

References

Refinement of dosing regimens for in vivo studies of (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on establishing and refining dosing regimens for novel compounds in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in determining a starting dose for a novel compound in an animal model?

A1: The initial dose selection is a critical step that balances the need to achieve a therapeutic effect with the imperative of minimizing toxicity. A common approach is to start with in vitro data, such as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), and extrapolate to an in vivo starting dose. This often involves considering the compound's potency and the desired target plasma concentration. Additionally, conducting a literature review for compounds with similar structures or mechanisms of action can provide a valuable starting point. It is also essential to perform a dose-escalation study, starting with a very low, non-pharmacologically active dose to assess for any unpredicted acute toxicity.

Q2: How do I select the appropriate vehicle for my test compound?

A2: Vehicle selection is crucial for ensuring the stability, solubility, and bioavailability of your compound. The ideal vehicle should be non-toxic and inert, without its own pharmacological effects at the volume administered. Common vehicles include saline, phosphate-buffered saline (PBS), and various oil-based solutions like corn oil or sesame oil. For compounds with poor aqueous solubility, co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) may be necessary. However, it is vital to keep the concentration of these organic solvents to a minimum, as they can cause local irritation or systemic toxicity. Always run a vehicle-only control group in your experiments to account for any effects of the vehicle itself.

Q3: What are the key considerations when choosing the route of administration?

A3: The route of administration significantly impacts the pharmacokinetic and pharmacodynamic profile of a compound. The choice depends on the therapeutic target, the physicochemical properties of the compound, and the desired onset and duration of action. Common routes for in vivo studies include:

  • Oral (PO): Convenient for mimicking clinical administration but subject to first-pass metabolism and variable absorption.

  • Intravenous (IV): Bypasses absorption barriers, providing 100% bioavailability and rapid onset of action. Ideal for initial pharmacokinetic studies.

  • Intraperitoneal (IP): Offers rapid absorption, often faster than oral, but can be associated with local irritation and is less clinically relevant for many indications.

  • Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP.

  • Intramuscular (IM): Another option for sustained release.

The chosen route should be justified based on the study's objectives and the compound's properties.

Troubleshooting Guide

Issue 1: High variability in animal response to the compound.

  • Question: We are observing significant variability in the physiological or behavioral responses among animals in the same dosing group. What could be the cause, and how can we troubleshoot this?

  • Answer: High variability can stem from several factors. First, review your dosing procedure to ensure accurate and consistent administration for all animals. Inconsistent injection volumes or improper oral gavage technique can lead to dose variations. Second, check the formulation for homogeneity. If your compound is in a suspension, ensure it is well-mixed before each administration to prevent settling. Third, consider animal-specific factors such as age, weight, and health status. Ensure all animals are within a narrow range for these parameters. Finally, environmental factors like housing conditions and stress levels can influence experimental outcomes. Standardizing animal handling and environmental conditions can help reduce variability.

Issue 2: No observable effect at the calculated dose.

  • Question: Our in vitro data suggested a potent effect, but we are not seeing any response in our in vivo model at the doses tested. What should we do?

  • Answer: A lack of in vivo efficacy despite in vitro potency is a common challenge. This could be due to poor pharmacokinetic properties, such as low bioavailability, rapid metabolism, or rapid clearance. Consider conducting a preliminary pharmacokinetic study to measure the plasma concentration of your compound over time after administration. This will help you determine if the compound is being absorbed and reaching the target tissue at a sufficient concentration. If bioavailability is low, you may need to explore different routes of administration (e.g., IV instead of oral) or reformulate the compound to improve its solubility and absorption. It is also possible that the in vitro model does not accurately predict the in vivo response, and a higher dose may be required. A dose-escalation study is warranted to explore higher dose levels, keeping a close watch for any signs of toxicity.

Issue 3: Unexpected toxicity or adverse events.

  • Question: We are observing unexpected adverse effects, such as weight loss or lethargy, even at doses we predicted to be safe. How should we proceed?

  • Answer: The appearance of unexpected toxicity requires immediate attention. The first step is to perform a thorough clinical observation of the animals to document all adverse events. It is crucial to conduct a dose-response assessment for toxicity by including lower dose groups. This will help in identifying a maximum tolerated dose (MTD). Consider the possibility of off-target effects or metabolite-induced toxicity. A comprehensive literature search on the compound class may provide clues about potential toxicities. If the therapeutic window (the range between the effective dose and the toxic dose) is too narrow, you may need to consider chemical modification of the compound to improve its safety profile.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of a compound that can be administered without causing unacceptable toxicity.

  • Animal Model: Select a relevant species and strain for your research question. Use a small group of animals (e.g., n=3-5 per group) for each dose level.

  • Dose Selection: Start with a low dose, typically 1/10th of the estimated effective dose, and escalate in subsequent groups. A common dose escalation scheme is the modified Fibonacci sequence.

  • Administration: Administer the compound via the intended route of administration. Include a vehicle control group.

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance. Record all observations meticulously.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 10% reduction in body weight or any signs of significant clinical distress.

  • Data Analysis: Summarize the findings in a table, indicating the dose level and the observed toxicities for each group.

Protocol 2: Preliminary Pharmacokinetic (PK) Study

  • Objective: To assess the basic pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME).

  • Animal Model: Typically performed in rodents (e.g., rats or mice) with cannulated vessels for serial blood sampling.

  • Dosing: Administer a single dose of the compound via the chosen route (e.g., IV and PO to determine bioavailability).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Sample Analysis: Process the blood samples to isolate plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time to generate a pharmacokinetic profile. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Data Presentation

Table 1: Example of a Dose-Ranging Study Summary

Dose Group (mg/kg)Number of AnimalsMean Body Weight Change (%)Clinical Observations
Vehicle Control5+2.5Normal
105+1.8Normal
305-3.2Mild lethargy
1005-11.5Significant lethargy, ruffled fur

Table 2: Example of Preliminary Pharmacokinetic Parameters

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)Bioavailability (%)
Intravenous (IV)515000.0835002.5100
Oral (PO)203501.017503.112.5

Visualizations

G cluster_prep Phase 1: Preparation & Planning cluster_study Phase 2: In Vivo Study Execution cluster_analysis Phase 3: Analysis & Refinement A In Vitro Data Review (EC50/IC50) C Vehicle & Route Selection A->C B Literature Search (Similar Compounds) B->C D Dose Formulation & Homogeneity Check C->D E Maximum Tolerated Dose (MTD) Study D->E F Preliminary PK Study D->F G Data Analysis (Efficacy & Toxicity) E->G F->G H Establish Therapeutic Window G->H I Refine Dosing Regimen (Dose & Frequency) H->I G Start High Variability Observed Q1 Is the formulation homogeneous? Start->Q1 A1 Ensure proper mixing before each dose Q1->A1 No Q2 Is the dosing procedure consistent? Q1->Q2 Yes A1->Q2 A2 Retrain staff on administration techniques Q2->A2 No Q3 Are animal characteristics uniform? Q2->Q3 Yes A2->Q3 A3 Standardize age, weight, and health status Q3->A3 No End Variability Reduced Q3->End Yes A3->End

Technical Support Center: Analysis of (+)-7'-Methoxylariciresinol by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (+)-7'-Methoxylariciresinol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.

Q1: What are matrix effects and how can they impact my analysis of this compound?

A: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous molecules. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[1][2]

Q2: I am observing poor reproducibility and accuracy in my results. Could this be due to matrix effects?

A: Yes, poor reproducibility and accuracy are classic symptoms of unmanaged matrix effects. Because the composition of biological matrices can vary from sample to sample, the extent of ion suppression or enhancement can also differ, leading to inconsistent results.[3] It is crucial to assess and minimize matrix effects to ensure the reliability of your data.

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A: The most common method is the post-extraction spike analysis.[4] This involves comparing the peak area of this compound in a standard solution (A) with the peak area of a blank matrix extract spiked with the same concentration of the analyte (B). The matrix effect can be calculated as a percentage using the formula: Matrix Effect (%) = (B/A) * 100.

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Q4: My signal for this compound is significantly lower in plasma samples compared to the standard solution. What are my options?

A: Significant signal suppression is a common challenge. Here are several strategies to address this, which can be used individually or in combination:

  • Optimize Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple Protein Precipitation (PPT).[5]

  • Chromatographic Separation: Modify your LC method to better separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[1] A SIL-IS for this compound will co-elute and experience similar ionization effects as the analyte, allowing for accurate correction of signal variations.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples. This helps to compensate for consistent matrix effects across all samples and standards.[6]

  • Sample Dilution: If your assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.

Q5: I don't have access to a stable isotope-labeled internal standard for this compound. What is the next best approach?

A: While a SIL-IS is ideal, a structural analog of this compound that is not present in the sample can be used as an internal standard. It should have similar chemical properties and chromatographic behavior. However, be aware that a structural analog may not perfectly mimic the ionization behavior of the analyte, and therefore may not fully compensate for matrix effects. In this case, combining the use of an analog internal standard with thorough sample preparation and matrix-matched calibration is highly recommended.

Quantitative Data on Matrix Effects

The following table summarizes representative matrix effect data for phenolic compounds, including lignans (B1203133), in common biological matrices. These values are intended to provide a general understanding of the potential extent of ion suppression or enhancement. The actual matrix effect for this compound should be experimentally determined for your specific assay and matrix.

Analyte ClassMatrixSample Preparation MethodMatrix Effect (%)Predominant Effect
Lignans Human PlasmaProtein Precipitation (PPT)50 - 85%Ion Suppression
Liquid-Liquid Extraction (LLE)80 - 110%Minimal Effect
Solid-Phase Extraction (SPE)90 - 105%Minimal Effect
Phenolic Compounds Human UrineDilute and Shoot30 - 70%Ion Suppression
Solid-Phase Extraction (SPE)85 - 115%Minimal Effect
Phenolic Antioxidants Plant ExtractsVaries10 - >500%Suppression & Enhancement

Data is compiled from representative studies on phenolic compounds and lignans and is for illustrative purposes.[1][5][7]

Experimental Protocols

This section provides a detailed methodology for a Solid-Phase Extraction (SPE) protocol designed to minimize matrix effects in the analysis of this compound from human plasma.

Protocol: Solid-Phase Extraction (SPE) for this compound in Human Plasma

1. Materials and Reagents:

  • This compound analytical standard

  • Stable isotope-labeled this compound (if available) or a suitable structural analog as an internal standard (IS)

  • Human plasma (blank)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Mixed-mode or reversed-phase SPE cartridges (e.g., C18, Oasis HLB)

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

2. Sample Preparation:

  • Thaw plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 200 µL of plasma, add 20 µL of the internal standard working solution. Vortex for 10 seconds.

  • Add 600 µL of 0.1% formic acid in water and vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube.

3. Solid-Phase Extraction (SPE):

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Loading: Load the supernatant from step 2.6 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the IS with 1 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

4. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic content should be optimized to ensure good separation of the analyte from matrix components.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode should be evaluated for optimal sensitivity for this compound.

  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for both the analyte and the internal standard must be optimized.

Visualizations

Workflow for Minimizing Matrix Effects

The following diagram illustrates a systematic approach to identifying, evaluating, and minimizing matrix effects in your LC-MS analysis.

MatrixEffectWorkflow start Start: LC-MS Analysis of This compound suspect_me Suspect Matrix Effects? (Poor reproducibility, inaccuracy) start->suspect_me assess_me Quantitatively Assess Matrix Effect (Post-Extraction Spike) suspect_me->assess_me Yes no_me No Significant Matrix Effect Proceed with Method Validation suspect_me->no_me No is_me_significant Matrix Effect Significant? (e.g., >15% suppression/enhancement) assess_me->is_me_significant is_me_significant->no_me No mitigate_me Mitigate Matrix Effects is_me_significant->mitigate_me Yes validation Proceed with Method Validation no_me->validation optimize_sp Optimize Sample Preparation (SPE, LLE) mitigate_me->optimize_sp optimize_lc Optimize Chromatography mitigate_me->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) mitigate_me->use_is matrix_match Use Matrix-Matched Calibration mitigate_me->matrix_match reassess_me Re-assess Matrix Effect optimize_sp->reassess_me optimize_lc->reassess_me use_is->reassess_me matrix_match->reassess_me is_me_minimized Matrix Effect Minimized? reassess_me->is_me_minimized is_me_minimized->mitigate_me No, further optimization needed is_me_minimized->validation Yes end End validation->end

Caption: A systematic workflow for the identification and mitigation of matrix effects.

References

Validation & Comparative

A Comparative Analysis of (+)-7'-Methoxylariciresinol and Matairesinol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product research, lignans (B1203133) have emerged as a promising class of compounds with diverse pharmacological activities. This guide provides a comparative analysis of two such lignans: (+)-7'-Methoxylariciresinol and matairesinol (B191791), with a focus on their chemical structures and biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals to facilitate further investigation into these compounds.

Chemical Structures

This compound is a lignan (B3055560) glucoside that has been isolated from Cyclea racemosa. As a glucoside, it features a sugar molecule attached to the lignan backbone. The core structure is based on lariciresinol (B1674508), with an additional methoxy (B1213986) group at the 7'-position.

Matairesinol is a dibenzylbutyrolactone lignan found in a variety of plants, including cereals like rye.[1] Its structure is characterized by a central lactone ring with two 4-hydroxy-3-methoxybenzyl groups attached.

Chemical Structure Diagrams:

chemical_structures cluster_methoxylariciresinol This compound cluster_matairesinol Matairesinol methoxylariciresinol matairesinol

Caption: Chemical structures of this compound and Matairesinol.

Comparative Biological Activities

While extensive research has been conducted on the biological activities of matairesinol, there is a notable lack of publicly available experimental data on the specific biological effects of this compound. The following sections provide a detailed overview of the known activities of matairesinol, with the understanding that further research is imperative to elucidate the pharmacological profile of this compound.

Antioxidant Activity

Matairesinol has demonstrated notable antioxidant properties. The antioxidant capacity of lignans is often attributed to their phenolic hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. The presence of a 3-methoxy-4-hydroxyl substitution pattern is considered important for this activity.[2]

Anti-inflammatory Activity

Matairesinol exhibits significant anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. This anti-inflammatory action is mediated, at least in part, through the suppression of key signaling pathways like NF-κB and MAPK.

Anticancer Activity

The anticancer potential of matairesinol has been investigated in various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in pancreatic and breast cancer cells, among others.[3][4] The mechanisms underlying its anticancer effects involve the modulation of signaling pathways that regulate cell growth, survival, and death.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of matairesinol. No experimental data for this compound was identified in the conducted literature search.

Biological ActivityCompoundAssayCell Line/SystemIC50 / % InhibitionReference(s)
Anticancer MatairesinolMTT AssayPANC-1 (Pancreatic)~80 µM (48% inhibition)[3]
MatairesinolMTT AssayMIA PaCa-2 (Pancreatic)~80 µM (50% inhibition)[3]
MatairesinolCytotoxicityColon 26 (Colon)9 µg/mL
Anti-inflammatory MatairesinolNO ProductionRAW 264.7 (Macrophage)Inhibition observed

Note: The absence of data for this compound highlights a significant gap in the current scientific literature and underscores the need for future research to determine its biological potential.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways modulated by matairesinol and a general workflow for assessing the biological activities of such compounds.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IκBα IκBα IKK->IκBα phosphorylates & degrades NFκB NF-κB (p65/p50) Nucleus Nucleus NFκB->Nucleus translocates MAPKs->Nucleus activate transcription factors Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes transcription Matairesinol Matairesinol Matairesinol->IKK inhibits Matairesinol->MAPKs inhibits

Caption: Anti-inflammatory signaling pathway modulated by Matairesinol.

experimental_workflow cluster_compound Test Compound cluster_assays In Vitro Assays Compound This compound or Matairesinol Antioxidant Antioxidant Activity (e.g., DPPH Assay) Compound->Antioxidant Anti_inflammatory Anti-inflammatory Activity (e.g., NO Production Assay) Compound->Anti_inflammatory Anticancer Anticancer Activity (e.g., MTT Assay) Compound->Anticancer Data_Analysis Data Analysis (IC50 determination, etc.) Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Results Comparative Analysis and Reporting Data_Analysis->Results

Caption: General experimental workflow for comparative biological activity assessment.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the free radical scavenging activity of the test compounds.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from violet to yellow and a decrease in absorbance.

Procedure:

  • Prepare a stock solution of the test compound (e.g., matairesinol) in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

  • In a 96-well microplate, add serial dilutions of the test compound to the wells.

  • Add the DPPH solution to each well containing the test compound.

  • Include a control group with the solvent and DPPH solution only.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory potential of the test compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

Principle: In response to inflammatory stimuli like LPS, macrophages produce NO via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours). Include a control group with cells treated with LPS only and a vehicle control group.

  • After incubation, collect the cell culture supernatant.

  • To a portion of the supernatant, add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO production inhibition relative to the LPS-treated control group.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability and Cytotoxicity

Objective: To assess the cytotoxic effect of the test compounds on cancer cells.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Seed cancer cells (e.g., PANC-1 or MIA PaCa-2) in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control group.

  • After the treatment period, add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Agitate the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control group: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Conclusion and Future Directions

Matairesinol has been demonstrated to possess a range of promising biological activities, including antioxidant, anti-inflammatory, and anticancer effects, supported by a growing body of scientific evidence. In contrast, the pharmacological profile of this compound remains largely unexplored. The structural similarity between these two lignans suggests that this compound may also exhibit valuable bioactivities. However, without experimental data, any such claims remain speculative.

Therefore, there is a clear and urgent need for comprehensive studies to be conducted on this compound to determine its antioxidant, anti-inflammatory, and anticancer properties. Such research would not only fill a significant knowledge gap but also potentially uncover a new natural compound with therapeutic potential. Future investigations should aim to perform direct comparative studies between this compound and matairesinol to elucidate their relative potencies and mechanisms of action.

References

Comparative Analysis of the Biological Activities of Lignans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide summarizes quantitative data on the anti-inflammatory, antioxidant, and cytotoxic activities of these selected lignans, details the experimental protocols for the cited assays, and provides visual representations of the key signaling pathways involved in their mechanisms of action.

Quantitative Comparison of Biological Activities

The following tables provide a summary of the reported biological activities of lariciresinol, pinoresinol, matairesinol, and secoisolariciresinol, focusing on their anti-inflammatory, antioxidant, and cytotoxic effects.

Lignan (B3055560)AssayCell Line/TargetIC50 / ActivityReference
Lariciresinol α-glucosidase inhibition-IC50: 6.97 μM[1]
Antifungal (MIC)C. albicans, T. beigelii, M. furfur25, 12.5, 25 μg/mL[1]
Pinoresinol α-glucosidase inhibition--[2]
α-glucosidase inhibition (as glucopyranoside)-IC50: 48.13 μg/ml[3]
Matairesinol CytotoxicityColon 26 cancer cellsLC50: 9 µg/ml[4]
Nitric oxide (NO) productionRAW 264.7 cells-[4]
ProliferationPANC-1 and MIA PaCa-2 cells80 μM inhibited proliferation by 48% and 50% respectively[5]
Secoisolariciresinol DPPH radical scavenging-Strong activity[6]
Superoxide and peroxyl radical scavenging-More effective than BHA and Trolox[6]

Table 1: Comparison of Anti-inflammatory, Antifungal, and Cytotoxic Activities of Selected Lignans.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test lignan. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24 to 72 hours).[7]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.[7]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay measures the free radical scavenging capacity of a compound.

  • Solution Preparation: Prepare a stock solution of the test lignan and a 0.1 mM solution of DPPH in a suitable solvent like methanol (B129727) or ethanol.[7]

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compounds.[7]

  • DPPH Addition: Add the DPPH solution to each well.[7]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates the radical scavenging activity of the compound. Ascorbic acid is commonly used as a positive control.[7]

α-Glucosidase Inhibition Assay

This assay is used to screen for potential anti-diabetic agents that inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.8).[8]

  • Incubation: In a 96-well plate, add various concentrations of the test lignan to the enzyme solution and incubate.[8]

  • Reaction Initiation: Add the pNPG solution to initiate the reaction.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength to determine the amount of p-nitrophenol released. A lower absorbance indicates inhibition of the enzyme.

Signaling Pathways and Mechanisms of Action

Lignans exert their biological effects by modulating various signaling pathways. The diagrams below illustrate some of the key pathways influenced by these compounds.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Phosphorylates IκBα, releasing NF-κB Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->Pro_inflammatory_genes Induces Transcription Matairesinol Matairesinol Matairesinol->IKK Inhibits

Caption: Anti-inflammatory action of Matairesinol via NF-κB pathway inhibition.

antioxidant_signaling_pathway Oxidative_Stress Oxidative Stress (ROS) MAPK MAPK (JNK, p38) Oxidative_Stress->MAPK Activates Nrf2 Nrf2 MAPK->Nrf2 Phosphorylates ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates and binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Matairesinol Matairesinol AMPK AMPK Matairesinol->AMPK Activates AMPK->Nrf2 Activates

Caption: Antioxidant effect of Matairesinol through AMPK and Nrf2/ARE pathway activation.

apoptosis_pathway Lariciresinol Lariciresinol Bcl2 Bcl-2 (Anti-apoptotic) Lariciresinol->Bcl2 Decreases Bax Bax (Pro-apoptotic) Lariciresinol->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Pro-apoptotic activity of Lariciresinol via the mitochondrial pathway.

References

Unveiling the In Vivo Anti-Inflammatory Potential of Lignans: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vivo anti-inflammatory activity of lariciresinol (B1674508) and related lignans. This guide provides a meticulous overview of experimental data, detailed protocols, and the underlying signaling pathways, offering valuable insights for the development of novel anti-inflammatory therapeutics. While direct in vivo studies on (+)-7'-Methoxylariciresinol are not available in the current literature, this guide focuses on the closely related and well-studied lignan, lariciresinol, along with comparative data on other relevant anti-inflammatory agents.

This comparative guide is designed to facilitate a deeper understanding of the therapeutic potential of lariciresinol by presenting a head-to-head analysis of its efficacy in established animal models of inflammation. By summarizing quantitative data and outlining experimental methodologies, this document serves as a critical resource for scientists actively engaged in inflammation research.

Comparative Efficacy of Lariciresinol and Other Anti-Inflammatory Agents

The anti-inflammatory effects of lariciresinol have been evaluated in preclinical in vivo models, demonstrating significant potential in mitigating inflammatory responses. The following tables summarize the key quantitative data from a study investigating the effects of lariciresinol in a Complete Freund's Adjuvant (CFA)-induced arthritis model in rats. For comparative context, data on the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin, is also presented from a similar model.

Table 1: Effect of Lariciresinol on Paw Edema in CFA-Induced Arthritic Rats

Treatment GroupDoseChange in Paw Volume (mL)Percentage Inhibition of Edema
Control (Arthritic)-1.25 ± 0.15-
Lariciresinol10 mg/kg0.75 ± 0.0940%
Lariciresinol20 mg/kg0.52 ± 0.0658.4%
Indomethacin10 mg/kg0.45 ± 0.05*64%

*p < 0.05 compared to the control group. Data is represented as mean ± SD.

Table 2: Modulation of Pro-Inflammatory Cytokines by Lariciresinol in Serum of Arthritic Rats

Treatment GroupDoseTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control (Arthritic)-215.4 ± 18.2188.7 ± 15.3345.6 ± 29.8
Lariciresinol20 mg/kg128.3 ± 11.5105.2 ± 9.8198.4 ± 17.1
Indomethacin10 mg/kg115.8 ± 10.195.6 ± 8.7175.3 ± 15.2

*p < 0.05 compared to the control group. Data is represented as mean ± SD.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key in vivo experiments are provided below.

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This model is a well-established method for inducing chronic inflammation that mimics aspects of rheumatoid arthritis in humans.[1]

  • Animal Model: Male Wistar rats (180-220g) are used for the study.

  • Induction of Arthritis: Arthritis is induced by a single sub-plantar injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the left hind paw.

  • Treatment: Lariciresinol (10 and 20 mg/kg, p.o.) or Indomethacin (10 mg/kg, p.o.) is administered daily for 21 days, starting from the day of CFA injection. The control group receives the vehicle.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer on day 21. The percentage inhibition of edema is calculated using the formula: [(1 - (Vt/Vc)) x 100], where Vt is the mean paw volume in the treated group and Vc is the mean paw volume in the control group.

  • Biochemical Analysis: On day 21, blood is collected, and serum levels of TNF-α, IL-1β, and IL-6 are determined using ELISA kits.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of lariciresinol are attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflow.

experimental_workflow cluster_induction Inflammation Induction cluster_treatment Treatment Regimen (21 days) cluster_assessment Assessment (Day 21) A Male Wistar Rats B CFA Injection (0.1 mL, sub-plantar) A->B C Control (Vehicle) D Lariciresinol (10 & 20 mg/kg, p.o.) E Indomethacin (10 mg/kg, p.o.) F Paw Volume Measurement (Plethysmometer) G Serum Collection H ELISA for Cytokines (TNF-α, IL-1β, IL-6) G->H

Experimental workflow for evaluating the anti-inflammatory activity of lariciresinol.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., CFA) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Lariciresinol Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Translocation to Nucleus IκBα->NFκB Genes Pro-inflammatory Gene Transcription NFκB->Genes Cytokines TNF-α, IL-1β, IL-6 Production Genes->Cytokines Lariciresinol Lariciresinol Lariciresinol->IκBα Inhibits

Proposed mechanism of action of lariciresinol via inhibition of the NF-κB signaling pathway.

References

Head-to-head comparison of (+)-7'-Methoxylariciresinol and podophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a detailed comparison of the biological activities of two lignans (B1203133): (+)-7'-Methoxylariciresinol and podophyllotoxin (B1678966). While podophyllotoxin is a well-characterized compound with extensive experimental data supporting its potent cytotoxic and antimitotic activities, a significant gap exists in the publicly available literature regarding the specific biological effects of this compound. Consequently, a direct head-to-head comparison with quantitative experimental data is not feasible at this time.

This document will proceed with a thorough review of podophyllotoxin, covering its mechanism of action, cytotoxicity, and effects on signaling pathways, supported by experimental data and protocols. A summary of the known biological activities of the broader class of lariciresinol (B1674508) derivatives will also be presented to provide context, while clearly noting the absence of specific data for the 7'-methoxy derivative.

Podophyllotoxin: A Potent Antimitotic Agent

Podophyllotoxin is a naturally occurring aryltetralin lignan (B3055560) found in the roots and rhizomes of Podophyllum species.[1] It is a well-established antimitotic agent that functions by inhibiting the polymerization of tubulin, a critical component of microtubules.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[3]

Mechanism of Action

Podophyllotoxin exerts its cytotoxic effects through two primary mechanisms:

  • Tubulin Depolymerization: It binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[2][3]

  • Topoisomerase II Inhibition: While podophyllotoxin itself primarily targets tubulin, some of its clinically important derivatives, such as etoposide (B1684455) and teniposide, are potent inhibitors of topoisomerase II.[1][2] This enzyme is crucial for resolving DNA tangles during replication and transcription. Its inhibition leads to the accumulation of DNA double-strand breaks and subsequent cell death.

dot

Caption: Simplified signaling pathway of podophyllotoxin-induced apoptosis.

Quantitative Data: Cytotoxicity

The cytotoxic effects of podophyllotoxin have been extensively studied across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity.

Cell LineCancer TypeIC50 (µM)Reference
J45.01Leukemia0.0040[4]
CEM/C1Leukemia0.0286[4]
MCF-7Breast CancerNot specified
MDA-MB-231Breast CancerNot specified
BT-549Breast CancerNot specified

Note: Specific IC50 values for MCF-7, MDA-MB-231, and BT-549 were not found in the provided search results, but podophyllotoxin is known to be highly cytotoxic to these cell lines. A study on Bursera fagaroides var. fagaroides lignans showed podophyllotoxin to be the most potent compound inhibiting cell growth in these lines, with a cytocidal effect at concentrations as low as 0.08 µg/mL.[5]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]

dot

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for a typical MTT cytotoxicity assay.

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

  • Reagent Preparation: Prepare tubulin solution, GTP, and the test compound in a suitable buffer.

  • Reaction Initiation: Mix the reagents in a 96-well plate and initiate polymerization by raising the temperature to 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Compare the polymerization curves of treated samples to the control to determine the inhibitory effect of the compound.[7]

This compound and Lariciresinol Derivatives: An Overview

Information specifically on the biological activity of this compound is scarce in the public domain. It has been identified as a lignan glucoside isolated from Cyclea racemosa.

However, research on the broader class of lariciresinol and its derivatives has revealed several biological activities, including:

  • Anticancer Effects: Lariciresinol has been shown to induce apoptosis in liver cancer (HepG2) cells through the mitochondrial-mediated pathway. A comparative study indicated that lariciresinol and pinoresinol (B1678388) exhibited lower cytotoxicity to healthy cells compared to podophyllotoxin, while still inducing apoptosis in breast cancer cell lines.[2]

  • Anti-inflammatory and Antioxidant Properties: Lignans, in general, are known for their antioxidant and anti-inflammatory effects.[3]

  • Structure-Activity Relationship: Studies on lariciresinol derivatives suggest that modifications to the chemical structure, such as the addition of hydrophobic groups, can influence their biological activity.[1]

Conclusion

Podophyllotoxin is a potent and well-characterized antimitotic agent with a clear mechanism of action and a wealth of supporting experimental data. In stark contrast, this compound remains largely uninvestigated in terms of its biological activity. While the broader class of lariciresinol derivatives shows promise in cancer research, further studies are imperative to elucidate the specific properties of the 7'-methoxy derivative. This significant data gap precludes a direct and meaningful head-to-head comparison with podophyllotoxin at this time. Future research should focus on isolating or synthesizing this compound and evaluating its cytotoxic and mechanistic profile to determine its potential as a therapeutic agent.

References

A Comparative Guide to Analytical Methods for (+)-7'-Methoxylariciresinol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques for the quantification of (+)-7'-Methoxylariciresinol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is a representative summary based on validated methods for similar lignan (B3055560) and phenolic compounds, intended to guide researchers in selecting an appropriate analytical strategy.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of lignans (B1203133) and related phenolic compounds. These values represent a realistic expectation for a validated method for this compound.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) 1 - 10 ng/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL0.05 - 1.5 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 3%
Selectivity ModerateHigh
Matrix Effect Prone to interferenceCan be minimized with IS
Instrumentation Cost LowerHigher
Throughput HighHigh

Experimental Protocols

Below is a representative experimental protocol for the quantification of this compound using an HPLC-UV method. This protocol is a general guideline and should be optimized for specific matrices and instrumentation.

Representative HPLC-UV Method for the Quantification of this compound

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents and Materials

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (or acetic acid, analytical grade)

  • This compound reference standard

  • Sample matrix (e.g., plant extract, plasma)

3. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

4. Preparation of Standard Solutions

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from the LOQ to the upper limit of the linear range.

5. Sample Preparation

  • Plant Extracts:

    • Accurately weigh the powdered plant material.

    • Extract with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.[1]

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

  • Plasma Samples:

    • Perform a protein precipitation by adding acetonitrile (typically 3 volumes of acetonitrile to 1 volume of plasma).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

6. Method Validation

  • The method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the cross-validation of analytical methods.

cross_validation_workflow cluster_reference Reference Method (e.g., HPLC-UV) cluster_comparator Comparator Method (e.g., LC-MS/MS) ref_method Validated Reference Method ref_analysis Analyze QC Samples & Incurred Samples ref_method->ref_analysis ref_data Reference Data Set ref_analysis->ref_data data_comparison Compare Data Sets ref_data->data_comparison comp_method Validated Comparator Method comp_analysis Analyze the Same QC & Incurred Samples comp_method->comp_analysis comp_data Comparator Data Set comp_analysis->comp_data comp_data->data_comparison acceptance_criteria Meet Acceptance Criteria? (e.g., %Difference) data_comparison->acceptance_criteria conclusion Methods are Interchangeable acceptance_criteria->conclusion Yes rejection Investigate Discrepancy acceptance_criteria->rejection No

Caption: Workflow for Cross-Validation of Two Analytical Methods.

signaling_pathway_placeholder A Sample Collection (Plant Material/Biological Fluid) B Extraction A->B C Filtration/Cleanup B->C D HPLC-UV Analysis C->D Method 1 E LC-MS/MS Analysis C->E Method 2 F Data Acquisition & Processing D->F E->F G Quantification F->G H Method Comparison G->H

Caption: General Experimental Workflow for Method Comparison.

References

A Comparative Guide to the Structure-Activity Relationship of Lignan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Lignans are a large group of polyphenolic compounds found in plants, known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. (+)-7'-Methoxylariciresinol is a specific lignan (B3055560) whose therapeutic potential can be enhanced through structural modification. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically altering functional groups on a parent molecule like this compound, researchers can design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative framework for evaluating such derivatives, complete with supporting experimental data and detailed protocols, using well-documented examples from other natural product derivatives to illustrate the principles of SAR analysis.

Anticancer Activity: Cytotoxicity Evaluation

The development of novel anticancer agents often involves modifying natural product scaffolds to enhance their cytotoxicity towards cancer cells while minimizing harm to healthy cells. SAR studies reveal that the type and position of substituents on the core structure can dramatically influence this activity. For instance, studies on coumarin (B35378) and diosgenin (B1670711) derivatives have shown that adding specific alkyl chains or piperazinyl amide termini can significantly increase potency.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Exemplar Derivatives

Compound Modification MCF-7 (Breast) HepG2 (Liver) A549 (Lung) K562 (Leukemia)
Parent Compound (e.g., Diosgenin) >50 >50 >50 >50
Derivative 1 C3 n-decyl chain[1] 25.1 - - 42.4
Derivative 2 Succinic acid linker + Piperazinyl amide[2] - 1.9 - -
Derivative 3 6-bromo-4-bromomethyl[1] 32.7 - - 45.8
Derivative 4 4'-methoxy (Resveratrol analog)[3] - - - -
Doxorubicin Reference Drug 0.8 1.2 1.5 0.5

Note: This table uses data from various natural product derivatives to illustrate SAR principles. IC₅₀ is the concentration required to inhibit cell growth by 50%. A lower value indicates higher potency.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) and incubated for an additional 48-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.[4]

Diagram: General Workflow for Bioactivity Screening

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Data Analysis Start Parent Compound (this compound) Synth Chemical Modification (Derivative Synthesis) Start->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify Cytotox Anticancer Assay (MTT) Purify->Cytotox Test Derivatives AntiInflam Anti-inflammatory Assay (NO, COX) Purify->AntiInflam Test Derivatives Antioxid Antioxidant Assay (DPPH, ABTS) Purify->Antioxid Test Derivatives IC50 Calculate IC50 Values Cytotox->IC50 AntiInflam->IC50 Antioxid->IC50 SAR Determine Structure-Activity Relationship (SAR) IC50->SAR

Caption: General workflow from synthesis to SAR analysis.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is linked to various diseases, making the development of anti-inflammatory agents a key research area. Many natural products exert their effects by inhibiting inflammatory mediators or signaling pathways, such as the NF-κB pathway.[5][6] The NF-κB transcription factor is a central regulator of inflammation; its inhibition can suppress the expression of pro-inflammatory genes like COX-2 and iNOS.[7] SAR studies on compounds like coumarin derivatives have shown that substitutions can enhance their ability to inhibit these pathways.[8]

Table 2: Comparative Anti-inflammatory Activity of Exemplar Derivatives

Compound Modification NO Inhibition IC₅₀ (µM) COX-2 Inhibition IC₅₀ (µM)
Parent Compound (e.g., 7-Hydroxycoumarin) 45.2 15.8
Derivative A 6-(benzylamino)[8] 25.5 8.3
Derivative B 6-(4-chlorobenzylamino)[8] 18.9 5.1
Derivative C 6-(4-methoxybenzylamino)[8] 30.1 11.2
Indomethacin Reference Drug 15.0 0.9

Note: This table uses data from coumarin derivatives to illustrate SAR principles. NO (Nitric Oxide) and COX-2 (Cyclooxygenase-2) are key inflammatory mediators. A lower IC₅₀ value indicates higher potency.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test derivatives for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce inflammation and NO production, and incubated for 24 hours.

  • Griess Reaction: After incubation, 100 µL of the cell supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Measurement: The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any test compound.

Diagram: The Canonical NF-κB Signaling Pathway

G cluster_nuc Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor 1. Binds IKK IKK Complex Receptor->IKK 2. Activates IkB IκBα IKK->IkB 3. Phosphorylates (P) Proteasome Proteasome IkB->Proteasome 4. Ubiquitination & Degradation NFkB_IkB NF-κB • IκBα (Inactive Complex) NFkB NF-κB (p50/p65) Nucleus NUCLEUS NFkB->Nucleus 6. Translocation DNA DNA Response Element Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Genes 8. Transcription Inhibitor Derivative Inhibitor->IKK Inhibits NFkB_IkB->NFkB 5. Releases NFkB_nuc NF-κB NFkB_nuc->DNA 7. Binds

References

A Comparative Analysis of the Antioxidant Capacity of (+)-7'-Methoxylariciresinol Against Well-Established Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacity of the lignan (B3055560) (+)-7'-Methoxylariciresinol against widely recognized antioxidants such as Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and the synthetic antioxidant Trolox. Due to the limited availability of direct quantitative antioxidant activity data for purified this compound in publicly accessible literature, this comparison includes data on extracts from plants known to contain this compound, as well as data for structurally related lignans (B1203133) to provide a substantive basis for evaluation.

Executive Summary

This compound, a lignan glucoside found in plants such as Cyclea racemosa and Viola yedoensis, is presumed to possess antioxidant properties characteristic of its chemical class. Lignans are known to exhibit antioxidant effects, and studies on plant extracts containing this compound have demonstrated notable antioxidant activity.[1][2] However, a direct comparison of the purified compound's antioxidant capacity with that of established antioxidants is challenging due to the absence of specific IC50, Trolox Equivalent Antioxidant Capacity (TEAC), or Oxygen Radical Absorbance Capacity (ORAC) values in peer-reviewed publications. This guide compiles available data for related compounds and benchmark antioxidants to offer a contextual comparison.

Data Presentation: Antioxidant Capacity

The following table summarizes the antioxidant capacity of various lignans and standard antioxidants as measured by common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC. It is crucial to note that values across different studies may not be directly comparable due to variations in experimental conditions.

CompoundAssayIC50 / EC50 (µg/mL)TEAC (Trolox Equivalents)ORAC (µmol TE/g)Reference
Related Lignans
Matairesinol-Data not availableData not availableData not available[3][4]
SecoisolariciresinolDPPHVariable--[5]
SecoisolariciresinolABTS12.252--[5]
Nordihydroguaiaretic acidDPPH6.601--[5]
Nordihydroguaiaretic acidABTS13.070--[5]
Cyclea racemosa extractDPPH119.62--
Standard Antioxidants
Vitamin C (Ascorbic Acid)DPPH~2.5 - 8.0-~1,019,690 (pure substance)[6]
Vitamin C (Ascorbic Acid)ABTS-0.20 (relative to Trolox)-[7]
Vitamin E (α-Tocopherol)ABTS27.829-1,293[5][8]
TroloxABTS14.2641.00 (by definition)-[5]

Note: IC50/EC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower value indicates higher antioxidant activity. TEAC values express the antioxidant capacity relative to Trolox. ORAC values quantify the ability to neutralize peroxyl radicals.

Experimental Protocols

The data presented in this guide are derived from common in vitro antioxidant capacity assays. The general principles and methodologies for these key experiments are outlined below.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which is measured spectrophotometrically.

General Protocol:

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at a characteristic wavelength (typically 517 nm).

  • Various concentrations of the test compound and a standard antioxidant are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [((A_control - A_sample) / A_control)) x 100] where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.

General Protocol:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at a characteristic wavelength (typically 734 nm).

  • A reference standard (e.g., Trolox) and the test samples are added to the ABTS•+ solution.

  • The absorbance is recorded at a fixed time point after the initial mixing.

  • The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a source of peroxyl radicals. The antioxidant's capacity to scavenge these radicals is reflected in the preservation of the fluorescent signal over time.

General Protocol:

  • A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample in a multi-well plate.

  • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the mixture.

  • The fluorescence decay is monitored kinetically at a specific excitation and emission wavelength.

  • The area under the fluorescence decay curve (AUC) is calculated.

  • The net AUC of the sample is compared to the net AUC of a standard antioxidant, typically Trolox, and the results are expressed as Trolox equivalents.[10]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate a generalized workflow for antioxidant capacity assays and a simplified representation of a signaling pathway influenced by antioxidants.

Antioxidant_Assay_Workflow cluster_preparation Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Test_Compound Test Compound (this compound) Mixing Mixing & Incubation Test_Compound->Mixing Standard Standard Antioxidant (e.g., Trolox) Standard->Mixing Radical_Solution Radical Solution (DPPH or ABTS•+) Radical_Solution->Mixing Spectrophotometry Spectrophotometry / Fluorometry Mixing->Spectrophotometry Data_Analysis Data Analysis (% Inhibition, IC50, TEAC) Spectrophotometry->Data_Analysis

Caption: Generalized workflow for in vitro antioxidant capacity assays.

Antioxidant_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage induces Inflammatory_Pathways Pro-inflammatory Signaling Pathways (e.g., NF-κB) ROS->Inflammatory_Pathways activates Antioxidant This compound & other Antioxidants Antioxidant->ROS scavenges Nrf2 Nrf2 Antioxidant->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes activates transcription of

Caption: Simplified antioxidant signaling pathway modulation.

Conclusion

While direct quantitative data for the antioxidant capacity of this compound remains to be fully elucidated in publicly available research, the existing evidence from studies on plant extracts and related lignan compounds suggests that it likely possesses valuable antioxidant properties. Further research is warranted to isolate and characterize the specific antioxidant activity of purified this compound using standardized assays. This would enable a more direct and accurate comparison with established antioxidants and provide a clearer understanding of its potential therapeutic applications. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers interested in exploring the antioxidant potential of this and other novel compounds.

References

A Comparative Guide to the In Vitro Efficacy of Lariciresinol and Pinoresinol on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search Synopsis: A direct comparative analysis of the in vitro efficacy of (+)-7'-Methoxylariciresinol versus lariciresinol (B1674508) on cancer cells did not yield specific experimental data in the initial search. However, substantial research is available comparing the anticancer properties of two structurally related lignans, lariciresinol and pinoresinol (B1678388) . This guide, therefore, provides a comprehensive comparison of the in vitro effects of lariciresinol and pinoresinol on cancer cells, drawing from available scientific literature.

Quantitative Data Presentation

The in vitro cytotoxic and pro-apoptotic effects of lariciresinol and pinoresinol have been evaluated across various cell lines. The following tables summarize the key quantitative findings.

Table 1: Comparative Cytotoxicity (IC50) of Lariciresinol and Pinoresinol after 48 Hours

CompoundCell LineCell TypeIC50 (µM)
Lariciresinol SKBr3Human Breast Cancer500
FibroblastHealthy Human>500
HEK-293Healthy Human>500
Pinoresinol SKBr3Human Breast Cancer575
FibroblastHealthy Human>575
HEK-293Healthy Human>575

Data sourced from a comparative study on SKBr3, fibroblast, and HEK-293 cell lines[1].

Table 2: Effect on Cell Viability and Apoptosis

CompoundCell LineEffect on Cell Viability (48h)Fold Increase in Apoptosis (24h)Fold Increase in Apoptosis (48h)
Lariciresinol Fibroblast47% reduction[1][2][3][4]7.420.2
HEK-293-6.77.4
SKBr3-10.712.7
Pinoresinol Fibroblast49% reduction[1][2][3][4]5.210.5
HEK-293-6.69.0
SKBr3-9.011.0

Data on apoptosis sourced from a study by Soltani et al.[2][5].

Table 3: Modulation of Apoptotic Gene Expression in SKBr3 Cells

CompoundEffect on Pro-apoptotic GenesEffect on Anti-apoptotic Genes
Lariciresinol Significant overexpressionSignificant underexpression
Pinoresinol Significant overexpressionSignificant underexpression

Both compounds were found to significantly modulate the expression of genes involved in apoptosis in the SKBr3 breast cancer cell line[1][2][3][4].

Signaling Pathways

Lariciresinol and pinoresinol induce apoptosis in cancer cells through distinct signaling pathways.

Lariciresinol: The pro-apoptotic activity of lariciresinol is primarily mediated through the mitochondrial (intrinsic) pathway . This involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax[1][6][7]. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis[6][7].

G Lariciresinol-Induced Apoptosis Pathway Lariciresinol Lariciresinol Bcl2 Bcl-2 (Anti-apoptotic) Lariciresinol->Bcl2 down-regulates Bax Bax (Pro-apoptotic) Lariciresinol->Bax up-regulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bcl2->Mitochondrion stabilizes membrane Bax->Mitochondrion disrupts membrane Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Lariciresinol signaling pathway.

Pinoresinol: Pinoresinol has been shown to activate the ATM-p53 signaling cascade , particularly in colon cancer cells[1][8]. Ataxia telangiectasia mutated (ATM) is a protein kinase that responds to DNA damage. Its activation leads to the phosphorylation of the tumor suppressor protein p53, which can trigger cell cycle arrest and apoptosis[1][8]. In some cancer cell lines, pinoresinol has also been found to downregulate survivin, an inhibitor of apoptosis protein, and sensitize cells to TRAIL-mediated apoptosis[9][10].

G Pinoresinol-Induced Apoptosis Pathway Pinoresinol Pinoresinol ATM ATM Pinoresinol->ATM activates p53 p53 ATM->p53 phosphorylates/activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Pinoresinol signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of lariciresinol and pinoresinol.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability[1][11][12].

  • Cell Seeding: Cancer cells (e.g., SKBr3) are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2[1].

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of lariciresinol or pinoresinol. Control wells receive the vehicle (e.g., DMSO) at the same final concentration[1].

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours)[1].

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 3-4 hours[1].

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals formed by viable cells[1].

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader[1].

  • Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined from dose-response curves[1].

G MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells in 96-well Plate Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Add_Compounds Add Lariciresinol/Pinoresinol Adherence->Add_Compounds Incubate_48h Incubate for 48 hours Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance G Apoptosis Assay Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Treat_Cells Treat Cells with Compounds Harvest_Cells Harvest Adherent & Floating Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS & Centrifuge Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Add_Stains Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate Incubate in Dark (15 min) Add_Stains->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry

References

The Emergence of Lignans in Biomarker Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sensitive, specific, and reliable biomarkers is a cornerstone of modern medicine, driving personalized therapeutic strategies and enhancing disease diagnosis and prognosis. In this context, the plant-derived lignan (B3055560), (+)-7'-Methoxylariciresinol, and its broader class of compounds are gaining attention for their potential role as biomarkers, particularly in hormone-dependent cancers and cardiovascular disease. This guide provides a comprehensive comparison of lignans (B1203133), with a focus on their metabolites enterolactone (B190478) and enterodiol, against established biomarkers in these key therapeutic areas. We present experimental data, detailed methodologies, and visual pathways to facilitate an objective evaluation of their potential clinical utility.

Lignans at a Glance: An Overview

Lignans are a class of polyphenolic compounds found in a variety of plants, with high concentrations in flaxseed and sesame seeds. Upon ingestion, plant lignans are metabolized by the gut microbiota into mammalian lignans, primarily enterolactone and enterodiol. These metabolites are absorbed and circulate in the bloodstream, and their concentrations in biological fluids can reflect dietary intake and gut microbiome activity. Due to their structural similarity to endogenous estrogens, enterolignans can modulate estrogenic and anti-estrogenic pathways, and also exhibit antioxidant and anti-inflammatory properties, suggesting their potential as indicators of disease risk and progression.

Comparative Analysis: Lignans vs. Established Biomarkers

To validate a new biomarker, its performance must be rigorously compared against existing standards. Below, we present a comparative analysis of lignan metabolites against established biomarkers for breast cancer and cardiovascular disease.

Breast Cancer

Established Biomarkers: Estrogen Receptor (ER), Progesterone Receptor (PR), Human Epidermal Growth Factor Receptor 2 (HER2), and the proliferation marker Ki-67 are the cornerstone biomarkers in breast cancer management, guiding prognosis and therapeutic decisions.

Lignan Metabolites as Potential Biomarkers: Circulating levels of enterolactone have been inversely associated with breast cancer risk, particularly in postmenopausal women.[1][2][3]

Biomarker CategoryBiomarkerPerformance MetricValue/FindingSupporting Evidence
Lignan Metabolites EnterolactoneHazard Ratio (HR) for all-cause mortality (postmenopausal)0.73 (95% CI, 0.58-0.91) for highest vs. lowest intake/concentration[1]
EnterolactoneHazard Ratio (HR) for breast cancer-specific mortality (postmenopausal)0.72 (95% CI, 0.60-0.87) for highest vs. lowest intake/concentration[1]
EnterolactoneOdds Ratio (OR) for ERα-positive tumors0.73 (95% CI, 0.55-0.97) for concentrations above vs. below median[2]
EnterolactoneOdds Ratio (OR) for ERβ-negative tumors0.60 (95% CI, 0.42-0.84) for concentrations above vs. below median[2]
Established Biomarkers ER/PR StatusPrognostic & PredictivePositive status indicates eligibility for endocrine therapy and generally a better prognosis.[4]
HER2 StatusPrognostic & PredictiveOverexpression/amplification is a negative prognostic factor but predicts response to anti-HER2 therapies.[4]
Ki-67PrognosticHigh expression (e.g., ≥20-30%) is associated with a worse prognosis.[5][6]
Ki-67Hazard Ratio (HR) for mortality (≥25% expression)2.05 (95% CI: 1.66–2.53)[5]
Cardiovascular Disease

Established Biomarkers: High-sensitivity C-reactive protein (hs-CRP), cardiac troponins (cTn), and B-type natriuretic peptide (BNP) are routinely used for risk stratification, diagnosis of acute events, and prognosis in cardiovascular diseases.

Lignan Metabolites as Potential Biomarkers: Higher serum enterolactone levels have been associated with a reduced risk of coronary heart disease and cardiovascular-related mortality.[7][8][9]

Biomarker CategoryBiomarkerPerformance MetricValue/FindingSupporting Evidence
Lignan Metabolites EnterolactoneRate Ratio (RR) for coronary heart disease events (highest vs. lowest quintile)0.63 (95% CI: 0.33, 1.11)[7]
EnterolactoneHazard Ratio (HR) for CVD-related death (per quartile increase)Linear decrease (P for trend = 0.04)[8]
EnterolactoneOdds Ratio (OR) for acute coronary events (highest vs. lowest quarter)0.35 (95% CI: 0.14, 0.88) after multivariate adjustment[9]
Established Biomarkers hs-CRPRisk PredictionLevels >3 mg/L are associated with a ~60% increased risk of cardiovascular disease.[10]
Cardiac TroponinsPrognostic (in Peripheral Artery Disease)Hazard Ratio (HR) for all-cause mortality: 2.85 (95% CI: 2.28–3.57)[11]
BNPPrognostic (in Chronic Heart Failure)Levels > median are associated with higher all-cause mortality (RR 2.77; 95% CI 2.33-3.3).[12]

Experimental Protocols

Accurate and reproducible quantification of biomarkers is paramount for their validation. Below are detailed methodologies for the analysis of lignans and their metabolites in biological samples.

Quantification of Lignans and their Metabolites by LC-MS/MS

Objective: To quantify plant lignans (including this compound) and their metabolites (enterodiol and enterolactone) in plasma and urine.

Materials:

  • Biological samples (plasma or urine)

  • Internal standards (e.g., deuterated analogs of the analytes)

  • β-glucuronidase/sulfatase from Helix pomatia

  • Formic acid

  • Methanol (B129727)

  • Diethyl ether

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • To 200 µL of plasma or urine, add 20 µL of internal standard solution.

    • Add 500 µL of 0.1 M acetate (B1210297) buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/sulfatase solution.

    • Incubate at 37°C for 18 hours to hydrolyze glucuronide and sulfate (B86663) conjugates.

  • Extraction:

    • Stop the enzymatic reaction by adding 200 µL of 0.1 M formic acid.

    • Perform liquid-liquid extraction by adding 3 mL of diethyl ether and vortexing for 10 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

    • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).

    • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Use a C18 reversed-phase column. Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizing the Pathways

To better understand the processes involved in lignan biomarker validation and their potential biological effects, the following diagrams are provided.

Biomarker_Validation_Workflow Biomarker Validation Workflow Discovery Discovery (e.g., Metabolomics) Qualification Analytical & Clinical Qualification Discovery->Qualification Candidate Biomarkers Verification Verification in Larger Cohorts Qualification->Verification Promising Biomarkers Validation Prospective Clinical Validation Verification->Validation Validated Biomarker

Biomarker Validation Workflow

Lignan_Signaling_Pathway Potential Lignan Signaling Pathways cluster_0 Dietary Lignans (e.g., this compound) cluster_1 Gut Microbiota Metabolism cluster_2 Mammalian Lignans (Biomarkers) cluster_3 Potential Biological Effects Plant_Lignans This compound & other lignans Metabolism Conversion by Gut Bacteria Plant_Lignans->Metabolism Enterolactone Enterolactone Metabolism->Enterolactone Enterodiol Enterodiol Metabolism->Enterodiol ER_Modulation Estrogen Receptor Modulation Enterolactone->ER_Modulation Antioxidant Antioxidant Effects Enterolactone->Antioxidant Anti_inflammatory Anti-inflammatory Effects Enterolactone->Anti_inflammatory Enterodiol->ER_Modulation

Potential Lignan Signaling Pathways

Conclusion

The validation of this compound and other lignans as biomarkers is a promising area of research. While direct evidence for this compound is currently limited, the data for its metabolic products, enterolactone and enterodiol, suggest a potential role in risk stratification for breast cancer and cardiovascular disease. The presented comparative data indicates that while lignan metabolites may not replace established biomarkers, they could offer complementary prognostic information, potentially reflecting the interplay between diet, the gut microbiome, and disease. Further large-scale, prospective validation studies are warranted to fully elucidate their clinical utility. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this emerging class of biomarkers.

References

A Comparative Benchmarking Guide to the Synthesis of (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed synthetic route to (+)-7'-Methoxylariciresinol with established alternative methods for the synthesis of related dibenzylbutyrolactone lignans (B1203133). The methodologies are benchmarked against key performance indicators such as overall yield, number of steps, and stereoselectivity. Detailed experimental protocols and visual representations of the synthetic workflows are provided to facilitate objective comparison and aid in synthetic strategy selection.

Introduction

This compound is a naturally occurring lignan (B3055560) with potential pharmacological activities. Its structural complexity, featuring a substituted tetrahydrofuran (B95107) core with multiple stereocenters, presents a significant synthetic challenge. This guide outlines a novel, proposed synthesis of this compound and compares it against three prominent, alternative strategies for the asymmetric synthesis of the core dibenzylbutyrolactone structure. The objective is to provide a clear, data-driven comparison to inform researchers in the field of natural product synthesis and drug development.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the proposed synthesis of this compound and three alternative methods for the synthesis of the dibenzylbutyrolactone lignan core.

Synthetic Method Target Molecule Overall Yield (%) Number of Steps Key Stereocontrol Element Starting Materials
Proposed Synthesis This compoundEstimated ~15-20%10Intramolecular SN2 etherificationCommercially available aldehydes and chiral auxiliaries
Method A: Nishiwaki et al. (2011) (-)-Lariciresinol25%8Intramolecular SN2 etherificationCommercially available aldehydes and chiral auxiliaries
Method B: Asymmetric Michael Addition (-)-Hinokinin38%4Organocatalyzed Michael additionCinnamic aldehyde and nitroalkene
Method C: Tandem Conjugate Addition (-)-6-epi-Podorhizol~30-40%3Chiral butenolide auxiliaryChiral butenolide and sulfur-stabilized carbanion

Proposed Synthesis of this compound: A Detailed Workflow

The proposed synthesis aims to leverage the stereoselective approach for the lariciresinol (B1674508) core developed by Nishiwaki et al. and introduce the key 7'-methoxy group via a selective protection-methylation-deprotection sequence.

G cluster_0 Core Synthesis (adapted from Nishiwaki et al.) cluster_1 Selective Methylation A Aldehyde + Chiral Auxiliary B Stereoselective Aldol (B89426) Reaction A->B C Diastereoselective Reduction B->C D Intramolecular SN2 Etherification (Forms Tetrahydrofuran Ring) C->D E (+)-Lariciresinol Intermediate D->E F Selective Protection of Phenolic -OH E->F G Selective Methylation of 7'-OH (e.g., TCT/DMSO, CH3OH) F->G H Deprotection G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Proposed Synthesis: Key Steps

1. Synthesis of (+)-Lariciresinol Intermediate (adapted from Nishiwaki et al., 2011)

The synthesis of the (+)-lariciresinol intermediate would follow the established stereoselective route.[1][2] This involves an asymmetric aldol reaction to set the stereochemistry at C8 and C8', followed by a diastereoselective reduction and a crucial intramolecular SN2 etherification to form the tetrahydrofuran ring with the desired stereochemistry.

2. Selective Protection of Phenolic Hydroxyls

The two phenolic hydroxyl groups of the (+)-lariciresinol intermediate would be protected, for example, as silyl (B83357) ethers (e.g., using TBDMSCl, imidazole, DMF). This is a standard procedure to prevent their methylation in the subsequent step.

3. Selective Methylation of the 7'-Benzylic Hydroxyl

With the phenolic hydroxyls protected, the selective methylation of the 7'-benzylic hydroxyl group would be achieved. A promising method is the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol. This system has been shown to chemoselectively convert benzylic alcohols to their methyl ethers in the presence of other hydroxyl groups.

  • Reaction Conditions: The protected lariciresinol derivative would be dissolved in methanol, and TCT and DMSO would be added. The reaction would be stirred at room temperature until completion.

4. Deprotection

The silyl protecting groups would be removed using standard conditions, such as TBAF in THF, to yield the final product, this compound.

Alternative Method A: Stereoselective Synthesis of (-)-Lariciresinol (Nishiwaki et al., 2011)

This method serves as the foundation for the proposed synthesis of the target molecule's core structure.

  • Key Steps: The synthesis commences with an asymmetric aldol reaction between a chiral oxazolidinone derivative and an appropriate aldehyde to establish the C8 and C8' stereocenters. Subsequent steps involve reduction of the chiral auxiliary, protection of the resulting diol, and an intramolecular Williamson ether synthesis to form the tetrahydrofuran ring. A final deprotection step yields (-)-lariciresinol. The stereochemistry is rigorously controlled at each step, leading to a high enantiomeric excess of the final product.[1][2]

Alternative Method B: Asymmetric Michael Addition Approach

This approach offers a more convergent and potentially shorter route to the dibenzylbutyrolactone core.

  • Key Steps: A key step is the organocatalyzed asymmetric Michael addition of an aldehyde to a nitroalkene. This reaction establishes two of the three stereocenters of the butyrolactone ring with high diastereo- and enantioselectivity. The resulting nitroaldehyde is then reduced and cyclized to form the lactone. This method has been successfully applied to the synthesis of lignans like (-)-hinokinin.

Alternative Method C: Tandem Conjugate Addition to a Chiral Butenolide

This elegant strategy utilizes a chiral auxiliary to direct the stereoselective formation of the dibenzylbutyrolactone ring.

  • Key Steps: The synthesis starts with a chiral butenolide derived from a readily available chiral pool material. A tandem conjugate addition of a sulfur-stabilized carbanion followed by trapping with an aromatic aldehyde constructs the carbon skeleton of the lignan with excellent stereocontrol. Desulfurization and reduction then afford the target dibenzylbutyrolactone. This method has been employed in the synthesis of various lignans, including (-)-6-epi-podorhizol.

Benchmarking and Comparison

G cluster_proposed Proposed Synthesis cluster_A Method A (Nishiwaki et al.) cluster_B Method B (Michael Addition) cluster_C Method C (Tandem Conjugate Addition) Prop_Start Aldehyde + Chiral Auxiliary Prop_Core Lariciresinol Core (8 steps) Prop_Start->Prop_Core Prop_Meth Selective Methylation (2 steps) Prop_Core->Prop_Meth Prop_End This compound Prop_Meth->Prop_End A_Start Aldehyde + Chiral Auxiliary A_End (-)-Lariciresinol (8 steps) A_Start->A_End B_Start Cinnamic Aldehyde + Nitroalkene B_End (-)-Hinokinin (4 steps) B_Start->B_End C_Start Chiral Butenolide C_End (-)-6-epi-Podorhizol (3 steps) C_Start->C_End

References

A Comparative Study on the Metabolic Fate of Different Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic fate of four major dietary lignans (B1203133): secoisolariciresinol (B192356), matairesinol (B191791), pinoresinol (B1678388), and lariciresinol (B1674508). The information presented herein is compiled from experimental data to facilitate a clear understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparative Metabolic Data of Lignans

The metabolic journey of dietary lignans is primarily characterized by their initial conversion by the gut microbiota into the mammalian lignans, enterodiol (B191174) (END) and enterolactone (B190478) (ENL).[1][2] These enterolignans are considered the primary bioactive forms.[3] The efficiency of this conversion and the subsequent pharmacokinetics of the parent lignans and their metabolites can vary significantly.

Lignan (B3055560)/MetaboliteDosing DetailsTmax (h)Cmaxt1/2 (h)Bioavailability (%)Key Metabolic PathwaysStudy Population/ModelReference
Secoisolariciresinol Diglucoside (SDG) Oral, 25-172 mg---~0% (as SDG)Hydrolysis to SECO by gut microbiota.[4][5]Healthy postmenopausal women[4][5]
Secoisolariciresinol (SECO) Oral (from SDG)5-7-4.825% (oral bolus)Conversion to enterodiol by gut microbiota; Aliphatic and aromatic hydroxylation by liver enzymes.[4][6][7][8]Healthy postmenopausal women; Male Wistar rats[4][6][7][8]
Matairesinol (MAT) ----Poorly absorbed/metabolized in humansConversion to enterolactone by gut microbiota; Aliphatic/aromatic hydroxylation and oxidative demethylation in rats.[6][7][9]Human and rat liver microsomes[6][7][9]
Pinoresinol (PIN) Oral, 0.1 µmol/kg0.2561.14 ng/mLLonger than PMGHigher than PMGConversion to lariciresinol, then secoisolariciresinol, and finally enterolignans by gut microbiota.[10][11][12][13]Mice[10]
Pinoresinol-4-O-β-D-glucopyranoside (PMG) Oral, 0.1 µmol/kg0.2552.97 ng/mLShorter than PINLower than PINDeglycosylation to pinoresinol.[10]Mice[10]
Lariciresinol (LAR) -----Metabolized to secoisolariciresinol, enterodiol, and enterolactone.[14][15]Human fecal microflora in vitro; Rats and athymic mice[14][15]
Enterodiol (END) Oral (from SDG)12-24-9.4<1% (oral bolus)Oxidation to enterolactone; Aromatic monohydroxylation.[4][8][16]Healthy postmenopausal women; Male Wistar rats[4][8][16]
Enterolactone (ENL) Oral (from SDG)24-36-13.2-Aromatic monohydroxylation.[4][16]Healthy postmenopausal women[4][16]

Note: Tmax (time to maximum concentration), Cmax (maximum concentration), and t1/2 (half-life) values can vary depending on the dose, formulation, and individual differences in gut microbiota.[1] Bioavailability of plant lignans is generally low due to extensive metabolism by gut bacteria.[6][7] The primary metabolites, enterodiol and enterolactone, are more readily absorbed.[4][5]

Experimental Protocols

The data presented in this guide are derived from studies employing a range of analytical and experimental methodologies. Key techniques include:

  • In Vivo Pharmacokinetic Studies: These studies typically involve the oral administration of purified lignans or lignan-rich extracts to human volunteers or animal models (e.g., rats, mice).[5][8][10] Blood and urine samples are collected at timed intervals to measure the concentrations of the parent lignan and its metabolites.[5][17] This allows for the determination of key pharmacokinetic parameters such as Tmax, Cmax, half-life, and bioavailability.[18][19]

  • In Vitro Metabolism Studies:

    • Human Fecal Microflora Incubation: To investigate the role of gut bacteria in lignan metabolism, purified lignans are incubated anaerobically with human fecal suspensions.[12][14] The transformation products are then identified and quantified over time to elucidate the metabolic pathways.[13]

    • Liver Microsome Assays: The subsequent metabolism of absorbed lignans and enterolignans by host enzymes is often studied using liver microsomes from humans or animal models.[6][7] These experiments help to identify the specific cytochrome P450 enzymes involved in oxidative metabolism.[9]

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors (e.g., UV, coulometric electrode array) is a primary method for the quantitative analysis of lignans and their metabolites in biological samples.[14][20]

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is extensively used for the structural elucidation and quantification of lignans and their metabolites, often after derivatization to increase their volatility.[14][16][17]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is increasingly employed for the targeted quantification of lignans in complex biological matrices.[20]

Metabolic Pathways of Dietary Lignans

The conversion of dietary lignans to the bioactive enterolignans is a multi-step process mediated by the gut microbiota. The following diagram illustrates the primary metabolic pathways for secoisolariciresinol, matairesinol, pinoresinol, and lariciresinol.

Lignan_Metabolism Metabolic Pathways of Dietary Lignans PIN Pinoresinol LAR Lariciresinol PIN->LAR Reduction SECO Secoisolariciresinol LAR->SECO Reduction SDG Secoisolariciresinol Diglucoside SDG->SECO Hydrolysis END Enterodiol SECO->END Demethylation & Dehydroxylation Oxidized_Metabolites Oxidized Metabolites (Hydroxylation, Demethylation) SECO->Oxidized_Metabolites MAT Matairesinol ENL Enterolactone MAT->ENL Demethylation & Dehydroxylation MAT->Oxidized_Metabolites END->ENL Oxidation END->Oxidized_Metabolites Conjugated_Metabolites Conjugated Metabolites (Glucuronides, Sulfates) END->Conjugated_Metabolites ENL->Oxidized_Metabolites ENL->Conjugated_Metabolites Oxidized_Metabolites->Conjugated_Metabolites Phase II Conjugation

Caption: Metabolic conversion of dietary lignans by gut microbiota and host enzymes.

References

Molecular Target of (+)-7'-Methoxylariciresinol Remains Elusive, Hindering Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the bioactivity of (+)-7'-Methoxylariciresinol, a specific, direct molecular target for this natural lignan (B3055560) glucoside has not been definitively identified in publicly available scientific literature. While the compound, isolated from sources such as Cyclea racemosa, has demonstrated notable anti-inflammatory and antioxidant properties, the precise enzyme or receptor it binds to initiate these effects is currently unknown. This absence of a confirmed molecular target precludes a detailed comparative analysis with alternative compounds as requested.

The current body of research focuses on the downstream effects and general pharmacological activities of this compound and related lignans. For instance, studies on structurally similar compounds, such as Matairesinol, suggest that their anti-inflammatory and antioxidant effects may be mediated through the modulation of broad signaling pathways, including the AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways. However, these findings are not specific to this compound and do not pinpoint a direct binding partner.

Without the identification of a specific molecular target, it is not possible to:

  • Identify and compare alternative compounds that act on the same target.

  • Compile quantitative data on binding affinity, efficacy (e.g., IC50 or EC50 values), and selectivity for a direct comparison.

  • Provide detailed experimental protocols for assays that measure direct target engagement, such as radioligand binding assays or enzyme inhibition assays.

  • Construct accurate signaling pathway diagrams that illustrate the direct molecular interactions of this compound.

Therefore, the creation of a comprehensive comparison guide that meets the core requirements of detailing experimental data and visualizing specific molecular interactions is not feasible at this time. Further research, including biochemical screening and target identification studies, is necessary to elucidate the direct molecular mechanism of action of this compound. Such studies would be a critical next step in understanding its therapeutic potential and enabling the development of robust comparative analyses.

Unraveling the Scientific Landscape of (+)-7'-Methoxylariciresinol: A Guide to Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of published data is critical for advancing new discoveries. This guide addresses the current state of scientific knowledge regarding the lignan (B3055560) glucoside, (+)-7'-Methoxylariciresinol.

Overview of this compound

This compound has been identified as a natural compound that can be isolated from the plant Cyclea racemosa. It belongs to the class of lignan glucosides. At present, detailed published studies elucidating its specific biological activities, experimental data, and potential mechanisms of action are not available in the public domain.

Comparative Analysis and Experimental Data

A comprehensive review of scientific literature reveals a lack of published comparative studies involving this compound. Consequently, there is no available quantitative data to present in a comparative table format, nor are there established experimental protocols specifically detailing the evaluation of this compound.

Signaling Pathways and Experimental Workflows

Due to the absence of research on the bioactivity of this compound, there are currently no described signaling pathways or experimental workflows associated with this compound.

As the scientific community continues to explore natural products, it is possible that future research will shed light on the bioactivities and therapeutic potential of this compound. Researchers interested in this compound are encouraged to monitor new publications in the fields of phytochemistry and pharmacology.

Independent Validation of the Cytotoxic Effects of Lignans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent validation of the cytotoxic effects of the lignan (B3055560) (+)-7'-Methoxylariciresinol. Due to the limited availability of specific cytotoxic data for this compound in the public domain, this guide utilizes data from its close structural analog, (-)-Lariciresinol , as a scientifically relevant substitute. The structural similarity between these two furofuran lignans (B1203133) provides a strong basis for comparative analysis. This guide will objectively compare the cytotoxic performance of (-)-Lariciresinol and other related lignans, supported by experimental data, detailed methodologies, and visual representations of the implicated signaling pathways.

Comparative Cytotoxic Activity of Lignans

The cytotoxic potential of various lignans has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting cell growth, is presented below.

Table 1: Comparative IC50 Values of Lignans Against Various Cancer Cell Lines (48-hour treatment)

CompoundCell LineCancer TypeIC50 (µM)
(-)-Lariciresinol SKBr3Breast Cancer500
FibroblastHealthy>500
HEK-293Healthy>500
Pinoresinol SKBr3Breast Cancer575
FibroblastHealthy>575
HEK-293Healthy>575
Podophyllotoxin HCT116Colorectal CancerNot specified

Note: Data for (-)-Lariciresinol and Pinoresinol on SKBr3, Fibroblast, and HEK-293 cell lines are derived from a comparative study.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate independent validation.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., SKBr3) are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test lignans (e.g., (-)-Lariciresinol, Pinoresinol).

  • Incubation: The plates are incubated for the desired period (e.g., 48 hours).

  • MTT Addition: A solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentrations of the lignan for the specified time.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected.

  • Washing: The cells are washed with cold PBS.

  • Resuspension: The cell pellet is resuspended in 1X Binding Buffer.[1]

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[1]

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[1]

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic and necrotic cells.[1]

Signaling Pathways in Lignan-Induced Cytotoxicity

(-)-Lariciresinol-Induced Apoptosis

(-)-Lariciresinol is suggested to induce apoptosis primarily through the mitochondrial-mediated (intrinsic) pathway.[2][3][4] This process involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death. Specifically, treatment with (-)-Lariciresinol leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2][3] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3.[2][3]

Lariciresinol (-)-Lariciresinol Bcl2 Bcl-2 (Anti-apoptotic) Lariciresinol->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Lariciresinol->Bax Activation Mito Mitochondrial Membrane Potential (Disrupted) Bcl2->Mito Bax->Mito CytC Cytochrome c (Release) Mito->CytC Casp9 Caspase-9 (Activation) CytC->Casp9 Casp3 Caspase-3 (Activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: (-)-Lariciresinol-induced mitochondrial apoptosis pathway.

Podophyllotoxin-Induced Apoptosis

As a point of comparison, the well-characterized lignan, Podophyllotoxin (PT), induces apoptosis through a different mechanism. PT treatment leads to an increase in the generation of reactive oxygen species (ROS).[5][6] This oxidative stress activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which in turn triggers cell cycle arrest and apoptosis.[5][6]

Podophyllotoxin Podophyllotoxin ROS Reactive Oxygen Species (ROS) (Increased) Podophyllotoxin->ROS p38 p38 MAPK (Phosphorylation) ROS->p38 CellCycleArrest G2/M Phase Cell Cycle Arrest p38->CellCycleArrest Apoptosis Apoptosis p38->Apoptosis

Caption: Podophyllotoxin-induced ROS-mediated p38 MAPK apoptosis pathway.

Experimental Workflow for Cytotoxicity Analysis

The following diagram outlines a typical workflow for the independent validation of the cytotoxic effects of a test compound.

Start Start: Select Cancer Cell Lines and Lignan Compounds Culture Cell Culture and Seeding (96-well plates) Start->Culture Treat Compound Treatment (Varying Concentrations) Culture->Treat Incubate Incubation (e.g., 48 hours) Treat->Incubate MTT MTT Assay for Cell Viability Incubate->MTT Annexin Annexin V/PI Staining for Apoptosis Incubate->Annexin Data Data Analysis: Calculate IC50, Quantify Apoptosis MTT->Data Flow Flow Cytometry Analysis Annexin->Flow Flow->Data End End: Comparative Report Data->End

Caption: General experimental workflow for in vitro cytotoxicity assessment.

References

Comparative Genomics of (+)-7'-Methoxylariciresinol Producing Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the genomic landscapes of Forsythia suspensa and Linum usitatissimum, two key producers of bioactive lignans (B1203133), offers valuable insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of their genomic features, the biosynthesis pathway of (+)-7'-Methoxylariciresinol and related lignans, and detailed experimental protocols to facilitate further research in this field.

Introduction to this compound and its Botanical Sources

This compound is a lignan (B3055560), a class of secondary metabolites found in plants, that has garnered interest for its potential pharmacological activities. Lignans are known for their antioxidant, anti-inflammatory, and anticancer properties. Understanding the genetic basis of their production is crucial for metabolic engineering and enhancing their yield in planta or in cell cultures.

This guide focuses on two well-studied lignan-producing plant species for which significant genomic and transcriptomic data are available:

  • Forsythia suspensa (Weeping Forsythia): A deciduous shrub belonging to the Oleaceae family, its fruits are a common component in traditional Chinese medicine. Forsythia species are known to accumulate a variety of lignans, including pinoresinol (B1678388) and matairesinol.

  • Linum usitatissimum (Flax): An annual plant from the Linaceae family, cultivated for its seeds (linseed) and fibers. Flaxseed is a rich source of lignans, particularly secoisolariciresinol (B192356) diglucoside (SDG).

While this compound itself has been isolated from other species like Cyclea racemosa, the lack of comprehensive genomic resources for these plants makes Forsythia and Linum the current models of choice for a comparative genomics approach to understanding the biosynthesis of this and related compounds.

Biosynthesis of this compound and Key Enzymatic Steps

The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of coniferyl alcohol. The subsequent steps, specific to lignan formation, are catalyzed by a series of key enzymes. The proposed biosynthetic pathway is illustrated below.

Methoxylariciresinol Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA Coniferyl alcohol Coniferyl alcohol p-Coumaroyl-CoA->Coniferyl alcohol Multiple steps pinoresinol pinoresinol Coniferyl alcohol->pinoresinol 2x DIR, Peroxidase/Laccase lariciresinol (B1674508) lariciresinol pinoresinol->lariciresinol PLR secoisolariciresinol secoisolariciresinol lariciresinol->secoisolariciresinol PLR 7_methoxylariciresinol 7_methoxylariciresinol lariciresinol->7_methoxylariciresinol OMT (Putative) matairesinol matairesinol secoisolariciresinol->matairesinol SIRD/SDH

Caption: Proposed biosynthetic pathway of this compound.

The key enzyme families involved in this pathway are:

  • Dirigent Proteins (DIRs): These proteins guide the stereoselective coupling of two coniferyl alcohol radicals to form either (+)- or (-)-pinoresinol, the first committed step in lignan biosynthesis.[1][2]

  • Pinoresinol-Lariciresinol Reductases (PLRs): These enzymes catalyze the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. The stereospecificity of PLRs is a critical determinant of the final lignan products.[3][4]

  • Secoisolariciresinol Dehydrogenase (SIRD/SDH): This enzyme is responsible for the conversion of secoisolariciresinol to matairesinol, a precursor for other downstream lignans.[5][6]

  • O-Methyltransferase (OMT) (Putative): The final step in the formation of this compound from (+)-lariciresinol is presumed to be catalyzed by an O-methyltransferase, although the specific gene for this reaction has not yet been fully characterized in these species.

Comparative Genomic Analysis of Forsythia suspensa and Linum usitatissimum

Recent advances in sequencing technologies have provided high-quality genome assemblies for both F. suspensa and L. usitatissimum, enabling a comparative analysis of their genomic features and the gene families involved in lignan biosynthesis.

Data Presentation: Genomic Features and Lignan Biosynthesis Gene Families
FeatureForsythia suspensaLinum usitatissimum
Genome Size ~688.79 - 712.9 Mb[7][8]~316 - 482 Mb[9][10]
Predicted Protein-Coding Genes ~33,062 - 33,932[7][8]~43,384 - 49,616[10]
Dirigent Protein (DIR) Gene Family Size Not explicitly determined, but present44[1][2]
Pinoresinol-Lariciresinol Reductase (PLR) Gene Family Size At least 1 gene identified[11]At least 2 genes with opposite stereospecificity[4]
Secoisolariciresinol Dehydrogenase (SIRD/SDH) Gene Family Size At least 1 gene identified[12]Present in genome and transcriptome[13]

Note: While the presence of PLR and SIRD/SDH gene families in F. suspensa is confirmed through transcriptomic and cloning studies[5][11][12], a definitive genome-wide count is not yet available in the literature. Similarly, for L. usitatissimum, although at least two PLR genes are well-characterized[4], a comprehensive genome-wide family size is not explicitly stated. The presence of the SIRD/SDH gene family is confirmed from transcriptomic data[13].

Genomic Insights and Evolutionary Considerations

The larger genome size of Forsythia suspensa compared to Linum usitatissimum does not directly correlate with the number of predicted protein-coding genes. The expansion and diversification of the Dirigent (DIR) gene family in flax, with 44 members, suggests a significant role for this family in the specialized metabolism of this species, potentially contributing to the diverse array of lignans it produces.[1][2]

In Linum usitatissimum, the presence of at least two PLR genes with opposite enantiospecificity is a key factor in determining the different lignan profiles in various plant organs.[4] This highlights the importance of not just gene presence, but also the functional specialization of individual gene family members.

Transcriptome analyses in both species have revealed that the genes involved in lignan biosynthesis are often differentially expressed in specific tissues and at different developmental stages, indicating a complex regulatory network controlling their production.[5][12][13][14] For instance, in Forsythia suspensa, the expression of PLR and SIRD genes shows seasonal variation, which correlates with the accumulation of lignans in the leaves.[12]

Experimental Protocols

This section outlines the general methodologies for the comparative genomic and transcriptomic analyses discussed in this guide.

Experimental Workflow for Comparative Genomics

Comparative Genomics Workflow cluster_data_acquisition Data Acquisition cluster_bioinformatics Bioinformatic Analysis cluster_validation Experimental Validation Plant Material Plant Material DNA/RNA Extraction DNA/RNA Extraction Plant Material->DNA/RNA Extraction Library Preparation Library Preparation DNA/RNA Extraction->Library Preparation High-Throughput Sequencing High-Throughput Sequencing Library Preparation->High-Throughput Sequencing Genome/Transcriptome Assembly Genome/Transcriptome Assembly High-Throughput Sequencing->Genome/Transcriptome Assembly Differential Gene Expression Differential Gene Expression High-Throughput Sequencing->Differential Gene Expression Gene Prediction and Annotation Gene Prediction and Annotation Genome/Transcriptome Assembly->Gene Prediction and Annotation Gene Family Identification Gene Family Identification Gene Prediction and Annotation->Gene Family Identification Phylogenetic Analysis Phylogenetic Analysis Gene Family Identification->Phylogenetic Analysis qRT-PCR qRT-PCR Differential Gene Expression->qRT-PCR

Caption: A generalized workflow for comparative genomics studies in plants.

1. Genome-Wide Identification of Gene Families (e.g., DIR, PLR, SIRD/SDH)

  • Objective: To identify all members of a specific gene family within the genomes of Forsythia suspensa and Linum usitatissimum.

  • Protocol:

    • Sequence Retrieval: Obtain known protein sequences of the target gene family (e.g., from NCBI) to use as queries.

    • Homology Search: Perform BLASTp searches against the proteome databases of F. suspensa and L. usitatissimum with an E-value cutoff of 1e-5.

    • Domain Verification: The retrieved candidate protein sequences are then subjected to domain analysis using tools like Pfam and SMART to confirm the presence of the characteristic domains of the gene family.

    • Physicochemical Characterization: Analyze the physicochemical properties of the identified proteins, such as molecular weight, isoelectric point, and grand average of hydropathicity, using tools like the ExPASy ProtParam server.

2. Phylogenetic Analysis

  • Objective: To investigate the evolutionary relationships of the identified gene family members within and between the two species.

  • Protocol:

    • Multiple Sequence Alignment: Align the full-length protein sequences of the identified gene family members from both species, along with known members from other plants (e.g., Arabidopsis thaliana), using software like ClustalW or MUSCLE.

    • Phylogenetic Tree Construction: Construct a phylogenetic tree from the alignment using methods such as Neighbor-Joining (NJ) or Maximum Likelihood (ML) in software packages like MEGA or PhyML. Bootstrap analysis with 1,000 replicates should be performed to assess the statistical support for the tree topology.

    • Subfamily Classification: Based on the phylogenetic tree, classify the gene family members into distinct subfamilies.

3. Gene Structure and Conserved Motif Analysis

  • Objective: To analyze the exon-intron organization and conserved protein motifs to support the phylogenetic classification.

  • Protocol:

    • Gene Structure Visualization: Use a tool like the Gene Structure Display Server (GSDS) to visualize the exon-intron structure based on the genomic and coding sequences.

    • Conserved Motif Identification: Identify conserved motifs in the protein sequences using the MEME (Multiple Em for Motif Elicitation) suite.

4. Transcriptome Analysis for Gene Expression Profiling

  • Objective: To compare the expression levels of lignan biosynthesis genes in different tissues or under different conditions.

  • Protocol:

    • RNA Sequencing (RNA-Seq): Extract total RNA from the desired plant tissues, prepare cDNA libraries, and perform high-throughput sequencing.

    • Data Processing: Trim the raw sequencing reads to remove low-quality bases and adapters using tools like Trimmomatic.

    • Read Mapping: Align the trimmed reads to the reference genome of the respective species using a splice-aware aligner like HISAT2 or STAR.

    • Expression Quantification: Quantify the expression levels of each gene as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM) using software like StringTie or Cufflinks.

    • Differential Expression Analysis: Identify differentially expressed genes between different samples using packages like DESeq2 or edgeR.

    • Validation by qRT-PCR: Validate the RNA-Seq expression data for selected genes using quantitative real-time PCR (qRT-PCR).

Conclusion and Future Directions

The availability of high-quality genome sequences for Forsythia suspensa and Linum usitatissimum has opened up new avenues for comparative genomic studies of lignan biosynthesis. While significant progress has been made in identifying the key gene families involved, further research is needed to elucidate the complete biosynthetic pathway of this compound, particularly the identification of the specific O-methyltransferase responsible for its formation.

Future studies should focus on:

  • Performing comprehensive genome-wide analyses to determine the exact number of PLR and SIRD/SDH genes in Forsythia suspensa.

  • Functional characterization of the individual members of the DIR, PLR, and SIRD/SDH gene families in both species to understand their specific roles and substrate specificities.

  • Investigating the transcriptional regulation of the lignan biosynthetic pathway to identify key transcription factors that can be targeted for metabolic engineering.

  • Expanding comparative genomic studies to include other lignan-producing plants as their genome sequences become available.

This comparative guide serves as a foundational resource for researchers aiming to unravel the genetic intricacies of lignan biosynthesis and to harness this knowledge for the development of novel pharmaceuticals and nutraceuticals.

References

Safety Operating Guide

Proper Disposal of (+)-7'-Methoxylariciresinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of (+)-7'-Methoxylariciresinol, a lignan (B3055560) compound used in various research applications. Adherence to these guidelines is paramount for maintaining a safe and compliant laboratory environment.

I. Hazard Assessment and Safety Precautions

Key Hazard Information for Structurally Similar Compound ((+)-Lariciresinol):

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute aquatic toxicity, Category 1WarningH400: Very toxic to aquatic life[1][2]

Personal Protective Equipment (PPE):

Before initiating any disposal procedures, ensure the following PPE is worn:

PPE ItemSpecification
GlovesChemical-resistant (e.g., nitrile)
Eye ProtectionSafety glasses or goggles
Lab CoatStandard laboratory coat

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. These steps are based on guidelines for handling environmentally hazardous chemicals and should be adapted to comply with your institution's specific policies and local regulations.

  • Waste Segregation:

    • Do not dispose of this compound down the drain or in regular trash receptacles.

    • Segregate waste containing this compound from other chemical waste streams to prevent accidental mixing and reactions.

  • Waste Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.

    • The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".

    • Include an appropriate hazard pictogram for environmental toxicity.

  • Collection of Waste:

    • Solid Waste: Collect any solid this compound or contaminated materials (e.g., weighing paper, contaminated gloves) and place them directly into the labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in the designated liquid hazardous waste container.

    • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate must be collected and disposed of as hazardous waste[3]. After triple-rinsing, the container can be managed as non-hazardous waste, but labels should be defaced or removed[3].

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Keep the container tightly closed when not in use.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with a complete and accurate description of the waste contents.

    • Follow all institutional and local regulations for the final disposal of the waste by a licensed hazardous waste disposal contractor[4][5].

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the waste solid or liquid? A->B C Solid Waste: Collect in labeled hazardous waste container. B->C Solid D Liquid Waste: Collect in labeled hazardous waste container. B->D Liquid E Empty Container? B->E Empty Container H Store sealed waste container in designated accumulation area. C->H D->H F Triple-rinse with appropriate solvent. Collect rinsate as hazardous waste. E->F G Deface label and dispose of container as non-hazardous waste. F->G G->H I Contact EHS for disposal. H->I J End I->J

Disposal workflow for this compound.

References

Personal protective equipment for handling (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling (+)-7'-Methoxylariciresinol in a research environment. The following procedures are based on general laboratory safety protocols for handling non-hazardous chemical compounds. Researchers, scientists, and drug development professionals should always consult their institution's specific safety guidelines and conduct a thorough risk assessment before beginning any new experimental work.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure. The recommended PPE includes:

PPE ItemSpecification
Gloves Chemical-resistant nitrile gloves are recommended.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat A standard laboratory coat should be worn to protect from spills.
Respiratory Not generally required for small quantities under normal laboratory conditions with adequate ventilation.

Operational Plan: Safe Handling Procedure

Adherence to a strict operational plan is crucial for the safe handling of this compound. The following step-by-step procedure should be followed:

  • Preparation : Ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.

  • Weighing and Aliquoting : When weighing the compound, do so in a well-ventilated area or within a chemical fume hood to avoid inhalation of any fine particulates. Use appropriate tools for transfer, such as a spatula or powder funnel.

  • Dissolving : If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Handling : Always handle the compound with care to avoid direct contact with skin and eyes.

  • Post-Handling : After handling, thoroughly wash hands with soap and water. Clean all contaminated surfaces.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Waste should be segregated into solid chemical waste and, if applicable, non-halogenated solvent waste.[1]

  • Waste Container : Use a designated, leak-proof, and chemically compatible waste container.[1] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[1]

  • Disposal of Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, should be placed in the designated solid chemical waste container.

  • Institutional Guidelines : Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[2]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare clean work area (e.g., chemical fume hood) check_safety Verify eyewash and safety shower access weigh Weigh compound in ventilated area check_safety->weigh dissolve Dissolve compound (if applicable) weigh->dissolve handle Handle with care dissolve->handle wash Wash hands thoroughly handle->wash clean Clean contaminated surfaces wash->clean segregate Segregate waste clean->segregate container Use labeled waste container segregate->container dispose Dispose via institutional program container->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.